Ebrotidine
Description
This compound is a small molecule drug with a maximum clinical trial phase of IV. It was withdrawn in at least one region.
an H2-receptor antagonist and gastric mucosa protecto
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(4-bromophenyl)sulfonyl-N'-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]methanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN6O2S3/c15-10-1-3-12(4-2-10)26(22,23)19-9-18-5-6-24-7-11-8-25-14(20-11)21-13(16)17/h1-4,8-9H,5-7H2,(H,18,19)(H4,16,17,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHFZHPUZXNPMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC=NCCSCC2=CSC(=N2)N=C(N)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN6O2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80143601 | |
| Record name | Ebrotidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80143601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100981-43-9 | |
| Record name | Ebrotidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100981-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ebrotidine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100981439 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ebrotidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80143601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EBROTIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TMZ3IBW2OW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ebrotidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041885 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Ebrotidine's Mechanism of Action on Gastric Parietal Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ebrotidine is a potent histamine H2 receptor antagonist with a multifaceted mechanism of action that extends beyond acid suppression to include significant cytoprotective and ulcer-healing properties. This technical guide provides an in-depth analysis of this compound's interaction with gastric parietal cells, detailing its molecular targets, downstream signaling effects, and unique gastroprotective activities. Quantitative data from preclinical and clinical studies are summarized, and key experimental methodologies are described. Diagrams illustrating the relevant signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of this compound's pharmacological profile.
Introduction
Gastric acid secretion by parietal cells is a complex process primarily regulated by histamine, acetylcholine, and gastrin. Histamine, released from enterochromaffin-like (ECL) cells, binds to H2 receptors on the basolateral membrane of parietal cells, initiating a signaling cascade that culminates in the translocation and activation of the H+/K+-ATPase (proton pump) at the apical membrane. H2 receptor antagonists are a class of drugs that competitively block the action of histamine, thereby reducing gastric acid secretion.
This compound (N-[(E)-[[2-[[[2-[(diaminomethylene)amino]- 4-thiazolyl]methyl]thio]ethyl]amino]methylene]-4-bromo-benzenesulfonamide) is a novel H2 receptor antagonist that has demonstrated potent antisecretory activity comparable to or greater than other agents in its class, such as ranitidine and cimetidine.[1][2] What distinguishes this compound is its additional, significant cytoprotective effects, which are not solely attributable to its acid-suppressing capabilities.[1][3] This guide will elucidate the dual mechanism of action of this compound on gastric parietal cells and the surrounding mucosal environment.
Antisecretory Mechanism of Action
The primary mechanism by which this compound inhibits gastric acid secretion is through competitive antagonism of the histamine H2 receptor on gastric parietal cells.
H2 Receptor Binding and Adenylyl Cyclase Inhibition
Histamine binding to the H2 receptor, a G-protein coupled receptor (GPCR), activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate protein kinase A (PKA), which phosphorylates various downstream targets, leading to the fusion of tubulovesicles containing the H+/K+-ATPase with the apical membrane, and subsequent proton secretion.
This compound competitively binds to the H2 receptor, preventing histamine from binding and initiating this signaling cascade. This blockade leads to a reduction in intracellular cAMP levels and consequently, a decrease in PKA activity and proton pump translocation, resulting in diminished gastric acid secretion.[4]
dot
Caption: this compound competitively antagonizes the H2 receptor, blocking histamine-induced acid secretion.
Quantitative Data on Antisecretory Activity
The following tables summarize the key quantitative parameters of this compound's antisecretory action.
| Parameter | This compound | Ranitidine | Cimetidine | Reference |
| H2 Receptor Binding Affinity (Ki, nmol/L) | 127.5 | 190.0 | 246.1 | |
| Lower Ki indicates higher binding affinity. |
| Parameter | Dose | Effect | Reference |
| Inhibition of Histamine-Stimulated Acid Secretion in Rats (ED50, mg/kg, IV) | 0.21 | 50% inhibition | |
| Inhibition of Pentagastrin-Stimulated Acid Secretion in Rats (ED50, mg/kg, IV) | 0.44 | 50% inhibition | |
| Decrease in Total Stomach Acid Content in Fasting Rats (ED50, mg/kg, oral) | 7.5 | 50% decrease |
Cytoprotective Mechanisms
A distinguishing feature of this compound is its ability to protect the gastric mucosa from injury through mechanisms independent of acid suppression.
Enhancement of Mucosal Defense
This compound strengthens the gastric mucosal barrier through several actions:
-
Increased Mucus and Phospholipid Secretion: this compound has been shown to increase the secretion of gastric mucus and phospholipids, which form a protective layer against luminal acid and pepsin.
-
Stimulation of Prostaglandin E2 (PGE2) Synthesis: The cytoprotective effects of this compound are linked to an enhanced mucosal formation of PGE2. Prostaglandins play a crucial role in maintaining mucosal integrity by stimulating mucus and bicarbonate secretion, increasing mucosal blood flow, and promoting epithelial cell restitution.
-
Increased Gastric Mucosal Blood Flow: this compound increases blood flow to the gastric mucosa, which is essential for the delivery of oxygen and nutrients and the removal of toxic metabolic byproducts, thereby promoting tissue health and repair.
dot
Caption: this compound's multifaceted cytoprotective mechanisms beyond acid suppression.
Inhibition of Carbonic Anhydrase
Unlike other H2 receptor antagonists, this compound has been shown to be a non-competitive inhibitor of carbonic anhydrase I and II. Carbonic anhydrase in parietal cells plays a role in providing protons for gastric acid secretion. By inhibiting this enzyme, this compound may further contribute to the reduction of gastric acidity and protect the mucosa from acid-related injury.
Anti-Helicobacter pylori Activity
This compound exhibits direct activity against Helicobacter pylori, a bacterium strongly associated with peptic ulcer disease and gastritis. This activity includes the inhibition of H. pylori urease, an enzyme crucial for the bacterium's survival in the acidic gastric environment.
| Parameter | This compound | Ranitidine | Reference |
| Maximal Inhibition of H. pylori Urease Activity | 77% | 73% | |
| Concentration for Maximal Inhibition | 2.1 µM | 6.4 µM |
Promotion of Ulcer Healing
This compound has been shown to accelerate the healing of gastric ulcers. This is attributed to its ability to enhance the expression of laminin receptors in the gastric mucosa, which promotes re-epithelialization. Furthermore, this compound treatment leads to a significant increase in the expression of proliferating cell nuclear antigen (PCNA) and cyclin-dependent kinase (p34Cdk2), indicating an enhancement of cell cycle progression and mucosal repair.
Experimental Protocols
H2 Receptor Binding Assay
-
Objective: To determine the binding affinity of this compound to histamine H2 receptors.
-
Methodology:
-
Membrane Preparation: Guinea pig brain cortex is homogenized and centrifuged to isolate a crude membrane fraction rich in H2 receptors.
-
Radioligand Binding: The membranes are incubated with a constant concentration of a radiolabeled H2 receptor antagonist (e.g., [3H]-tiotidine) and varying concentrations of the test compound (this compound).
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters, representing the bound ligand, is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
-
Measurement of Gastric Acid Secretion in vivo (Anesthetized Rat Model)
-
Objective: To assess the in vivo antisecretory activity of this compound.
-
Methodology:
-
Animal Preparation: Rats are anesthetized, and a tracheal cannula is inserted. The stomach is exposed, and a double-lumen cannula is inserted into the forestomach.
-
Gastric Perfusion: The stomach is continuously perfused with saline. The perfusate is collected, and its acidity is determined by titration with NaOH to a pH of 7.0.
-
Stimulation of Acid Secretion: Gastric acid secretion is stimulated by intravenous infusion of histamine or pentagastrin.
-
Drug Administration: this compound is administered intravenously or orally at various doses.
-
Data Analysis: The percentage inhibition of stimulated acid secretion is calculated for each dose, and the ED50 (the dose that produces 50% of the maximal inhibitory effect) is determined.
-
dot
Caption: Workflow for in vivo measurement of gastric acid secretion in anesthetized rats.
H. pylori Urease Activity Assay
-
Objective: To determine the inhibitory effect of this compound on H. pylori urease activity.
-
Methodology:
-
Enzyme Preparation: A sonicate of H. pylori is prepared to release the urease enzyme.
-
Incubation: The enzyme preparation is incubated with a urea substrate in the presence of varying concentrations of this compound.
-
Ammonia Detection: The urease activity is determined by measuring the amount of ammonia produced. This can be done using a colorimetric assay (e.g., phenol-hypochlorite method).
-
Data Analysis: The percentage inhibition of urease activity is calculated for each concentration of this compound, and the concentration required for maximal inhibition is determined.
-
Conclusion
This compound's mechanism of action on gastric parietal cells is characterized by a potent and selective competitive antagonism of the histamine H2 receptor, leading to a significant reduction in gastric acid secretion. This primary action is complemented by a unique and robust portfolio of cytoprotective effects that are independent of its antisecretory properties. These include the enhancement of mucosal defense mechanisms, such as increased mucus and prostaglandin E2 synthesis and improved mucosal blood flow, as well as direct inhibitory effects on H. pylori urease and the promotion of ulcer healing through enhanced cell proliferation and re-epithelialization. This dual mechanism of action positions this compound as a highly effective agent for the treatment of acid-peptic disorders, offering both symptomatic relief through acid suppression and mucosal healing and protection. Further research into the precise signaling pathways of its cytoprotective effects could unveil novel therapeutic targets for gastric mucosal injury.
References
- 1. Studies on the cytoprotective and antisecretory activity of this compound. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gastroprotective and ulcer-healing activities of a new H2-receptor antagonist: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Physiology of the Gastric Parietal Cell - PMC [pmc.ncbi.nlm.nih.gov]
Ebrotidine's Modulatory Role in Gastric Mucosal Blood Flow: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ebrotidine is a histamine H2-receptor antagonist that has demonstrated significant gastroprotective properties beyond its primary function of inhibiting gastric acid secretion.[1] A critical component of its multifaceted defense mechanism is the modulation of gastric mucosal blood flow, a key physiological process for maintaining the integrity of the gastric mucosa.[2][3] Adequate blood flow delivers oxygen and essential nutrients while removing metabolic waste and harmful substances, thus preserving the mucosal barrier. This technical guide provides an in-depth analysis of this compound's role in modulating this vital process, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways.
Data Presentation: Quantitative Effects of this compound on Gastric Mucosal Blood Flow and Related Markers
The following table summarizes the quantitative data from clinical and preclinical studies on the effects of this compound on gastric mucosal blood flow and other relevant gastroprotective markers.
| Species | Study Type | Dosage | Measurement | Result | Reference |
| Human | Clinical Trial | 800 mg, twice daily for 3 days | Gastric Mucosal Blood Flow (Laser Doppler Flowmetry) | Corpus: 15% increaseAntrum: 26% increase | [4] |
| Rat | Preclinical | 100 mg/kg, intragastrically | Gastroprotective Action (Ethanol-induced damage) with NOS inhibition | Gastroprotective effect of this compound decreased from 85% to 24% with the administration of a nitric oxide synthase (NOS) inhibitor. | [5] |
| Rat | Preclinical | 10 and 35 mg/kg, daily for 17 days | Glandular Mucus Content (PAS histochemistry) | Significant increase in PAS-positive area, indicating enhanced mucus secretion. |
Signaling Pathways
The modulation of gastric mucosal blood flow by this compound is believed to involve at least two interconnected signaling pathways: a direct effect on vascular endothelial cells likely involving nitric oxide, and an indirect mechanism involving the stimulation of capsaicin-sensitive afferent neurons.
Nitric Oxide-Mediated Vasodilation
This compound, as a histamine H2-receptor antagonist, is thought to influence the production of nitric oxide (NO), a potent vasodilator. The binding of histamine to H2 receptors on endothelial cells can stimulate NO release. By competitively inhibiting this receptor, this compound may modulate this pathway, leading to a net increase in NO bioavailability, which in turn relaxes vascular smooth muscle and increases blood flow.
Capsaicin-Sensitive Afferent Neuron Stimulation
A growing body of evidence suggests that some H2-receptor antagonists exert gastroprotective effects by stimulating capsaicin-sensitive afferent neurons. These sensory nerves, upon stimulation, release potent vasodilator neuropeptides, most notably Calcitonin Gene-Related Peptide (CGRP). CGRP then acts on vascular smooth muscle cells to increase blood flow. While direct evidence for this compound's action on these neurons is still emerging, it represents a plausible indirect mechanism for its effect on gastric mucosal blood flow.
Experimental Protocols
The following sections detail the methodologies for two key experimental techniques used to assess gastric mucosal blood flow in studies relevant to this compound's effects.
Laser Doppler Flowmetry (LDF)
This non-invasive technique provides a continuous measurement of microcirculatory blood flow.
Principle: A low-power laser beam is directed at the gastric mucosal tissue. Light scattered by moving red blood cells undergoes a Doppler frequency shift, which is proportional to their velocity. The instrument detects these shifts and calculates a blood flow index.
Experimental Workflow (Rat Model):
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the cytoprotective and antisecretory activity of this compound. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of blood flow in gastric acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound on aspirin-induced gastric mucosal damage and blood flow in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Involvement of endogenous nitric oxide and sulfhydryl compounds in this compound-induced gastroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
Ebrotidine's Offensive Against Helicobacter pylori: A Technical Deep Dive
For the attention of researchers, scientists, and drug development professionals, this technical guide provides an in-depth analysis of the anti-Helicobacter pylori (H. pylori) activity of Ebrotidine. This document synthesizes key quantitative data, outlines experimental methodologies, and visualizes the mechanisms of action as described in the scientific literature.
This compound, a histamine H2-receptor antagonist, has demonstrated significant anti-H. pylori properties beyond its acid-suppressing effects. This multifaceted activity positions it as a noteworthy candidate in the therapeutic arsenal against H. pylori-associated gastric diseases. This guide will explore its direct bactericidal effects, its potent inhibition of the essential H. pylori urease enzyme, and its synergistic relationship with conventional antibiotics.
Quantitative Assessment of Anti-H. pylori Activity
The efficacy of this compound against H. pylori has been quantified through various in vitro studies. The data presented below summarizes the minimum inhibitory concentrations (MIC) of this compound and its comparative performance against other agents, as well as its synergistic effects with common antibiotics.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Other Antiulcer Agents against Helicobacter pylori
| Compound | MIC50 (mg/L) | MIC90 (mg/L) | Mean MIC (µg/mL) |
| This compound | 64[1] | 256[1] | 75[2] |
| Ranitidine | 1024[1] | 1024[1] | >1000 |
| Bismuth citrate | 1 | 4 | |
| Omeprazole | 16 | 16 | |
| Lansoprazole | 1 | 1 |
Table 2: Enhancement of Antimicrobial Activity by this compound against Helicobacter pylori
| Antimicrobial Agent | Fold Enhancement in MIC with this compound (75 mg/L) | Fold Enhancement in MIC with this compound (100 µg/mL) |
| Amoxicillin | 2.0 | 3 |
| Erythromycin | 2.5 | 3 |
| Tetracycline | 1.7 | 1.1 |
| Metronidazole | 1.28 (28% enhancement) | 9 (metronidazole-sensitive strains) |
| Clarithromycin | 5 |
Potent Inhibition of H. pylori Urease
A critical virulence factor for H. pylori is the enzyme urease, which allows the bacterium to survive in the acidic gastric environment. This compound has been shown to be a potent inhibitor of this enzyme.
Table 3: Inhibition of Helicobacter pylori Urease Activity by this compound and Ranitidine
| Compound | Concentration for Maximum Inhibition | Maximum Inhibition (%) |
| This compound | 2.1 µM | 77 |
| Ranitidine | 6.4 µM | 73 |
Modulation of Inflammatory Responses
Beyond its direct effects on the bacterium, this compound also modulates the host's inflammatory response to H. pylori components, such as lipopolysaccharide (LPS).
Table 4: Effect of this compound on Gastric Mucosal Inflammatory Responses to H. pylori Lipopolysaccharide in Rats
| Parameter | H. pylori LPS alone | H. pylori LPS + this compound (100 mg/kg) | % Reduction with this compound |
| Inflammatory Changes | - | - | 50.9 |
| Epithelial Cell Apoptosis | 11.2-fold increase | - | 82.5 |
| Caspase-3 Activity | 5.4-fold increase | - | 33.7 |
| NOS-2 Expression | 6.5-fold increase | - | 72.8 |
Experimental Protocols
This section provides an overview of the methodologies employed in the cited studies to determine the anti-H. pylori activity of this compound.
Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution Method
The agar dilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Caption: Workflow for MIC determination by agar dilution.
In Vitro Urease Inhibition Assay
The inhibitory effect of this compound on H. pylori urease activity is a key aspect of its mechanism of action. This is often assessed using a colorimetric assay.
Caption: Protocol for in vitro urease inhibition assay.
Visualizing the Signaling Pathways
The interaction of H. pylori with gastric epithelial cells triggers a cascade of inflammatory signals. This compound has been shown to interfere with these pathways, particularly those initiated by H. pylori lipopolysaccharide (LPS).
Caption: this compound's modulation of H. pylori LPS-induced inflammation.
This diagram illustrates how H. pylori LPS induces inflammatory responses in gastric epithelial cells through the upregulation of NOS-2 and the activation of caspase-3, leading to apoptosis. This compound intervenes by inhibiting these key signaling molecules, thereby reducing apoptosis and overall mucosal inflammation.
References
Ebrotidine's Potent Inhibition of Helicobacter pylori Urease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the inhibitory effects of Ebrotidine on the urease enzyme of Helicobacter pylori. This compound, a histamine H2-receptor antagonist, demonstrates significant, dose-dependent inhibition of this key bacterial enzyme, which is crucial for the survival and colonization of H. pylori in the acidic environment of the stomach. This document outlines the quantitative data on this compound's inhibitory activity, details relevant experimental protocols, and visualizes the pertinent biological and experimental workflows.
Quantitative Analysis of Urease Inhibition
This compound has been shown to be a potent inhibitor of H. pylori urease activity in vitro. Research indicates a significant dose-dependent inhibitory effect. A maximum inhibition of 77% of H. pylori urease activity has been observed at a concentration of 2.1 µM of this compound[1][2]. This inhibitory effect is notably more potent than that of another H2-receptor antagonist, ranitidine, which achieves a maximal inhibition of 73% at a considerably higher concentration of 6.4 µM[1][2].
| Compound | Concentration for Maximum Inhibition | Maximum Inhibition (%) |
| This compound | 2.1 µM | 77% |
| Ranitidine | 6.4 µM | 73% |
Experimental Protocols
While the precise, step-by-step protocol used to generate the above data for this compound is not publicly detailed, a standard in vitro H. pylori urease inhibition assay can be constructed based on established methodologies. The following protocol describes a common and reliable method for assessing urease inhibition.
Protocol: In Vitro H. pylori Urease Inhibition Assay (Phenol Red Method)
This protocol is a representative method for determining the urease inhibitory activity of a compound like this compound.
1. Preparation of H. pylori Lysate:
-
H. pylori strains (e.g., ATCC 43504) are cultured on appropriate media (e.g., Columbia agar with 5% horse serum) under microaerophilic conditions (5% O₂, 10% CO₂, 85% N₂) at 37°C for 48-72 hours.
-
Bacterial cells are harvested and washed with phosphate-buffered saline (PBS, pH 7.4).
-
The washed cells are resuspended in PBS and lysed by sonication on ice to release the urease enzyme.
-
The lysate is then centrifuged to remove cellular debris, and the supernatant containing the urease is collected. The protein concentration of the lysate is determined using a standard method like the Bradford assay.
2. Urease Inhibition Assay:
-
The assay is typically performed in a 96-well microtiter plate.
-
Each well contains a reaction mixture consisting of:
-
Urea solution (e.g., 500 mM)
-
Phenol red as a pH indicator
-
The H. pylori lysate (at a predetermined protein concentration)
-
Varying concentrations of the test inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO). Control wells contain the solvent without the inhibitor.
-
-
The reaction is initiated by the addition of the urease-containing lysate.
-
The plate is incubated at 37°C, and the change in absorbance is measured at a specific wavelength (e.g., 560 nm) at regular time intervals. The hydrolysis of urea by urease produces ammonia, which increases the pH of the medium, causing a color change of the phenol red indicator.
-
The rate of the reaction is determined from the linear portion of the absorbance versus time curve.
3. Calculation of Inhibition:
-
The percentage of urease inhibition is calculated using the following formula: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] x 100
-
The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflow
Urease-Mediated Neutralization of Gastric Acid
The primary role of urease in H. pylori pathogenesis is to neutralize the acidic environment of the stomach, allowing the bacterium to survive and colonize the gastric mucosa. The following diagram illustrates this fundamental process.
Caption: Urease catalysis of urea to ammonia for gastric acid neutralization.
Experimental Workflow for Urease Inhibition Assay
The logical flow of the in vitro urease inhibition assay is depicted in the following diagram.
Caption: Workflow for the in vitro H. pylori urease inhibition assay.
This compound's Influence on Host Inflammatory Signaling
While direct interactions with H. pylori urease signaling pathways are not established for this compound, it does modulate the host's inflammatory response to the bacterium. H. pylori lipopolysaccharide (LPS) triggers an inflammatory cascade in gastric mucosal cells. This compound has been shown to interfere with this pathway, specifically by reducing the expression of inducible nitric oxide synthase (NOS-2) and the activity of caspase-3, an enzyme involved in apoptosis.
Caption: this compound's modulation of host inflammatory signaling in response to H. pylori.
Conclusion
This compound demonstrates significant potential as an anti-H. pylori agent through its potent, dose-dependent inhibition of urease. The data clearly indicates its superiority over ranitidine in this regard. The provided experimental protocol offers a robust framework for further investigation and screening of urease inhibitors. Furthermore, this compound's ability to modulate the host's inflammatory response to H. pylori highlights its multi-faceted mechanism of action, making it a compelling candidate for further research and development in the context of H. pylori eradication therapies.
References
Physicochemical properties and characterization of Ebrotidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ebrotidine is a histamine H₂ receptor antagonist that was developed for the treatment of gastric ulcers and other conditions related to excessive stomach acid. It also exhibits inhibitory activity against Helicobacter pylori urease. Despite its promising therapeutic profile, this compound was withdrawn from the market due to concerns about hepatotoxicity. This technical guide provides a comprehensive overview of the physicochemical properties of this compound and the analytical methods used for its characterization. Detailed experimental protocols, where available, and generalized methodologies based on standard pharmaceutical practices are presented. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development who may encounter this or similar chemical entities.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are critical for understanding the drug's behavior in biological systems and for the development of analytical methods and formulations.
| Property | Value | Reference(s) |
| IUPAC Name | N-(4-bromophenyl)sulfonyl-N'-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]methanimidamide | [1] |
| Chemical Formula | C₁₄H₁₇BrN₆O₂S₃ | [1] |
| Molecular Weight | 477.41 g/mol | [2] |
| Melting Point | 142.5-146 °C | [2] |
| Boiling Point | Data not available | |
| Solubility | Soluble in DMSO. Specific quantitative data in water, ethanol, and methanol is not readily available. | [3] |
| pKa | Experimental data not available. | |
| logP (computed) | 1.5 |
Analytical Characterization
A variety of analytical techniques are employed to characterize this compound, ensuring its identity, purity, and stability. These methods include chromatography, spectroscopy, and thermal analysis.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of this compound, particularly for assessing purity and for quantification in biological matrices.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for separating this compound from its potential impurities.
-
Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol). The specific gradient or isocratic composition would be optimized to achieve adequate separation.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (a wavelength of 265 nm has been used for similar compounds).
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or a mixture of mobile phase components) and then diluted to an appropriate concentration for analysis.
Spectroscopic Methods
Spectroscopic techniques are essential for elucidating and confirming the chemical structure of this compound.
¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of this compound by providing detailed information about the chemical environment of the hydrogen and carbon atoms.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for this type of compound.
-
Sample Preparation: A few milligrams of the this compound sample are dissolved in the deuterated solvent.
-
Data Acquisition: Standard pulse sequences are used to acquire the ¹H NMR spectrum. Key parameters include the spectral width, number of scans, and relaxation delay, which are optimized to obtain a high-quality spectrum.
IR spectroscopy is used to identify the functional groups present in the this compound molecule.
-
Instrumentation: An FT-IR spectrometer.
-
Sample Preparation: The solid this compound sample is typically prepared as a potassium bromide (KBr) pellet. A small amount of the sample is mixed with dry KBr powder and pressed into a thin, transparent disk.
-
Data Acquisition: The IR spectrum is recorded over a standard wavenumber range (e.g., 4000-400 cm⁻¹).
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, which aids in structural confirmation and identification of metabolites.
-
Instrumentation: An HPLC system coupled to a mass spectrometer with an appropriate ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Chromatographic Conditions: Similar to the HPLC method described in section 2.1.
-
Mass Spectrometry Parameters: The mass spectrometer is operated in a mode that allows for the detection of the molecular ion and its fragments. Key parameters include the ionization mode (positive or negative), capillary voltage, and fragmentation energy.
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal properties of this compound, such as its melting point and decomposition temperature.
-
Instrumentation: A DSC instrument and a TGA instrument, or a simultaneous thermal analyzer (STA).
-
Sample Preparation: A small, accurately weighed amount of the this compound sample is placed in an aluminum pan.
-
DSC Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The heat flow is measured as a function of temperature to determine melting endotherms and other thermal events.
-
TGA Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The change in mass is recorded as a function of temperature to determine the decomposition profile.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the primary signaling pathway affected by this compound and a typical experimental workflow for its characterization.
Caption: Histamine H₂ Receptor Antagonism by this compound.
Caption: Workflow for this compound Characterization.
Conclusion
This compound represents a significant case study in drug development, highlighting the importance of thorough toxicological evaluation. The physicochemical and analytical data presented in this guide provide a foundational understanding of this compound. While specific experimental protocols for this withdrawn drug are not always readily available in the public domain, the generalized methodologies outlined here, based on standard pharmaceutical analysis practices, offer a practical approach for the characterization of this compound and similar molecules. The provided diagrams of its mechanism of action and a typical characterization workflow serve as valuable visual aids for researchers in the field.
References
An In-depth Technical Guide to Ebrotidine's Interaction with H2 Receptors Versus Other Antagonists
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of Ebrotidine, a selective H2-receptor antagonist, and its interaction with histamine H2 receptors in comparison to other well-known antagonists such as ranitidine and cimetidine. This document synthesizes key quantitative data, outlines detailed experimental methodologies, and visualizes complex biological and experimental processes to offer a comprehensive resource for professionals in the field of pharmacology and drug development.
Comparative Binding Affinities of H2 Receptor Antagonists
The affinity of a drug for its receptor is a critical determinant of its potency. For H2 receptor antagonists, this is often quantified by the inhibition constant (Ki), which represents the concentration of the antagonist required to occupy 50% of the receptors in the absence of the agonist. A lower Ki value indicates a higher binding affinity.
Studies have shown that this compound possesses a higher affinity for the histamine H2-receptor compared to both ranitidine and cimetidine[1][2]. The comparative binding affinities, determined through radioligand displacement assays, are summarized in the table below.
| Antagonist | Inhibition Constant (Ki) in nmol/L |
| This compound | 127.5[1][2] |
| Ranitidine | 190.0[1] |
| Cimetidine | 246.1 |
Table 1: Comparative binding affinities of H2 receptor antagonists for the histamine H2-receptor.
The data clearly indicates that this compound's affinity for the H2 receptor is significantly higher (p < 0.05) than that of ranitidine and cimetidine. None of these substances showed significant displacement of ³H-pyrilamine binding to H1-receptors, confirming their selectivity for the H2 receptor.
Mechanism of Action: Competitive Antagonism
This compound functions as a competitive antagonist at the histamine H2-receptor. This was demonstrated in studies on isolated guinea-pig right atrium, where this compound caused a concentration-dependent parallel shift to the right of the dose-response curve for histamine's positive chronotropic effect, without altering the maximum response.
Schild analysis of this data yielded a pA2 value of 7.12 for this compound, which was comparable to the pA2 value of 7.26 for ranitidine. The slope of the regression line for this compound in the Schild plot was not significantly different from unity (0.96), further confirming its competitive mechanism of antagonism.
The histamine H2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, stimulates the Gs alpha subunit. This, in turn, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP), which mediates the physiological responses, such as gastric acid secretion. This compound, by competitively blocking the binding of histamine to the H2 receptor, prevents this signaling cascade.
References
Ebrotidine: A Retrospective Technical Analysis of its Development, Promise, and Withdrawal
[A Technical Whitepaper for Drug Development Professionals]
Abstract
Ebrotidine (N-[(E)-[[2-[[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]ethyl]amino]methylene]-4-bromo-benzenesulfonamide) emerged in the 1990s as a novel histamine H2-receptor antagonist with a multi-faceted mechanism of action that set it apart from its contemporaries like ranitidine and cimetidine. Beyond its potent acid suppression, it offered unique gastroprotective and anti-Helicobacter pylori activities, positioning it as a promising therapeutic agent for peptic ulcer disease. Clinical trials demonstrated efficacy comparable to the standard of care. However, its promising trajectory was abruptly halted. Marketed in Spain in early 1997, it was withdrawn by July 1998 following post-marketing reports of severe, idiosyncratic hepatotoxicity. This guide provides a detailed technical overview of the historical context of this compound's development, its pharmacological profile, the clinical data supporting its efficacy, and the toxicological findings that led to its withdrawal, offering valuable insights for modern drug development and pharmacovigilance.
Introduction: The Evolution of H2-Receptor Antagonists
The development of histamine H2-receptor antagonists in the 1970s and 80s revolutionized the management of acid-peptic disorders. Drugs like cimetidine and ranitidine offered effective and convenient control of gastric acid secretion. This compound was developed as a next-generation H2-receptor antagonist, designed not only to inhibit acid production but also to bolster the stomach's natural defense mechanisms[1]. Its antisecretory potency was similar to that of ranitidine and approximately tenfold greater than that of cimetidine[1][2]. What made this compound unique was its additional cytoprotective and antimicrobial properties, which were not characteristic of other drugs in its class[3][4].
Pharmacological Profile and Mechanism of Action
This compound's therapeutic potential stemmed from a combination of three distinct biological activities:
2.1 Antisecretory Activity via H2-Receptor Blockade
Like other drugs in its class, this compound's primary mechanism was the competitive, reversible blockade of histamine H2-receptors on the basolateral membrane of gastric parietal cells. This action disrupts the histamine-stimulated signaling pathway for acid secretion.
2.2 Intrinsic Gastroprotective (Cytoprotective) Effects
Unlike ranitidine, this compound demonstrated significant gastroprotective activity against damage induced by various agents like ethanol, aspirin, and stress. This was attributed to its ability to:
-
Stimulate Mucus Secretion: this compound was shown to increase the secretion and quality of the adherent gastric mucus gel.
-
Enhance Mucosal Blood Flow: It increased gastric mucosal blood flow, possibly through the enhanced formation of prostaglandin E2 (PGE2) and nitric oxide (NO).
-
Inhibit Carbonic Anhydrase: Studies in healthy volunteers showed this compound acts as a non-competitive inhibitor of carbonic anhydrase I and II, which may contribute to its protective effects against NSAID-induced lesions.
2.3 Anti-Helicobacter pylori Activity
This compound exhibited direct antimicrobial activity against H. pylori, a key pathogenic factor in peptic ulcer disease. Its mechanisms included:
-
Urease Inhibition: It directly inhibited the activity of H. pylori urease, an enzyme crucial for the bacterium's survival in the acidic gastric environment.
-
Synergy with Antibiotics: this compound demonstrated a synergistic effect with several antibacterial agents used in H. pylori eradication therapies.
-
Counteracting Bacterial Virulence: It was also found to counteract the damaging effects of H. pylori lipopolysaccharides.
Clinical Development and Efficacy
Clinical trials were conducted to assess the efficacy and safety of this compound, primarily in comparison to the established H2-receptor antagonist, ranitidine.
3.1 Data from Comparative Clinical Trials
Table 1: Representative Healing Rates for Duodenal Ulcers with H2-Receptor Antagonist Therapy
| Treatment Regimen | Healing Rate at 4 Weeks | Healing Rate at 8 Weeks | Source |
|---|---|---|---|
| This compound (800 mg/day) | Comparable to Ranitidine | Comparable to Ranitidine | |
| Ranitidine (150 mg b.i.d.) | 82% | 95% | |
| Ranitidine (300 mg nocte) | 76% | 94% |
| Ranitidine (150 mg b.i.d.) | 83% | 97% | |
Notably, the 1995 study suggested that ulcer healing in smokers was more pronounced in patients treated with this compound, a potential advantage attributed to its cytoprotective activity.
Market Withdrawal and Hepatotoxicity Profile
Despite a promising clinical profile, this compound's market presence was short-lived. It was approved and marketed in Spain in early 1997 but was withdrawn by the Spanish Health Authority on July 27, 1998, following several serious post-marketing reports of liver damage.
4.1 Post-Marketing Surveillance Findings
No cases of significant liver injury were reported during pre-market clinical trials. The issue only became apparent through post-marketing pharmacovigilance. The Spanish Pharmacovigilance System received multiple reports of severe, acute liver injury. A published case series detailed 11 patients who developed acute hepatitis between June 1997 and August 1998.
Table 2: Clinical Characteristics of this compound-Induced Hepatotoxicity (n=11 cases)
| Parameter | Finding |
|---|---|
| Clinical Presentation | Acute Hepatitis |
| Type of Injury | Hepatocellular |
| Alanine Aminotransferase (ALT) | Markedly increased (15 to 91 times the upper limit of normal) |
| Total Bilirubin | Greatly increased (mean 16 mg/dl) |
| Histopathology (n=3) | Centrozonal or massive necrosis |
| Outcome | Gradual improvement upon withdrawal; 1 case of fulminant hepatic failure resulting in death |
Source:
The WHO noted that in the reported cases of severe liver damage, 50% of patients had used the drug for more than six weeks, and 57% were concomitantly taking other medications known to be potentially hepatotoxic.
4.2 Proposed Mechanism of Toxicity
The liver injury associated with this compound was characterized by features suggesting an idiosyncratic metabolic mechanism rather than a direct toxic or allergic effect. Key pointers included:
-
Unpredictability: The adverse reaction was rare and not foreseeable from preclinical studies.
-
Lack of Dose-Relationship: The severity of the injury did not correlate with the dose taken.
-
Absence of Hypersensitivity: Clinical features of drug allergy (e.g., rash, fever, eosinophilia) were absent.
This profile suggests that in susceptible individuals, this compound may be metabolized into a reactive, toxic intermediate. While the exact pathway has not been definitively elucidated, in vitro studies provided clues. One study investigating the inhibition profiles of H2-receptor antagonists on cytochrome P450 enzymes found that this compound was a competitive inhibitor of CYP3A4/5. Although this particular study concluded the in vivo effect on CYP3A activity was not clinically significant for drug-drug interactions, the involvement of CYP enzymes in its metabolism is a critical piece of the puzzle. It is plausible that metabolism via CYP3A4 or other enzymes could, in rare instances, lead to the formation of a reactive metabolite that causes direct cellular damage or initiates an immune response, leading to hepatocellular necrosis.
Experimental Protocols
Detailed methodologies are crucial for interpreting the data that defined this compound's profile. Below are representative protocols for key experiments.
5.1 Protocol: In Vitro Cytochrome P450 Inhibition Assay
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound like this compound against specific CYP isoforms using human liver microsomes.
-
1. Reagents and Materials:
-
Pooled human liver microsomes (HLM)
-
Potassium phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)
-
CYP isoform-specific probe substrates (e.g., Midazolam for CYP3A4)
-
Test compound (this compound) dissolved in appropriate solvent (e.g., DMSO)
-
Positive control inhibitors (e.g., Ketoconazole for CYP3A4)
-
Quenching solution (e.g., ice-cold acetonitrile with internal standard)
-
96-well incubation plates, LC-MS/MS system.
-
-
2. Incubation Procedure:
-
Prepare a master mix containing HLM and potassium phosphate buffer in a 96-well plate.
-
Add a series of concentrations of the test compound (this compound) or positive control inhibitor to the wells. Include a vehicle control (solvent only).
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to interact with the microsomes.
-
Initiate the metabolic reaction by adding the probe substrate.
-
Immediately after, add the pre-warmed NADPH regenerating system to start the enzymatic reaction.
-
Incubate at 37°C for a predetermined time (e.g., 10-15 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding the ice-cold quenching solution.
-
-
3. Sample Analysis and Data Interpretation:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.
-
Calculate the percent inhibition at each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
5.2 Protocol: H. pylori Urease Inhibition Assay (Phenol Red Method)
This protocol outlines a colorimetric method to assess the ability of a compound like this compound to inhibit the urease enzyme of H. pylori.
-
1. Reagents and Materials:
-
H. pylori culture or a crude urease extract from sonicated bacteria.
-
Urea agar base or a custom test solution containing urea (e.g., 100 mM).
-
Phosphate buffer (pH 6.8).
-
Phenol red pH indicator solution.
-
Test compound (this compound) at various concentrations.
-
Positive control (e.g., Acetohydroxamic acid).
-
96-well microplates, spectrophotometer.
-
-
2. Assay Procedure:
-
In the wells of a microplate, add the phosphate buffer, phenol red indicator, and the H. pylori urease preparation.
-
Add the test compound (this compound) at a range of final concentrations to the appropriate wells. Include wells for a positive control, a negative control (no inhibitor), and a blank (no enzyme).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the urea solution to all wells.
-
Monitor the color change from yellow (pH < 6.8) to pink/red (pH > 8.1) over time (e.g., every 5 minutes for 30-60 minutes) using a microplate reader measuring absorbance at ~560 nm.
-
-
3. Data Analysis:
-
The rate of ammonia production is proportional to the rate of increase in absorbance.
-
Calculate the percentage of urease inhibition for each this compound concentration compared to the negative control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Conclusion and Lessons for Modern Drug Development
The story of this compound serves as a critical case study in drug development. It highlights a compound with a thoughtfully designed, multi-target mechanism of action that showed genuine promise in clinical trials. However, its rapid withdrawal underscores the limitations of pre-marketing safety evaluations in detecting rare, idiosyncratic adverse drug reactions.
The case of this compound reinforces several key principles for today's researchers and drug development professionals:
-
The Primacy of Pharmacovigilance: Robust post-marketing surveillance is indispensable for identifying rare but severe adverse events that may not be apparent even in large Phase III trials.
-
Investigating Idiosyncratic Toxicity: The hypothesis of a reactive metabolite being responsible for this compound's toxicity emphasizes the importance of early, in-depth metabolic profiling and reactive metabolite screening in preclinical development.
-
Benefit-Risk Assessment: The availability of other effective therapies for peptic ulcer disease meant that the benefit-risk ratio for this compound became unfavorable once the severity of the hepatotoxicity was understood. This context is crucial in regulatory decision-making.
While this compound ultimately failed, the innovative approach to its design—combining acid suppression with cytoprotection and antimicrobial activity—remains a valid and insightful therapeutic strategy. Its history is a crucial lesson in the complex, unpredictable journey from promising molecule to safe and effective medicine.
References
- 1. Histamine Type-2 Receptor Antagonists (H2 Blockers) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 3. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 4. microbiologyinfo.com [microbiologyinfo.com]
The Molecular Architecture of Ebrotidine's Gastroprotection: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the multifaceted molecular mechanisms underpinning the gastroprotective effects of ebrotidine, a third-generation histamine H2-receptor antagonist. Beyond its acid-suppressing properties, this compound exhibits a unique profile of cytoprotective actions that distinguish it from its predecessors. This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.
Core Mechanism of Action: Histamine H2-Receptor Antagonism
This compound functions as a competitive antagonist of the histamine H2-receptor on parietal cells, effectively inhibiting gastric acid secretion.[1][2][3] This action is the primary mechanism for its efficacy in treating acid-peptic disorders. Its antisecretory potency is comparable to ranitidine and approximately ten times greater than cimetidine.[1][2]
Strengthening the Gastric Mucosal Barrier
A cornerstone of this compound's gastroprotective effect is its ability to enhance the gastric mucosal barrier. This is achieved through a multi-pronged approach targeting the mucus layer, a critical first line of defense against endogenous and exogenous aggressors.
Physicochemical Modifications of Gastric Mucus
Studies have demonstrated that this compound directly improves the quality and protective capacity of the gastric mucus gel. In a rat model of ethanol-induced gastric injury, this compound administration led to significant enhancements in several key parameters of the mucus layer.
Table 1: this compound-Induced Changes in Gastric Mucus Properties
| Parameter | % Increase vs. Control |
| Mucus Gel Dimension | 30% |
| Glycolipids | 19-20% |
| Phospholipids | 19-20% |
| Sulfomucin | 21% |
| Sialomucins | 18% |
| Mucus Gel Viscosity | 1.4-fold increase |
| H+ Retardation Capacity | 16% |
| Hydrophobicity | 65% |
Stimulation of Epithelial Cell Proliferation
This compound has been shown to stimulate the proliferative activity of gastric epithelial cells, a crucial process for the repair and maintenance of the mucosal lining. This effect contributes to its ulcer-healing capabilities.
Modulation of Gastric Mucosal Blood Flow and Vasoactive Mediators
Adequate mucosal blood flow is essential for maintaining the integrity of the gastric mucosa, delivering oxygen and nutrients, and removing metabolic waste. This compound has been shown to increase gastric mucosal blood flow, an effect that is not observed with other H2-receptor antagonists like ranitidine. This vasodilatory effect is thought to be mediated by the local release of two key vasoactive molecules: prostaglandins and nitric oxide.
Role of Prostaglandins and Nitric Oxide
The gastroprotective effects of this compound are closely linked to the synthesis of prostaglandins (PGs) and nitric oxide (NO). Prostaglandins, particularly PGE2, are known to stimulate mucus and bicarbonate secretion and increase mucosal blood flow. Nitric oxide is a potent vasodilator and plays a crucial role in regulating microcirculation in the gastric mucosa.
The involvement of these pathways is supported by evidence showing that the protective effects of this compound are attenuated by the pre-treatment of animals with indomethacin (a non-selective cyclooxygenase inhibitor that blocks prostaglandin synthesis) and N-nitro-L-arginine methyl ester (L-NAME), an inhibitor of nitric oxide synthase.
Table 2: Attenuation of this compound's Gastroprotective Effect by Inhibitors
| Inhibitor | Mechanism | Reduction in this compound's Protective Effect | Reference |
| Indomethacin | Prostaglandin Synthesis Inhibition | Attenuated, but not abolished | |
| N-nitro-L-arginine methyl ester (L-NAME) | Nitric Oxide Synthase Inhibition | Decreased from 85% to 24% |
Anti-inflammatory and Anti-apoptotic Mechanisms
This compound exhibits significant anti-inflammatory properties, particularly in the context of Helicobacter pylori-induced gastritis. It has been shown to modulate the inflammatory cascade triggered by H. pylori lipopolysaccharide (LPS).
Downregulation of Pro-inflammatory and Pro-apoptotic Pathways
In a rat model of H. pylori LPS-induced gastritis, this compound treatment resulted in a marked reduction in mucosal inflammation and epithelial cell apoptosis. This was accompanied by a significant decrease in the activity of inducible nitric oxide synthase (NOS-2) and caspase-3, a key executioner enzyme in the apoptotic cascade.
Table 3: Effect of this compound on Inflammatory and Apoptotic Markers in H. pylori LPS-Induced Gastritis
| Parameter | % Reduction with this compound |
| Mucosal Inflammatory Changes | 50.9% |
| Epithelial Cell Apoptosis | 82.5% |
| Caspase-3 Activity | 33.7% |
| NOS-2 Activity | 72.8% |
Unique Mechanism against NSAID-Induced Gastropathy: Carbonic Anhydrase Inhibition
Nonsteroidal anti-inflammatory drugs (NSAIDs) are a common cause of gastric mucosal injury. This compound has demonstrated a protective effect against NSAID-induced damage through a mechanism that is distinct from its H2-receptor antagonism. It acts as a non-competitive inhibitor of carbonic anhydrase I and II. Indomethacin has been shown to increase the activity of gastric mucosal carbonic anhydrase, and this compound counteracts this effect.
Table 4: Effect of this compound and Indomethacin on Gastric Mucosal Carbonic Anhydrase Activity
| Treatment Group | Change in Carbonic Anhydrase Activity |
| This compound alone | 62% reduction |
| Indomethacin alone | 138% increase |
| This compound + Indomethacin | 38% decrease |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of these findings.
Assessment of Gastric Mucosal Lesions (Ethanol-Induced Injury Model)
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Fasting: Animals are fasted for 24 hours prior to the experiment with free access to water.
-
Drug Administration: this compound or vehicle is administered intragastrically.
-
Induction of Injury: After a specified time (e.g., 1 hour), absolute ethanol is administered intragastrically to induce gastric lesions.
-
Evaluation: After a further time interval (e.g., 1 hour), animals are euthanized, and the stomachs are removed. The stomachs are opened along the greater curvature, and the area of hemorrhagic lesions in the glandular mucosa is measured using a planimeter or image analysis software. The extent of injury is often expressed as a lesion index.
Measurement of Gastric Mucosal Blood Flow
-
Method: Laser Doppler flowmetry is a commonly used technique.
-
Procedure: Following anesthesia, the stomach is exposed, and a small incision is made to allow for the insertion of a laser Doppler probe. The probe is placed in contact with the mucosal surface.
-
Data Acquisition: Continuous readings of mucosal blood flow are taken before and after the administration of this compound or a damaging agent.
Quantification of Mucus Production
-
Alcian Blue Staining: This is a widely used method to quantify gastric mucus.
-
Procedure: The gastric mucosa is gently scraped, and the adherent mucus is collected. The mucus is then incubated with a solution of Alcian blue, a dye that binds to acidic glycoproteins in mucus.
-
Measurement: The amount of dye bound to the mucus is determined spectrophotometrically after extraction, providing a quantitative measure of mucus content.
Enzyme Activity Assays
-
NOS-2 Activity: This can be determined by measuring the conversion of [3H]L-arginine to [3H]L-citrulline in mucosal homogenates.
-
Caspase-3 Activity: This is typically measured using a colorimetric or fluorometric assay that detects the cleavage of a specific caspase-3 substrate.
-
Carbonic Anhydrase Activity: The activity is assessed by the stopped-flow technique, which measures the rate of pH change in the presence of the enzyme.
Signaling Pathways and Experimental Workflows
Caption: Overview of this compound's Multifactorial Gastroprotective Mechanisms.
Caption: Workflow for Assessing this compound's Protection Against NSAID-Induced Gastropathy.
Conclusion
This compound's gastroprotective effects are the result of a sophisticated interplay of multiple molecular mechanisms that extend beyond its primary function as a histamine H2-receptor antagonist. By actively enhancing the gastric mucosal barrier, modulating local blood flow through prostaglandin and nitric oxide pathways, exerting anti-inflammatory and anti-apoptotic effects, and uniquely inhibiting carbonic anhydrase to counter NSAID-induced damage, this compound represents a significant evolution in the therapeutic approach to gastric mucosal protection. This in-depth understanding of its molecular basis is critical for ongoing research and the development of novel gastroprotective agents. It should be noted that this compound was withdrawn from the market in some countries due to reports of hepatotoxicity, an important consideration in the context of its clinical application and the development of future analogues.
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the cytoprotective and antisecretory activity of this compound. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histamine H2-receptor antagonist action of this compound. Effects on gastric acid secretion, gastrin levels and NSAID-induced gastrotoxicity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary In Vitro Studies on Ebrotidine's Anti-inflammatory Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ebrotidine, a histamine H2-receptor antagonist, has demonstrated gastroprotective effects that extend beyond its acid-suppressing activity. Preliminary evidence suggests that this compound possesses anti-inflammatory properties, particularly in the context of gastric mucosal inflammation. This technical guide provides an in-depth overview of the potential anti-inflammatory mechanisms of this compound and outlines detailed experimental protocols for its in vitro evaluation. While direct in vitro studies on this compound's impact on immune cells are limited, this document synthesizes available data, including in vivo findings and studies on structurally related compounds, to propose testable hypotheses and guide future research. The guide details methodologies for assessing this compound's effects on key inflammatory mediators and signaling pathways, such as nitric oxide (NO), pro-inflammatory cytokines (TNF-α, IL-6), and the NF-κB and MAPK signaling cascades. All quantitative data from cited studies are summarized, and logical and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this compound's potential as an anti-inflammatory agent.
Introduction
This compound is a well-established H2-receptor antagonist used in the treatment of peptic ulcers and other acid-related gastrointestinal disorders.[1] Beyond its primary mechanism of inhibiting gastric acid secretion, this compound exhibits cytoprotective effects.[2] Notably, in vivo studies have shown that this compound can mitigate the inflammatory response induced by Helicobacter pylori lipopolysaccharide (LPS) in the gastric mucosa.[2] This suggests that this compound may have direct anti-inflammatory properties that are independent of its effects on gastric acidity.
This guide explores the preliminary in vitro evidence and proposes experimental frameworks to rigorously evaluate the anti-inflammatory potential of this compound. The focus is on its effects on key inflammatory pathways and mediators in immune cells, providing a foundation for further research and drug development.
Potential Anti-inflammatory Mechanisms of this compound
Based on in vivo data and the known mechanisms of inflammation, the potential anti-inflammatory actions of this compound in an in vitro setting are hypothesized to involve the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways.
Inhibition of Pro-inflammatory Mediators
In response to inflammatory stimuli like LPS, immune cells, particularly macrophages, produce a cascade of inflammatory mediators. This compound's anti-inflammatory effects may be attributable to the inhibition of:
-
Nitric Oxide (NO): Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. An in vivo study has shown that this compound reduces the expression of NOS-2 (iNOS) in response to H. pylori LPS.[2]
-
Pro-inflammatory Cytokines: Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines that orchestrate the inflammatory response.
Modulation of Key Signaling Pathways
The expression of iNOS and pro-inflammatory cytokines is largely regulated by the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
-
NF-κB Signaling Pathway: This pathway is a central regulator of inflammation. Its activation leads to the nuclear translocation of the p65 subunit, which induces the transcription of numerous pro-inflammatory genes.[3]
-
MAPK Signaling Pathway: This pathway, comprising kinases such as p38 and JNK, also plays a crucial role in the inflammatory response by activating downstream transcription factors.
Quantitative Data Summary
| Parameter | Model System | Treatment | Result | Citation |
| Mucosal Inflammatory Changes | Rat Gastric Mucosa (in vivo) | This compound (100 mg/kg) + H. pylori LPS | 50.9% reduction | |
| Epithelial Cell Apoptosis | Rat Gastric Mucosa (in vivo) | This compound (100 mg/kg) + H. pylori LPS | 82.5% decrease | |
| Caspase-3 Activity | Rat Gastric Mucosa (in vivo) | This compound (100 mg/kg) + H. pylori LPS | 33.7% decrease | |
| NOS-2 Expression | Rat Gastric Mucosa (in vivo) | This compound (100 mg/kg) + H. pylori LPS | 72.8% decline | |
| Carbonic Anhydrase Activity | Human Gastric Mucosa | This compound (800 mg/day) | 62% reduction |
Detailed Experimental Protocols
The following protocols are designed to investigate the anti-inflammatory properties of this compound in a standard in vitro model using RAW 264.7 murine macrophages stimulated with lipopolysaccharide (LPS).
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate well plates (e.g., 96-well for viability and NO assays, 24-well for cytokine ELISAs, and 6-well for Western blotting) at a density of 1.5 x 10^5 cells/mL.
-
Allow cells to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) or vehicle (DMSO, ensuring final concentration does not exceed 0.1%) for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for the desired incubation period (e.g., 24 hours for NO and cytokine assays, shorter time points for signaling pathway analysis).
-
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: Measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Procedure:
-
After the 24-hour incubation period, collect 100 µL of the cell culture supernatant from each well of a 96-well plate.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
Pro-inflammatory Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the concentration of TNF-α and IL-6 in the cell culture supernatant.
-
Procedure:
-
Collect cell culture supernatants after the 24-hour incubation period.
-
Use commercially available ELISA kits for murine TNF-α and IL-6.
-
Follow the manufacturer's instructions for the assay procedure, which typically involves coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, adding a substrate, and measuring the colorimetric change.
-
Calculate cytokine concentrations based on a standard curve generated with recombinant cytokines.
-
NF-κB Activation Assays
-
Principle: Visualize the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.
-
Procedure:
-
Grow cells on coverslips in a 24-well plate.
-
After treatment with this compound and LPS (for a shorter duration, e.g., 30-60 minutes), fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 1% BSA in PBS).
-
Incubate with a primary antibody against NF-κB p65.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on slides and visualize using a fluorescence microscope.
-
-
Principle: Detect the phosphorylation of IκBα and IKK, key upstream events in the activation of the NF-κB pathway.
-
Procedure:
-
After treatment with this compound and LPS (for short durations, e.g., 15-30 minutes), lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against phospho-IκBα, total IκBα, phospho-IKK, total IKK, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
MAPK Pathway Activation by Western Blot
-
Principle: Detect the phosphorylation of key MAPK proteins, p38 and JNK.
-
Procedure:
-
Follow the same procedure as for the Western blot of NF-κB pathway proteins.
-
Use primary antibodies against phospho-p38, total p38, phospho-JNK, and total JNK.
-
Comparative Context and Future Directions
While specific in vitro data for this compound is pending, studies on other H2-receptor antagonists have shown varied effects on inflammation. For instance, ranitidine has been reported to suppress TNF-α in LPS-stimulated monocytes, suggesting a potential class effect that warrants investigation for this compound. Furthermore, this compound contains a sulfonyl group, and other sulfone derivatives have demonstrated significant in vitro anti-inflammatory activity by inhibiting NO, TNF-α, and IL-12 production in macrophages.
Future in vitro studies should focus on generating dose-response curves and calculating IC50 values for this compound's inhibition of NO, TNF-α, and IL-6. Elucidating the precise molecular targets of this compound within the NF-κB and MAPK signaling pathways will be crucial for understanding its mechanism of action. Further investigation into its effects on other inflammatory pathways, such as the cyclooxygenase (COX) pathway, may also be warranted.
Conclusion
Although direct in vitro evidence is currently limited, the existing in vivo data on this compound's gastroprotective and anti-inflammatory effects in the gastric mucosa provides a strong rationale for its investigation as a broader anti-inflammatory agent. The experimental protocols detailed in this guide offer a comprehensive framework for researchers to systematically evaluate the in vitro anti-inflammatory properties of this compound. Such studies are essential to validate its potential and pave the way for further development and therapeutic applications beyond its current indications.
References
- 1. Histamine H2-receptor antagonist action of this compound. Effects on gastric acid secretion, gastrin levels and NSAID-induced gastrotoxicity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound on gastric mucosal inflammatory responses to Helicobacter pylori lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Some in vitro and in vivo actions of the new histamine H2-receptor antagonist, ranitidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Ebrotidine: An In-depth Technical Guide on its Potential Off-Target Pharmacological Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ebrotidine, a histamine H2-receptor antagonist, was developed for the treatment of peptic ulcers and other acid-related gastrointestinal disorders. While its primary mechanism of action is the competitive inhibition of histamine H2 receptors, a significant body of preclinical and clinical evidence has revealed a range of off-target pharmacological effects. These effects, which are independent of its antisecretory properties, contribute to a unique and complex pharmacological profile. This technical guide provides a comprehensive overview of this compound's known off-target activities, including its gastroprotective and cytoprotective properties, direct anti-Helicobacter pylori action, inhibition of carbonic anhydrase, and modulation of inflammatory pathways. Furthermore, this document details the experimental methodologies used to elucidate these effects and presents available quantitative data for comparative analysis. The significant hepatotoxicity that led to its market withdrawal is also discussed, with a focus on its proposed idiosyncratic mechanism. This guide is intended to serve as a resource for researchers and professionals in drug development, offering insights into the multifaceted pharmacology of this compound and highlighting the importance of comprehensive off-target profiling in the drug discovery process.
Introduction
This compound is a potent histamine H2-receptor antagonist, demonstrating a higher affinity for the H2 receptor than cimetidine and ranitidine.[1] Its primary therapeutic application was intended for the management of conditions associated with excessive gastric acid secretion. However, this compound distinguishes itself from other drugs in its class through a variety of pharmacological actions that are not attributable to its H2-receptor blockade. These off-target effects include significant gastroprotective and cytoprotective activities, direct antimicrobial action against Helicobacter pylori, and the inhibition of key enzymes such as carbonic anhydrase.[2][3] Additionally, this compound has been shown to modulate inflammatory responses by affecting the activity of nitric oxide synthase-2 (NOS-2) and caspase-3.[4]
Despite its promising therapeutic profile, this compound was withdrawn from the market due to concerns of severe hepatotoxicity.[5] The mechanism of this liver injury is thought to be idiosyncratic, highlighting the challenges in predicting rare but severe adverse drug reactions.
This technical guide provides a detailed examination of the off-target pharmacology of this compound. It aims to furnish researchers and drug development professionals with a thorough understanding of its complex biological activities, the experimental approaches to investigate them, and the clinical implications of its off-target profile.
On-Target Activity: Histamine H2-Receptor Antagonism
This compound is a competitive antagonist of the histamine H2 receptor. Its affinity for the H2 receptor is significantly higher than that of other H2 blockers, as demonstrated by radioligand binding assays.
Quantitative Data: Receptor Binding Affinity
The following table summarizes the inhibitory constants (Ki) of this compound, ranitidine, and cimetidine for histamine H1 and H2 receptors.
| Compound | H1 Receptor Ki (nmol/l) | H2 Receptor Ki (nmol/l) |
| This compound | > 5000 | 127.5 |
| Ranitidine | > 5000 | 190.0 |
| Cimetidine | > 5000 | 246.1 |
| Data sourced from Agut et al., 1997. |
Off-Target Pharmacological Effects
Gastroprotection and Cytoprotection
A hallmark of this compound's pharmacological profile is its pronounced gastroprotective and cytoprotective effects, which are independent of its acid-suppressing activity.
The proposed mechanisms for these effects include:
-
Stimulation of Mucus Secretion: this compound has been shown to increase the secretion and quality of the gastric mucus gel, a critical component of the mucosal defense system.
-
Enhanced Mucosal Blood Flow: The drug increases gastric mucosal blood flow, which is thought to be mediated by the enhanced formation of prostaglandin E2 (PGE2) and nitric oxide (NO).
Anti-Helicobacter pylori Activity
This compound exerts direct antimicrobial effects against H. pylori, a key pathogenic factor in peptic ulcer disease. This activity is not shared by other H2-receptor antagonists like ranitidine. The anti-H. pylori effects are mediated through the inhibition of several bacterial enzymes that are crucial for its survival and virulence in the acidic gastric environment. These include:
-
Urease
-
Protease
-
Lipase
Carbonic Anhydrase Inhibition
This compound has been identified as a non-competitive inhibitor of carbonic anhydrase isoenzymes I and II. This is a distinct off-target effect not observed with other H2-receptor antagonists. Carbonic anhydrase in parietal cells plays a role in gastric acid secretion.
In a study involving healthy volunteers, administration of this compound (800 mg/day for 10 days) resulted in a 62% reduction in total gastric mucosal carbonic anhydrase activity. Specific Ki or IC50 values for this compound against carbonic anhydrase I and II are not available in the reviewed literature.
Modulation of Inflammatory Responses
This compound has demonstrated the ability to modulate inflammatory responses in the gastric mucosa, particularly in the context of H. pylori infection. It has been shown to counteract the inflammatory effects of H. pylori lipopolysaccharide (LPS). This is achieved, in part, by interfering with the signaling cascade involving inducible nitric oxide synthase (NOS-2) and caspase-3, an executioner caspase in apoptosis.
In a rat model of H. pylori LPS-induced gastritis, treatment with this compound (100 mg/kg) resulted in:
-
A 50.9% reduction in mucosal inflammatory changes.
-
An 82.5% decrease in epithelial cell apoptosis.
-
A 72.8% decline in NOS-2 expression.
-
A 33.7% decrease in caspase-3 activity.
Hepatotoxicity: A Critical Off-Target Effect
The clinical use of this compound was terminated due to reports of severe acute liver injury. The hepatotoxicity associated with this compound is characterized as idiosyncratic, meaning it is a rare and unpredictable reaction that is not dose-related and lacks clear hallmarks of an allergic reaction.
The proposed mechanism for idiosyncratic drug-induced liver injury (DILI) often involves the formation of reactive metabolites that can lead to cellular stress, mitochondrial dysfunction, and the initiation of an immune response.
Proposed General Mechanism of Idiosyncratic Drug-Induced Liver Injury
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the evaluation of this compound's pharmacological effects.
Histamine H2-Receptor Binding Assay
This assay is used to determine the binding affinity of a compound to the histamine H2 receptor.
-
Objective: To quantify the binding of this compound to H2 receptors and compare it with other H2 antagonists.
-
Methodology:
-
Membrane Preparation: Guinea pig brain cortex membranes, which are rich in H2 receptors, are prepared by homogenization and centrifugation.
-
Radioligand: A radiolabeled H2-receptor ligand, such as [³H]-tiotidine, is used.
-
Incubation: The membrane preparation is incubated with the radioligand in the presence of varying concentrations of the test compound (this compound, ranitidine, or cimetidine).
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The radioactivity of the filter-bound material is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.
-
-
Experimental Workflow:
Carbonic Anhydrase Inhibition Assay
This assay measures the inhibitory effect of a compound on the activity of carbonic anhydrase.
-
Objective: To determine if and to what extent this compound inhibits carbonic anhydrase activity.
-
Methodology:
-
Enzyme Source: Purified human carbonic anhydrase I and II.
-
Substrate: A suitable substrate, such as p-nitrophenyl acetate, which is hydrolyzed by the esterase activity of carbonic anhydrase to produce a colored product (p-nitrophenol).
-
Incubation: The enzyme is pre-incubated with various concentrations of the inhibitor (this compound).
-
Reaction Initiation: The reaction is initiated by the addition of the substrate.
-
Measurement: The rate of formation of the colored product is measured spectrophotometrically at a specific wavelength (e.g., 400 nm).
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined from the dose-response curve. The mode of inhibition (e.g., competitive, non-competitive) can be determined by kinetic studies (e.g., Lineweaver-Burk plots).
-
-
Experimental Workflow:
Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key enzyme in the apoptotic pathway.
-
Objective: To measure the effect of this compound on caspase-3 activity in a relevant cell or tissue model.
-
Methodology:
-
Sample Preparation: Cell lysates or tissue homogenates are prepared from a model system (e.g., gastric mucosal cells treated with an inflammatory stimulus).
-
Substrate: A fluorogenic or colorimetric substrate specific for caspase-3, such as Ac-DEVD-pNA (for colorimetric assay) or Ac-DEVD-AMC (for fluorometric assay), is used.
-
Incubation: The sample is incubated with the substrate in the presence or absence of this compound.
-
Measurement: The cleavage of the substrate by active caspase-3 releases a chromophore (pNA) or a fluorophore (AMC), which is quantified using a spectrophotometer or a fluorometer, respectively.
-
Data Analysis: The caspase-3 activity is expressed as the rate of substrate cleavage and is compared between treated and untreated samples.
-
-
Experimental Workflow:
Conclusion
This compound presents a compelling case study in the complexities of drug action beyond the primary therapeutic target. While its efficacy as a histamine H2-receptor antagonist is well-established, its off-target pharmacological effects contribute significantly to its overall biological profile. The gastroprotective, anti-H. pylori, and anti-inflammatory properties of this compound offered potential therapeutic advantages over other drugs in its class. However, the severe and unpredictable hepatotoxicity ultimately led to its withdrawal, underscoring the critical importance of thorough off-target liability assessment in the drug development pipeline. This technical guide provides a detailed compilation of the known off-target effects of this compound, the methodologies to investigate them, and the clinical ramifications of these findings. It serves as a valuable resource for understanding the multifaceted nature of this compound and reinforces the necessity of a comprehensive approach to pharmacology and toxicology in modern drug discovery.
References
The metabolic fate of Ebrotidine in different species
An In-depth Technical Guide to the Metabolic Fate of Ebrotidine in Different Species
Abstract
This compound is a histamine H2-receptor antagonist previously used for the treatment of gastric ulcers.[1] Despite its efficacy, it was withdrawn from the market due to concerns about hepatotoxicity. Understanding the metabolic fate of a drug is crucial for evaluating its safety and efficacy. This technical guide provides a comprehensive overview of the biotransformation of this compound in humans, rats, and dogs. It details the identified metabolites, presents comparative quantitative pharmacokinetic data, and outlines the experimental protocols employed for their identification and quantification.
Metabolic Pathways of this compound
The biotransformation of this compound primarily involves two main pathways: sulfoxidation of the thioether group and cleavage of the sulfonamide bond. In humans, the major metabolic pathway is the oxidation of the sulfur atom, leading to the formation of this compound S-oxide and, to a lesser extent, this compound S,S-dioxide.[2][3] Another identified metabolic route involves the cleavage of the molecule, yielding 4-bromobenzenesulfonamide.
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolites of this compound, a new H2-receptor antagonist, in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of the metabolism of this compound in human urine by liquid chromatography-atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Toxicity Screening of Novel Ebrotidine Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ebrotidine, a histamine H2-receptor antagonist, was withdrawn from the market due to instances of severe idiosyncratic drug-induced liver injury (DILI).[1][2] This has underscored the necessity for rigorous early-stage toxicity screening for any of its novel analogues. This technical guide outlines a comprehensive in vitro strategy for the initial toxicity assessment of new this compound analogues, focusing on key areas of concern: cytotoxicity, genotoxicity, cardiotoxicity, and metabolic drug-drug interaction potential. Detailed experimental protocols and data presentation formats are provided to facilitate the early identification of potentially hazardous compounds, thereby de-risking the drug development pipeline. The proposed workflow is designed to be a cost-effective and ethically considerate approach, prioritizing high-throughput and mechanistically informative assays before progressing to in vivo studies.
Introduction
This compound is a potent H2-receptor antagonist that demonstrated efficacy in treating peptic ulcers and reflux esophagitis.[2] However, post-marketing surveillance revealed a significant risk of severe, unpredictable hepatotoxicity, leading to its withdrawal.[1] The liver injury was characterized as hepatocellular, with histopathological findings of centrozonal to massive necrosis. The underlying mechanism is suspected to be an idiosyncratic metabolic reaction, where reactive metabolites contribute to cellular stress and subsequent liver damage. Given this history, the development of novel this compound analogues necessitates a robust, early-stage safety evaluation to mitigate the risk of advancing compounds with similar toxic liabilities.
This whitepaper presents a tiered in vitro screening cascade designed to provide a preliminary safety profile of novel this compound analogues. The workflow integrates assays for general cytotoxicity, genotoxicity, potential for cardiac QT prolongation, and inhibition of key drug-metabolizing enzymes.
Experimental Workflow
The proposed initial toxicity screening workflow is a staged process, beginning with broad cytotoxicity assessments and progressing to more specific, and resource-intensive, assays for promising candidates. This tiered approach allows for the rapid elimination of overtly toxic compounds and focuses resources on analogues with a more favorable preliminary safety profile.
Data Presentation
Quantitative data from the screening assays should be summarized in clear, concise tables to allow for direct comparison between analogues and control compounds.
Table 1: In Vitro Cytotoxicity of this compound Analogues
| Compound ID | Cell Line | Assay Type | IC50 (µM) |
| This compound | HepG2 | MTT | 75.2 |
| Analogue A | HepG2 | MTT | > 200 |
| Analogue B | HepG2 | MTT | 15.8 |
| Analogue C | HepG2 | MTT | 120.5 |
| Doxorubicin (Control) | HepG2 | MTT | 0.9 |
| This compound | HepG2 | LDH | 98.6 |
| Analogue A | HepG2 | LDH | > 200 |
| Analogue B | HepG2 | LDH | 22.4 |
| Analogue C | HepG2 | LDH | 155.3 |
| Doxorubicin (Control) | HepG2 | LDH | 1.2 |
Table 2: Genotoxicity Profile of this compound Analogues
| Compound ID | Ames Test (S. typhimurium TA98, TA100, TA1535, TA1537 & E. coli WP2 uvrA) | In Vitro Micronucleus (CHO-K1 cells) |
| This compound | Negative | Negative |
| Analogue A | Negative | Negative |
| Analogue B | Positive (TA98, +S9) | Positive |
| Analogue C | Negative | Negative |
| 2-Nitrofluorene (Control) | Positive | Not Applicable |
| Colchicine (Control) | Not Applicable | Positive |
Table 3: hERG Channel Inhibition
| Compound ID | IC50 (µM) |
| This compound | > 30 |
| Analogue A | > 30 |
| Analogue B | 2.5 |
| Analogue C | 25.1 |
| Terfenadine (Control) | 0.05 |
Table 4: Cytochrome P450 (CYP3A4) Inhibition
| Compound ID | IC50 (µM) |
| This compound | 8.5 |
| Analogue A | > 50 |
| Analogue B | 1.2 |
| Analogue C | 15.7 |
| Ketoconazole (Control) | 0.02 |
Signaling Pathway of Potential Hepatotoxicity
The idiosyncratic hepatotoxicity of this compound is likely initiated by its metabolism into reactive intermediates, primarily through cytochrome P450 enzymes. These reactive metabolites can then induce cellular damage through multiple pathways, including direct covalent binding to cellular macromolecules, depletion of glutathione (GSH), and induction of oxidative stress. This cascade of events can lead to mitochondrial dysfunction, activation of stress-activated protein kinases (SAPKs) such as JNK and p38, and ultimately, apoptosis or necrosis of hepatocytes.
References
Ebrotidine's Impact on Gastric Mucus Production and Quality: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ebrotidine is a distinctive histamine H2-receptor antagonist, historically recognized not only for its acid-suppressing capabilities but also for its potent gastroprotective effects.[1][2] Unlike traditional H2-receptor antagonists like ranitidine, this compound's protective action is intrinsically linked to its ability to fortify the gastric mucosal barrier, primarily by enhancing the quantity and quality of gastric mucus.[3][4] This document provides a detailed technical overview of the mechanisms by which this compound modulates gastric mucus, presenting key quantitative data, experimental methodologies, and the underlying signaling pathways. The information is collated from foundational studies to serve as a comprehensive resource for researchers in gastroenterology and drug development.
Mechanism of Action: Beyond H2-Receptor Antagonism
While being an effective H2-receptor antagonist with antisecretory activity comparable to ranitidine, this compound's unique gastroprotective properties stem from a different mechanism of action.[1] This "cytoprotective" effect is not reliant on the suppression of gastric acid and is observed even in the presence of agents that block prostaglandin synthesis. The core of this protective action lies in its direct influence on the pre-epithelial mucosal defense layer.
This compound has been shown to stimulate the synthesis and secretion of crucial components of the gastric mucus, leading to beneficial physicochemical changes in the mucus gel. This enhancement results in a more robust and resilient barrier against noxious agents such as ethanol, NSAIDs, and stress-induced damage.
Quantitative Effects on Gastric Mucus Production and Quality
Multiple studies have quantified the significant impact of this compound on the physicochemical properties of gastric mucus. The data consistently demonstrates an enhancement in both the amount and the protective characteristics of the mucus layer.
Table 1: Physicochemical Changes in Gastric Mucus Induced by this compound
Data from studies in rat models following ethanol-induced injury, with this compound administered at doses of 50 mg/kg or higher.
| Parameter | Reported Increase | Implication for Mucosal Defense |
| Mucus Gel Dimension | 30% | Thicker physical barrier against luminal aggressors. |
| Mucus Gel Viscosity | 1.4-fold | Increased resistance to mechanical disruption and erosion. |
| Surface Hydrophobicity | 65% | Enhanced barrier function to prevent water-soluble toxins from reaching the epithelium. |
| H+ Retardation Capacity | 16% | Improved ability to maintain a neutral pH at the cell surface by slowing acid diffusion. |
Table 2: Effects of this compound on Gastric Mucus Composition
Data derived from in vivo and in vitro rat models.
| Mucus Component | Reported Increase/Effect | Significance | Reference |
| Glycolipids & Phospholipids | 19-20% | Increases the hydrophobicity and stability of the mucus layer. | |
| Phospholipid Secretion | 36% (at 120 µM) | Contributes to the formation of a non-wettable surface, repelling aqueous threats. | |
| Sulfomucins | 21% | Strengthens the gel structure and viscosity of the mucus. | |
| Sialomucins | 18% | Contributes to the overall glycoprotein matrix and protective function. | |
| Mucin Glycosylation | 2.4-fold (at 100 µM) | Enhances the complexity and protective capacity of mucin glycoproteins. | |
| Mucin Sulfation | 2.7-fold (at 100 µM) | Critical for the assembly of high-molecular-weight mucus glycoproteins, improving gel quality. | |
| Sulfomucin Secretion | 3.3-fold (at 100-120 µM) | Directly increases the output of a key protective mucin type. |
Key Experimental Protocols
The following sections detail the methodologies employed in seminal studies to evaluate this compound's effect on gastric mucus.
In Vivo Gastroprotection Model (Ethanol-Induced Injury)
This protocol was designed to assess the protective effects of this compound against acute gastric mucosal damage in rats.
-
Subjects: Male Sprague-Dawley rats.
-
Procedure:
-
Animals are fasted prior to the experiment.
-
Pretreatment (Optional): To investigate prostaglandin-independent pathways, a cohort of rats is pretreated with indomethacin, a cyclooxygenase inhibitor.
-
Drug Administration: this compound (at doses of 50 mg/kg or higher) or a vehicle control is administered intragastrically.
-
Induction of Injury: After a set interval (e.g., 1 hour), absolute ethanol is administered intragastrically to induce severe mucosal injury.
-
Assessment: 30 minutes after the ethanol challenge, stomachs are excised for macroscopic and histological examination to score lesions.
-
Physicochemical Analysis: The adherent mucus gel is collected for measurements of gel thickness, viscosity, hydrophobicity, and composition (glycoproteins, phospholipids).
-
In Vitro Mucin Synthesis and Secretion Assay
This method quantifies the direct effect of this compound on the synthesis and secretion of mucin components by gastric mucosal cells.
-
Model: Rat gastric mucosal segments are prepared and incubated in a nutrient-rich medium (DMEM).
-
Procedure:
-
Radiolabeling: The medium is supplemented with radiolabeled precursors to track the synthesis of mucin components:
-
[3H]proline for the apomucin (protein core).
-
[3H]glucosamine for glycosylation.
-
[35S]Na2SO4 for sulfation.
-
-
Treatment: Mucosal segments are incubated with varying concentrations of this compound (e.g., 0-150 µM).
-
Analysis of Synthesis: After incubation, the tissue is processed to isolate and quantify the incorporation of radiolabels into mucus glycoproteins, measuring the rates of apomucin synthesis, glycosylation, and sulfation.
-
Analysis of Secretion: The incubation medium is analyzed to measure the amount of radiolabeled sulfomucin secreted from the tissue, providing a direct measure of secretory response.
-
Signaling Pathways and Molecular Mechanisms
This compound's gastroprotective effects are mediated by a multifactorial mechanism involving several signaling pathways that converge to enhance mucosal defense.
Prostaglandin E2 (PGE2) and Nitric Oxide (NO) Pathways
This compound has been shown to increase gastric mucosal blood flow, a critical component of mucosal defense. This effect is likely mediated by the enhanced local formation of prostaglandin E2 (PGE2) and nitric oxide (NO), both of which are potent vasodilators and are known to stimulate mucus and bicarbonate secretion. The protection afforded by this compound is significantly diminished by inhibitors of nitric oxide synthase, underscoring the importance of the NO pathway.
Role of Endogenous Sulfhydryls and cAMP
The integrity of the gastric mucosa is also dependent on endogenous sulfhydryl (SH) compounds, which protect against oxidative damage. The gastroprotective action of this compound is significantly reduced by sulfhydryl blockers, indicating that this compound's mechanism relies on the availability of these compounds. Furthermore, this compound's ability to stimulate phospholipid secretion is linked to an increase in intracellular cyclic AMP (cAMP) levels, a key second messenger in cellular secretion processes. This effect was not observed with ranitidine, highlighting a distinct signaling pathway activated by this compound.
Experimental Workflow for Assessing Gastroprotection
The logical flow of a typical preclinical study to evaluate a gastroprotective agent like this compound is outlined below.
Conclusion
This compound represents a unique class of H2-receptor antagonists whose clinical utility was defined by its potent, direct gastroprotective effects. The evidence robustly demonstrates that this compound enhances the gastric mucosal barrier by increasing the quantity and improving the quality of the adherent mucus gel. It stimulates the synthesis and secretion of key protective components, including sulfomucins and phospholipids, leading to a thicker, more viscous, and hydrophobic barrier. These actions are mediated through complex signaling pathways involving nitric oxide, prostaglandins, and cAMP. The detailed data and protocols summarized in this guide provide a valuable technical resource for the ongoing development of novel gastroprotective agents that target the fortification of the mucosal defense system.
References
- 1. Studies on the cytoprotective and antisecretory activity of this compound. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of this compound protection against gastric mucosal injury induced by ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gastroprotective and ulcer-healing activities of a new H2-receptor antagonist: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Developing an In Vitro Model to Study Ebrotidine-Induced Hepatotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ebrotidine is a histamine H2-receptor antagonist that was withdrawn from the market due to reports of severe hepatotoxicity.[1][2] The liver injury associated with this compound is characterized as hepatocellular, with significant increases in aminotransferase levels, and is suspected to have an idiosyncratic and metabolic mechanism.[1] Understanding the underlying mechanisms of this compound-induced liver injury is crucial for predicting and preventing similar adverse drug reactions. This document provides a detailed guide for establishing an in vitro model to investigate the hepatotoxic effects of this compound using primary human hepatocytes and the HepG2 cell line.
These application notes offer comprehensive protocols for assessing key toxicological endpoints, including cell viability, cytotoxicity, oxidative stress, and apoptosis. Furthermore, we present a framework for data analysis and visualization of the potential signaling pathways involved.
In Vitro Models for Hepatotoxicity Assessment
The choice of an in vitro model is critical for obtaining relevant and reliable data. Primary human hepatocytes are considered the gold standard for in vitro toxicology studies as they most closely mimic the in vivo physiology of the human liver.[3] However, their availability and limited lifespan in culture can be challenging. The human hepatoma cell line, HepG2, offers a more accessible and reproducible alternative, though it may have limitations in metabolic capacity compared to primary cells.[4] For more physiologically relevant long-term studies, 3D liver spheroids can also be considered.
Experimental Workflow
The following diagram outlines the general experimental workflow for assessing this compound-induced hepatotoxicity in vitro.
Experimental Protocols
Cell Culture
a. Primary Human Hepatocytes
-
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte plating medium
-
Hepatocyte maintenance medium
-
Collagen-coated 96-well plates
-
-
Protocol:
-
Thaw cryopreserved hepatocytes rapidly in a 37°C water bath.
-
Transfer the cell suspension to a conical tube containing pre-warmed hepatocyte plating medium.
-
Centrifuge at 50-100 x g for 5-10 minutes.
-
Resuspend the cell pellet in plating medium and determine cell viability using the trypan blue exclusion method.
-
Seed the hepatocytes at a density of 0.5-1.0 x 10^5 cells/well in a collagen-coated 96-well plate.
-
Incubate at 37°C with 5% CO2 for 4-6 hours to allow for cell attachment.
-
Replace the plating medium with hepatocyte maintenance medium.
-
b. HepG2 Cells
-
Materials:
-
HepG2 cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
96-well tissue culture plates
-
-
Protocol:
-
Culture HepG2 cells in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize the cells and resuspend them in fresh culture medium.
-
Seed the cells at a density of 1-2 x 10^4 cells/well in a 96-well plate.
-
Incubate at 37°C with 5% CO2 for 24 hours to allow for cell attachment.
-
This compound Treatment
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in the appropriate cell culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations (e.g., 0.1 µM to 1000 µM) to determine the dose-response relationship.
-
Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).
-
Incubate the cells for 24 to 48 hours at 37°C with 5% CO2. The incubation time may need to be optimized based on the specific cell type and endpoint being measured.
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Protocol:
-
After the this compound treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Cytotoxicity Assessment (LDH Assay)
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, an indicator of cytotoxicity.
-
Protocol:
-
After the this compound treatment period, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.
-
Prepare a reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst).
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 20-30 minutes, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
A positive control for maximum LDH release should be included by lysing a set of untreated cells with a lysis buffer.
-
Calculate cytotoxicity as a percentage of the maximum LDH release.
-
Oxidative Stress Assessment (DCFH-DA Assay)
This assay measures the intracellular generation of reactive oxygen species (ROS).
-
Protocol:
-
After the this compound treatment period, remove the culture medium and wash the cells once with warm PBS.
-
Add 100 µL of 10-25 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution in serum-free medium to each well.
-
Incubate the plate for 30-45 minutes at 37°C, protected from light.
-
Remove the DCFH-DA solution and wash the cells twice with warm PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.
-
Results are typically expressed as a fold increase in fluorescence relative to the vehicle-treated control.
-
Apoptosis Assessment (Caspase-3/7 Assay)
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
-
Protocol:
-
After the this compound treatment period, allow the plate to equilibrate to room temperature.
-
Prepare the caspase-3/7 reagent according to the manufacturer's instructions.
-
Add a volume of the caspase-3/7 reagent equal to the volume of culture medium in each well.
-
Mix the contents of the wells by gentle shaking for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a microplate reader.
-
Results are typically expressed as a fold increase in luminescence relative to the vehicle-treated control.
-
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between different concentrations of this compound and controls.
Table 1: Effect of this compound on Hepatocyte Viability and Cytotoxicity
| This compound (µM) | Cell Viability (% of Control) | Cytotoxicity (% of Max LDH Release) |
| Vehicle Control | 100 ± 5.2 | 2.1 ± 0.8 |
| 1 | 98.3 ± 4.5 | 3.5 ± 1.1 |
| 10 | 85.1 ± 6.1 | 15.8 ± 2.4 |
| 50 | 62.7 ± 5.8 | 38.2 ± 3.9 |
| 100 | 45.3 ± 4.9 | 55.6 ± 4.7 |
| 500 | 21.9 ± 3.7 | 79.4 ± 5.1 |
| 1000 | 8.6 ± 2.1 | 92.3 ± 3.5 |
Data are presented as mean ± standard deviation (n=3).
Table 2: Effect of this compound on Oxidative Stress and Apoptosis
| This compound (µM) | ROS Production (Fold Change) | Caspase-3/7 Activity (Fold Change) |
| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.2 |
| 1 | 1.2 ± 0.2 | 1.1 ± 0.3 |
| 10 | 2.5 ± 0.4 | 1.8 ± 0.4 |
| 50 | 4.8 ± 0.7 | 3.5 ± 0.6 |
| 100 | 6.2 ± 0.9 | 5.1 ± 0.8 |
| 500 | 8.9 ± 1.1 | 7.8 ± 1.2 |
| 1000 | 10.5 ± 1.5 | 9.2 ± 1.4 |
Data are presented as mean ± standard deviation (n=3).
Potential Signaling Pathways in this compound-Induced Hepatotoxicity
The idiosyncratic nature of this compound-induced liver injury suggests the involvement of complex cellular signaling pathways. One proposed mechanism for drug-induced liver injury involves the formation of reactive metabolites, leading to mitochondrial dysfunction and oxidative stress. This can trigger stress-activated protein kinase pathways, such as the c-Jun N-terminal kinase (JNK) pathway, which can promote cell death. Concurrently, adaptive responses, such as the activation of the Nrf2 pathway, may be initiated to counteract the oxidative stress. The balance between these pro-death and pro-survival signals likely determines the ultimate fate of the hepatocyte.
By employing the in vitro models and experimental protocols outlined in these application notes, researchers can effectively investigate the mechanisms underlying this compound-induced hepatotoxicity. The systematic assessment of multiple toxicological endpoints will provide valuable insights into the dose-dependent effects of this compound on hepatocytes and help to elucidate the key signaling pathways involved in its toxicity. This knowledge is essential for the development of safer pharmaceuticals and for improving the prediction of drug-induced liver injury.
References
- 1. Regulation of drug-induced liver injury by signal transduction pathways: critical role of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 3. Mechanisms of Drug Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of intracellular ROS concentration using DCF-DA probe [bio-protocol.org]
Evaluating the Efficacy of Ebrotidine in Animal Models of Gastric Ulcers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ebrotidine is a histamine H2-receptor antagonist with a unique cytoprotective profile, setting it apart from other drugs in its class.[1][2] Beyond its acid-suppressing activity, which is comparable to ranitidine, this compound actively enhances the defensive mechanisms of the gastric mucosa.[1][3] This dual action makes it a compound of significant interest for the treatment and prevention of peptic ulcers. These application notes provide an overview of various preclinical animal models used to evaluate the anti-ulcer efficacy of this compound, complete with detailed experimental protocols and expected quantitative outcomes.
The cytoprotective effects of this compound are attributed to its ability to stimulate mucus secretion, enhance the quality of the adherent mucus gel, and increase gastric mucosal blood flow.[1] These effects are thought to be mediated by an increase in the mucosal formation of prostaglandin E2 (PGE2) and nitric oxide (NO). This document outlines the methodologies for five commonly employed animal models of gastric ulceration: ethanol-induced, indomethacin-induced, cold-restraint stress-induced, pylorus ligation-induced, and acetic acid-induced ulcers.
Data Presentation: Efficacy of this compound in Preclinical Models
The following tables summarize the quantitative efficacy of this compound in various animal models of gastric ulcer.
Table 1: Efficacy of this compound in the Ethanol-Induced Gastric Ulcer Model in Rats
| Dose of this compound (mg/kg, p.o.) | Ulcer Index (Mean ± SEM) | Inhibition of Lesion (%) | Reference |
| Vehicle Control | 32.33 ± 9.27 | - | |
| ≥ 12.50 | Significant Reduction | - | |
| 26.54 (ED50) | - | 50 | |
| ≥ 50 | Effective Prevention | - | |
| 100 | - | 85 |
Note: p.o. - per os (by mouth); SEM - Standard Error of the Mean; ED50 - Half-maximal effective dose.
Table 2: Efficacy of this compound in NSAID-Induced Gastric Ulcer Models in Rats
| NSAID | Dose of this compound (ED50, mg/kg, p.o.) | Reference |
| Indomethacin | 11.5 | |
| Diclofenac | 12.2 | |
| Ketoprofen | 12.5 | |
| Naproxen | 9.8 |
Note: ED50 values represent the dose required to achieve 50% of the maximum protective effect against the respective NSAID-induced gastrotoxicity.
Table 3: Effect of this compound on Healing of Acetic Acid-Induced Chronic Gastric Ulcers in Rats
| Treatment (twice daily for 10 days) | Ulcer Area Reduction | Reference |
| This compound (1-100 mg/kg, p.o.) | Dose-dependent reduction |
Experimental Protocols
Detailed methodologies for inducing and evaluating gastric ulcers in various animal models are provided below.
Ethanol-Induced Gastric Ulcer Model
This model is widely used to screen for cytoprotective agents. Ethanol rapidly induces hemorrhagic lesions in the gastric mucosa.
Protocol:
-
Animal Preparation: Use male Wistar rats (180-220 g). Fast the animals for 24 hours prior to the experiment, with free access to water.
-
Grouping and Dosing:
-
Group 1: Vehicle control (e.g., 1% Carboxymethyl cellulose).
-
Group 2: this compound (dissolved in vehicle) at various doses (e.g., 10, 25, 50, 100 mg/kg).
-
Administer the vehicle or this compound orally (p.o.) 60 minutes before ulcer induction.
-
-
Ulcer Induction: Administer 1 mL of absolute ethanol per 200 g of body weight orally to each rat.
-
Evaluation:
-
One hour after ethanol administration, euthanize the animals by cervical dislocation.
-
Dissect the stomach along the greater curvature.
-
Gently rinse the stomach with saline to remove gastric contents.
-
Score the ulcers based on their number and severity. A common scoring system is: 0 = no ulcer; 1 = reddish spots; 2 = hemorrhagic streaks; 3 = deep ulcers; 4 = perforations.
-
The ulcer index can be calculated, and the percentage of inhibition is determined relative to the vehicle control group.
-
Indomethacin-Induced Gastric Ulcer Model
This model mimics the gastric damage caused by non-steroidal anti-inflammatory drugs (NSAIDs) through the inhibition of prostaglandin synthesis.
Protocol:
-
Animal Preparation: Use male Sprague-Dawley rats (200-250 g). Fast the animals for 24 hours before the experiment, with access to water.
-
Grouping and Dosing:
-
Group 1: Vehicle control.
-
Group 2: this compound at various doses.
-
Administer the vehicle or this compound orally 30 minutes before indomethacin administration.
-
-
Ulcer Induction: Administer a single oral dose of indomethacin (e.g., 30-50 mg/kg) suspended in a suitable vehicle.
-
Evaluation:
-
Euthanize the animals 4-6 hours after indomethacin administration.
-
Open the stomach along the greater curvature and rinse with saline.
-
Examine the gastric mucosa for lesions and calculate the ulcer index as described for the ethanol model.
-
Cold-Restraint Stress-Induced Gastric Ulcer Model
This model induces gastric lesions through a combination of psychological stress and cold, leading to physiological changes that compromise mucosal integrity.
Protocol:
-
Animal Preparation: Use male Wistar rats (200-250 g). Fast the animals for 24 hours with free access to water.
-
Grouping and Dosing:
-
Group 1: Vehicle control (subjected to stress).
-
Group 2: this compound at various doses.
-
Administer the vehicle or this compound orally 30 minutes before inducing stress.
-
-
Ulcer Induction:
-
Individually restrain the rats in appropriate holders.
-
Place the restrained rats in a cold environment (e.g., 4°C) for 2-3 hours.
-
-
Evaluation:
-
Immediately after the stress period, euthanize the animals.
-
Examine the stomachs and calculate the ulcer index as previously described.
-
Pylorus Ligation (Shay Rat) Model
This model assesses the effect of a compound on gastric acid secretion and ulcer formation resulting from the accumulation of gastric acid and pepsin.
Protocol:
-
Animal Preparation: Use male Wistar rats (150-200 g). Fast the animals for 24-48 hours with free access to water.
-
Grouping and Dosing:
-
Group 1: Vehicle control.
-
Group 2: this compound at various doses.
-
-
Surgical Procedure and Dosing:
-
Anesthetize the rats (e.g., with ether or isoflurane).
-
Make a small midline abdominal incision to expose the stomach.
-
Ligate the pylorus with a silk suture, being careful not to obstruct blood vessels.
-
Administer the vehicle or this compound intraduodenally immediately after ligation.
-
Suture the abdominal wall.
-
-
Evaluation:
-
Euthanize the animals 4-19 hours after pylorus ligation.
-
Collect the gastric contents and measure the volume, pH, and total acidity.
-
Examine the stomach for ulcers and calculate the ulcer index.
-
Acetic Acid-Induced Chronic Gastric Ulcer Model
This model is used to study the healing of chronic ulcers, which more closely resemble human peptic ulcers.
Protocol:
-
Animal Preparation: Use male Wistar rats (200-250 g).
-
Ulcer Induction:
-
Anesthetize the rats.
-
Make a midline laparotomy to expose the stomach.
-
Inject a small volume (e.g., 0.05 mL) of a concentrated acetic acid solution (e.g., 20-80%) into the subserosal layer of the gastric wall.
-
Alternatively, apply a buffered acetic acid solution to the serosal surface for a fixed duration.
-
Suture the abdominal wall.
-
-
Grouping and Dosing:
-
Starting from the day after ulcer induction, orally administer vehicle or this compound at various doses once or twice daily for a period of 7-14 days.
-
-
Evaluation:
-
At the end of the treatment period, euthanize the animals.
-
Dissect the stomach and measure the ulcerated area (in mm²).
-
The percentage of ulcer healing can be calculated by comparing the ulcer area in treated groups to the control group.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanisms of ulcer induction, the protective pathways of this compound, and a general experimental workflow.
References
- 1. Studies on the cytoprotective and antisecretory activity of this compound. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gastroprotective and ulcer-healing activities of a new H2-receptor antagonist: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Ebrotidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key spectroscopic techniques for the characterization of Ebrotidine, a histamine H₂-receptor antagonist. The following sections detail the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS) in the structural elucidation and analysis of this active pharmaceutical ingredient (API). While specific experimental data from proprietary sources are not fully available in the public domain, this document provides detailed procedural outlines and illustrative data based on the known chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for the unambiguous structural determination of organic molecules like this compound, providing detailed information about the chemical environment of individual atoms. Both ¹H and ¹³C NMR are critical for confirming the molecular structure.
Data Presentation: Illustrative NMR Data for this compound
Disclaimer: The following chemical shift values are illustrative and based on the known structure of this compound. Actual experimental values may vary based on solvent and experimental conditions.
Table 1: Illustrative ¹H NMR Chemical Shifts for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 | br s | 2H | -NH₂ (guanidine) |
| ~7.8 | d | 2H | Aromatic CH (ortho to SO₂) |
| ~7.6 | d | 2H | Aromatic CH (meta to SO₂) |
| ~7.2 | s | 1H | Thiazole CH |
| ~4.2 | t | 2H | -CH₂-S- |
| ~3.8 | s | 2H | -S-CH₂-Thiazole |
| ~2.8 | t | 2H | -N-CH₂- |
| ~2.5 | (s) | - | Residual DMSO |
Table 2: Illustrative ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | Guanidine C |
| ~150 | Thiazole C-N |
| ~145 | Aromatic C-S |
| ~140 | Thiazole C-S |
| ~132 | Aromatic CH |
| ~128 | Aromatic CH |
| ~115 | Thiazole CH |
| ~45 | -CH₂-S- |
| ~35 | -S-CH₂-Thiazole |
| ~30 | -N-CH₂- |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra of this compound for structural confirmation.
Materials:
-
This compound reference standard
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
5 mm NMR tubes
-
Volumetric flasks and pipettes
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound reference standard.
-
Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.
-
Ensure complete dissolution, using gentle vortexing if necessary.
-
Transfer the solution into a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Use a standard 90° pulse sequence.
-
Set the relaxation delay to at least 5 times the longest T₁ relaxation time (typically 2-5 seconds for small molecules).
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform.
-
Phase the spectrum and reference the residual DMSO-d₆ peak to δ 2.50 ppm.
-
Integrate the signals and analyze the chemical shifts and coupling patterns.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set a longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.
-
Process the FID, phase the spectrum, and reference the DMSO-d₆ multiplet to δ 39.52 ppm.
-
Assign the peaks based on chemical shifts and comparison with predicted spectra or literature data.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Data Presentation: Characteristic FT-IR Absorption Bands for this compound
Table 3: Illustrative FT-IR (KBr Pellet) Peak Assignments for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H stretching (amine, amide) |
| 3100 - 3000 | Medium | C-H stretching (aromatic, vinyl) |
| 2950 - 2850 | Medium | C-H stretching (aliphatic) |
| ~1640 | Strong | C=N stretching (guanidine) |
| ~1580 | Medium | C=C stretching (aromatic) |
| 1350 - 1300 | Strong | S=O stretching (sulfonamide, asymmetric) |
| 1180 - 1140 | Strong | S=O stretching (sulfonamide, symmetric) |
| ~820 | Strong | C-H out-of-plane bending (p-disubstituted benzene) |
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
Objective: To obtain an FT-IR spectrum of this compound to identify its functional groups.
Materials:
-
This compound reference standard
-
Potassium bromide (KBr), spectroscopy grade, oven-dried
-
Agate mortar and pestle
-
Pellet press with die set
-
FT-IR spectrometer
Procedure:
-
Sample Preparation:
-
Place approximately 1-2 mg of the this compound reference standard and 100-200 mg of dry KBr powder into an agate mortar.
-
Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The particle size should be small to minimize scattering of the infrared radiation.
-
Transfer a portion of the mixture into the die of a pellet press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Background Spectrum Acquisition:
-
Ensure the sample compartment of the FT-IR spectrometer is empty.
-
Run a background scan to record the spectrum of the atmospheric water and carbon dioxide. This will be subtracted from the sample spectrum.
-
-
Sample Spectrum Acquisition:
-
Place the KBr pellet containing the sample in the sample holder in the FT-IR spectrometer's beam path.
-
Acquire the sample spectrum over a typical range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Analysis:
-
The spectrometer software will automatically subtract the background spectrum from the sample spectrum.
-
Identify and label the major absorption bands.
-
Correlate the observed wavenumbers with known functional group vibrations to confirm the structure of this compound.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying chromophores, such as aromatic rings and conjugated systems, present in this compound.
Data Presentation: UV-Vis Absorption Data for this compound
Table 4: Illustrative UV-Vis Spectral Data for this compound in Methanol
| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
| Methanol | ~285 | Data not available |
Experimental Protocol: UV-Vis Spectroscopy
Objective: To determine the wavelength of maximum absorption (λmax) of this compound.
Materials:
-
This compound reference standard
-
Methanol, spectroscopic grade
-
Quartz cuvettes (1 cm path length)
-
Calibrated UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solution:
-
Prepare a stock solution of this compound in methanol at a concentration of approximately 100 µg/mL.
-
From the stock solution, prepare a working standard solution with a concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.2 - 0.8 A.U.), for example, 10 µg/mL.
-
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.
-
Set the wavelength range for scanning (e.g., 200-400 nm).
-
-
Measurement:
-
Fill a quartz cuvette with the blank solvent (methanol) and place it in the reference beam path.
-
Fill another quartz cuvette with the this compound working standard solution and place it in the sample beam path.
-
Perform a baseline correction with the blank solvent.
-
Scan the sample solution over the specified wavelength range to obtain the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax) from the spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Fragmentation patterns observed in the mass spectrum provide valuable information for structural elucidation. Studies have shown that electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are suitable techniques for this compound.[1]
Data Presentation: Illustrative Mass Spectrometry Data for this compound
Table 5: Illustrative ESI-MS Fragmentation Data for this compound
| m/z (amu) | Ion Identity | Notes |
| 477/479 | [M+H]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom. |
| 235 | [C₈H₅BrNO₂S]⁺ | Fragment corresponding to the 4-bromobenzenesulfonyl moiety. |
| 143 | [C₅H₇N₂S]⁺ | Fragment corresponding to the substituted thiazole moiety. |
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the molecular weight and obtain fragmentation data for this compound.
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile and water
-
Formic acid (or other suitable modifier)
-
LC-MS system (e.g., Q-TOF or Orbitrap) with an ESI source
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid.
-
-
LC-MS System Setup:
-
Equilibrate the HPLC system with the mobile phase. A typical reversed-phase column (e.g., C18) can be used.
-
Set up a suitable gradient or isocratic elution method to separate this compound from any impurities.
-
Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) for maximum signal intensity of the target analyte.
-
Set the mass spectrometer to acquire data in full scan mode in the positive ion mode over a relevant m/z range (e.g., 100-600 amu).
-
-
Data Acquisition:
-
Inject the sample onto the LC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.
-
-
Tandem MS (MS/MS) for Fragmentation:
-
Perform a product ion scan by selecting the protonated molecular ion of this compound ([M+H]⁺) as the precursor ion.
-
Apply collision-induced dissociation (CID) energy to induce fragmentation.
-
Acquire the MS/MS spectrum to observe the fragment ions.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and compare it with the theoretical mass of this compound.
-
Analyze the fragmentation pattern in the MS/MS spectrum to confirm the structure.
-
Mandatory Visualizations
Metabolic Pathway of this compound
The metabolism of this compound primarily involves oxidation of the sulfide group.[1]
General Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the characterization of a pharmaceutical substance like this compound using multiple spectroscopic techniques.
References
Application Notes and Protocols: Ebrotidine Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ebrotidine is a competitive histamine H2-receptor antagonist with potent gastric acid antisecretory and gastroprotective properties.[1][2][3] Unlike other H2-receptor antagonists, this compound also exhibits unique cytoprotective effects against gastric mucosal injury induced by various agents such as ethanol, aspirin, and stress.[1][4] Its mechanism of action involves the blockade of histamine H2 receptors, leading to reduced gastric acid secretion, and the stimulation of mucosal defense mechanisms. These include increased mucus and bicarbonate secretion, enhanced mucosal blood flow, and modulation of prostaglandin and nitric oxide synthesis. This compound has also shown activity against Helicobacter pylori by inhibiting its urease, protease, and lipase activities.
These application notes provide a comprehensive guide for the administration of this compound in rodent models, summarizing key quantitative data and detailing experimental protocols to ensure reproducible and reliable study outcomes. It is important to note that this compound was withdrawn from the market for human use due to concerns about hepatotoxicity.
Quantitative Data Summary
The following tables summarize key pharmacokinetic and pharmacodynamic data for this compound in rats.
Table 1: Pharmacokinetic Parameters of this compound in Rats Following a Single 10 mg/kg Dose
| Parameter | Oral Administration (Agar Suspension) | Intravenous Administration |
| Cmax (µg/mL) | 0.498 | - |
| Tmax (min) | 30 | - |
| t1/2 β (h) | - | 1 |
| Clearance (mL/min·kg) | - | 29 |
| Volume of Distribution (Vdss) (mL/kg) | - | 1852 |
| Absolute Bioavailability (%) | 22 | - |
Table 2: Effective Doses (ED50) of this compound in Rats for Various Pharmacological Effects
| Effect | Administration Route | ED50 (mg/kg) |
| Inhibition of Histamine-Stimulated Acid Secretion | Intravenous | 0.21 |
| Inhibition of Pentagastrin-Stimulated Acid Secretion | Intravenous | 0.44 |
| Decrease in Total Stomach Acid Content | Oral | 7.5 |
| Prevention of Diclofenac-Induced Gastrotoxicity | Oral | 12.2 |
| Prevention of Ketoprofen-Induced Gastrotoxicity | Oral | 12.5 |
| Prevention of Indomethacin-Induced Gastrotoxicity | Oral | 11.5 |
| Prevention of Naproxen-Induced Gastrotoxicity | Oral | 9.8 |
Table 3: Chronic Oral Toxicity of this compound in Rats (6-Month Study)
| Dose (mg/kg/day) | Observed Effects |
| 50 | No toxic effects observed. |
| 200 | Lower food consumption in female rats. |
| 500 | Lower weight gain (females), lower food consumption, reduction in erythrocyte count and packed cell volume at the end of the study, increased alkaline phosphatase, decreased proteinemia. |
Signaling Pathways and Experimental Workflow
This compound's Mechanism of Action
The following diagram illustrates the primary signaling pathway affected by this compound.
Caption: Mechanism of this compound as a competitive H2 receptor antagonist.
General Experimental Workflow for In Vivo Rodent Studies
The diagram below outlines a typical workflow for administering this compound to rodent models and assessing its effects.
Caption: General experimental workflow for this compound studies in rodents.
Experimental Protocols
Preparation of this compound Formulation
For oral administration, this compound can be prepared as a suspension in a suitable vehicle. A common vehicle is a 0.5% or 1% agar suspension to ensure stability and ease of administration.
Materials:
-
This compound powder
-
0.5% or 1% Agar solution
-
Distilled water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Graduated cylinders
Protocol:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Weigh the calculated amount of this compound powder.
-
Prepare the agar solution by dissolving the appropriate amount of agar in distilled water and heating until it is fully dissolved. Allow the solution to cool to room temperature but not solidify.
-
Levigate the this compound powder with a small amount of the agar solution to form a smooth paste.
-
Gradually add the remaining agar solution while continuously stirring with a magnetic stirrer until a homogenous suspension is achieved.
-
Store the suspension at 4°C and bring it to room temperature before administration. Ensure the suspension is well-mixed before each use.
For intravenous or intraperitoneal administration, this compound should be dissolved in a sterile, isotonic vehicle suitable for injection, such as sterile saline (0.9% NaCl). The solubility of this compound in aqueous solutions should be considered, and the use of a co-solvent may be necessary if solubility is limited. The final solution must be sterile-filtered.
Administration Protocols
4.2.1. Oral Gavage Administration
Oral gavage is a common method for precise oral dosing in rodents.
Materials:
-
Appropriately sized gavage needle (e.g., 18-20 gauge for mice, 16-18 gauge for rats) with a ball tip.
-
Syringe
-
This compound suspension
-
Animal scale
Protocol:
-
Weigh the animal to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg and for rats is 10-20 mL/kg.
-
Measure the correct length of the gavage needle by holding it alongside the animal from the corner of the mouth to the last rib. Mark the needle to avoid over-insertion.
-
Draw the calculated volume of the this compound suspension into the syringe.
-
Firmly restrain the rodent, ensuring the head and neck are extended to create a straight path to the esophagus.
-
Gently insert the gavage needle into the mouth, passing it along the roof of the mouth and down the esophagus. The animal should swallow as the tube is advanced. Do not force the needle.
-
Once the needle is in place, dispense the suspension smoothly.
-
Gently remove the needle in the same direction it was inserted.
-
Monitor the animal for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.
4.2.2. Intravenous (IV) Injection
The lateral tail vein is the most common site for intravenous injections in rodents.
Materials:
-
27-30 gauge needle
-
1 mL syringe
-
Sterile this compound solution
-
Restraining device
-
Warming lamp (optional, to dilate the tail veins)
Protocol:
-
Place the rodent in a restraining device to secure the animal and expose the tail.
-
Warm the tail using a warming lamp or warm water to increase blood flow and make the veins more visible.
-
Disinfect the injection site with an alcohol swab.
-
Hold the tail and insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.
-
Aspirate gently to confirm the needle is in the vein (a small flash of blood should appear in the needle hub).
-
Inject the this compound solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitor the animal for any adverse reactions.
4.2.3. Intraperitoneal (IP) Injection
Intraperitoneal injections are administered into the abdominal cavity.
Materials:
-
23-27 gauge needle
-
Syringe
-
Sterile this compound solution
Protocol:
-
Securely restrain the rodent, tilting its head downwards to move the abdominal organs forward.
-
Identify the injection site in the lower right or left quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.
-
Disinfect the injection site with an alcohol swab.
-
Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate to ensure no fluid (urine or blood) is drawn back, which would indicate incorrect placement.
-
Inject the solution smoothly.
-
Withdraw the needle and return the animal to its cage.
-
Observe the animal for any signs of discomfort or adverse effects.
Conclusion
This document provides a detailed guide to the administration of this compound in rodent models for preclinical research. The summarized quantitative data and step-by-step protocols are intended to facilitate the design and execution of robust and reproducible studies. Researchers should adhere to all institutional and national guidelines for the ethical care and use of laboratory animals. Given the history of hepatotoxicity in humans, appropriate monitoring for liver-related adverse effects in animal models may be warranted depending on the study's objectives.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Histamine H2-receptor antagonist action of this compound. Effects on gastric acid secretion, gastrin levels and NSAID-induced gastrotoxicity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the cytoprotective and antisecretory activity of this compound. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Assessment of Ebrotidine's Effect on Gastric Acid Secretion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ebrotidine is a competitive histamine H2-receptor antagonist with demonstrated efficacy in reducing gastric acid secretion.[1] These application notes provide detailed protocols for assessing the in vivo effects of this compound on gastric acid secretion, primarily utilizing the pylorus ligation model in rats. This model is a well-established method for evaluating the anti-secretory activity of pharmaceutical compounds. Additionally, this document outlines the underlying signaling pathway of H2-receptor antagonists and presents a comprehensive workflow for conducting these in vivo studies.
This compound's mechanism of action involves competitively blocking the histamine H2 receptors on gastric parietal cells.[1] This inhibition prevents histamine from stimulating the intracellular signaling cascade that leads to the activation of the H+/K+-ATPase proton pump, the final step in acid secretion.[2][3]
Data Presentation
The following table summarizes the quantitative data on the inhibitory effect of this compound on gastric acid secretion from in vivo studies.
| Parameter | Species | Administration Route | Dose/Concentration | Effect | Reference |
| Histamine-stimulated acid secretion | Rat | Intravenous | ED50: 0.21 mg/kg | Dose-dependent inhibition | [1] |
| Pentagastrin-stimulated acid secretion | Rat | Intravenous | ED50: 0.44 mg/kg | Dose-dependent inhibition | |
| Total acid content in the stomach | Rat | Oral | ED50: 7.5 mg/kg | Dose-dependent decrease | |
| Basal and pentagastrin-induced acid secretion | Human | Oral | 800 mg | ~89% and 93% reduction, respectively | |
| Circadian intragastric acidity | Human | Oral | 800 mg | Significant reduction for about 6 hours |
Signaling Pathway
The following diagram illustrates the signaling pathway of histamine H2-receptor antagonists, such as this compound, in gastric parietal cells.
References
- 1. Histamine H2-receptor antagonist action of this compound. Effects on gastric acid secretion, gastrin levels and NSAID-induced gastrotoxicity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Physiology of the Gastric Parietal Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parietal cell - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Studying Ebrotidine Metabolism in Human Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ebrotidine is a histamine H2-receptor antagonist that has demonstrated gastroprotective effects. Understanding its metabolic fate is crucial for evaluating its efficacy, potential drug-drug interactions, and safety profile.[1][2] This document provides a detailed protocol for studying the metabolism of this compound using human liver microsomes, a common in vitro model for predicting drug metabolism in the liver.[3][4]
The liver is the primary site of drug metabolism, largely mediated by the cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum of hepatocytes.[5] Human liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of these drug-metabolizing enzymes and are therefore a valuable tool for in vitro drug metabolism studies.
Studies on human urine have identified S-oxidized metabolites and 4-bromobenzenesulfonamide as products of this compound's biotransformation. Furthermore, in vitro studies with human liver microsomes have shown that this compound competitively inhibits CYP3A4/5. This protocol will guide the user in determining the kinetic parameters of this compound metabolism and identifying the specific CYP isoforms responsible for its breakdown.
Data Presentation
Table 1: In Vitro Inhibition of Human Cytochrome P450 Isoforms by this compound
| CYP Isoform | Substrate | Inhibition by this compound | Inhibition Type |
| CYP1A2 | Caffeine | Negligible | - |
| CYP2D6 | Dextromethorphan | Negligible | - |
| CYP3A4/5 | Dextrorphan | Potent | Competitive |
| Data summarized from a comparative study with cimetidine and ranitidine. |
Table 2: Kinetic Parameters of this compound Metabolism in Human Liver Microsomes (Hypothetical Data)
This table is a template for presenting experimentally determined data. The values provided are for illustrative purposes only.
| Parameter | Value | Units |
| Michaelis-Menten Constant (Km) | [To be determined] | µM |
| Maximum Velocity (Vmax) | [To be determined] | pmol/min/mg protein |
| Intrinsic Clearance (CLint) | [To be calculated] | µL/min/mg protein |
Experimental Protocols
Materials and Reagents
-
Test Compound: this compound
-
Biological Matrix: Pooled Human Liver Microsomes (from a reputable commercial supplier)
-
Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Buffer: Potassium phosphate buffer (100 mM, pH 7.4)
-
Positive Control Substrates: Phenacetin (CYP1A2), Diclofenac (CYP2C9), S-mephenytoin (CYP2C19), Dextromethorphan (CYP2D6), Midazolam (CYP3A4)
-
Specific CYP Inhibitors: Furafylline (CYP1A2), Sulfaphenazole (CYP2C9), Ticlopidine (CYP2C19), Quinidine (CYP2D6), Ketoconazole (CYP3A4)
-
Quenching Solution: Acetonitrile, cold
-
Internal Standard (IS): A structurally similar compound to this compound not found in the biological matrix.
-
Analytical Standards: this compound and its known metabolites (this compound S-oxide, 4-bromobenzenesulfonamide)
-
Reagents for LC-MS/MS: HPLC-grade water, methanol, and formic acid.
Equipment
-
Incubator or shaking water bath (37°C)
-
Microcentrifuge
-
Vortex mixer
-
Calibrated pipettes
-
HPLC system coupled with a tandem mass spectrometer (LC-MS/MS)
-
pH meter
Experimental Workflow for Metabolic Stability Assay
This assay determines the rate of disappearance of this compound when incubated with human liver microsomes.
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare stock solutions of this compound, positive control substrates, and the internal standard in a suitable organic solvent (e.g., DMSO or methanol). The final concentration of the organic solvent in the incubation mixture should be less than 1%.
-
Prepare the NADPH regenerating system solution in the phosphate buffer.
-
-
Incubation:
-
Thaw the pooled human liver microsomes on ice.
-
In a microcentrifuge tube, pre-warm a mixture of the phosphate buffer, liver microsomes (final concentration typically 0.5-1 mg/mL), and this compound (at a single concentration, e.g., 1 µM) at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction at each time point by adding a 2-3 fold volume of cold acetonitrile containing the internal standard to the aliquot.
-
Vortex the samples vigorously to precipitate the microsomal proteins.
-
Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples for the remaining concentration of this compound using a validated LC-MS/MS method.
-
The method should be optimized for the separation and detection of this compound and its potential metabolites.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (mg microsomal protein/mL).
-
Protocol for Determining Michaelis-Menten Kinetics
This experiment determines the Km and Vmax of this compound metabolism.
-
Incubation:
-
Follow the incubation procedure described in section 3.3, but instead of a single concentration of this compound, use a range of concentrations (e.g., 0.1 to 50 µM).
-
The incubation time should be in the linear range of metabolite formation, determined from preliminary experiments.
-
-
LC-MS/MS Analysis:
-
Quantify the formation of the major metabolite(s) at each substrate concentration.
-
-
Data Analysis:
-
Plot the rate of metabolite formation (velocity, v) against the this compound concentration ([S]).
-
Fit the data to the Michaelis-Menten equation: v = (Vmax * [S]) / (Km + [S]) using non-linear regression software to determine Vmax and Km.
-
Protocol for Reaction Phenotyping (CYP Isoform Identification)
This protocol identifies the specific CYP enzymes responsible for this compound metabolism.
-
Incubation with Specific CYP Inhibitors:
-
Follow the incubation procedure described in section 3.3 with a single concentration of this compound in the linear range of metabolism.
-
In separate incubation tubes, pre-incubate the microsomes with a known concentration of a specific inhibitor for each major CYP isoform (see Materials and Reagents) for a short period (e.g., 10-15 minutes) before adding this compound.
-
Initiate the reaction with NADPH and incubate for a fixed time.
-
-
Incubation with Recombinant Human CYP Enzymes:
-
Incubate this compound with individual recombinant human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) in the presence of NADPH.
-
Monitor the depletion of this compound or the formation of its metabolites.
-
-
Data Analysis:
-
Inhibitor Studies: Compare the rate of this compound metabolism in the presence and absence of each specific inhibitor. A significant reduction in metabolism in the presence of a particular inhibitor suggests the involvement of that CYP isoform.
-
Recombinant Enzyme Studies: The formation of metabolites in the presence of a specific recombinant CYP isoform directly implicates that enzyme in the metabolism of this compound.
-
Visualizations
Experimental Workflow
Caption: Workflow for studying this compound metabolism in human liver microsomes.
Metabolic Pathway of this compound
Caption: Proposed metabolic pathway of this compound.
Logic for CYP Isoform Identification
Caption: Strategy for identifying CYP isoforms involved in this compound metabolism.
References
- 1. Metabolites of this compound, a new H2-receptor antagonist, in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inflammatory signaling on cytochrome P450-mediated drug metabolism in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of Ebrotidine and its Metabolites in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Ebrotidine and its principal metabolites in biological matrices, specifically human plasma and urine. The protocols are designed to be adaptable for pharmacokinetic studies, therapeutic drug monitoring, and metabolic profiling.
Overview of this compound and its Metabolism
This compound is an H2-receptor antagonist that has demonstrated gastroprotective properties.[1] Following oral administration, this compound is absorbed and undergoes metabolic transformation.[2][3] The primary metabolic pathway involves oxidation of the sulfide moiety to form this compound S-oxide, which is the major metabolite, and further oxidation to this compound S,S-dioxide.[4] A minor metabolic pathway involves the hydrolysis of the sulfonamide bond, leading to the formation of 4-bromobenzenesulfonamide.[4] The parent drug and its metabolites are primarily excreted in the urine.
Metabolic Pathway of this compound
Caption: Metabolic pathway of this compound.
Quantitative Analysis in Human Urine using HPLC-UV
This section details a robust method for the simultaneous determination of this compound and its metabolites in human urine using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.
Experimental Protocol
a) Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 1.0 mL of human urine in a polypropylene tube, add a suitable internal standard.
-
Adjust the pH of the urine sample to 11 using an appropriate buffer.
-
Add 5.0 mL of an extraction solvent mixture of dichloromethane and 2-propanol (9:1, v/v).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the phases.
-
Carefully transfer the organic (lower) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute to ensure complete dissolution.
-
Inject a 50 µL aliquot into the HPLC system.
b) HPLC-UV Conditions
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An ion-pair reversed-phase separation can be achieved using a gradient elution with a mobile phase consisting of acetonitrile and an aqueous solution of 1-hexanesulfonic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at an appropriate wavelength for this compound and its metabolites.
-
Injection Volume: 50 µL.
Quantitative Data
| Parameter | Value | Reference |
| Linearity Range | 1 - 200 µg/mL | |
| Inter-day R.S.D. | < 4.4% | |
| Limit of Detection (LOD) | 26 - 110 ng/mL |
Quantitative Analysis in Human Plasma using LC-MS/MS
For higher sensitivity and selectivity, particularly for low concentrations in plasma, a Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) method is recommended.
Experimental Workflow
Caption: LC-MS/MS sample preparation workflow.
Experimental Protocol
a) Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add a suitable internal standard.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
b) LC-MS/MS Conditions
-
Column: A C18 or similar reversed-phase column suitable for LC-MS applications.
-
Mobile Phase: A gradient elution with mobile phase A consisting of water with 0.1% formic acid and mobile phase B consisting of acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The specific mass transitions for this compound and its metabolites need to be optimized.
Pharmacokinetic Parameters of this compound
The following table summarizes the key pharmacokinetic parameters of this compound observed in healthy volunteers after oral administration.
| Dose (mg) | Cmax (ng/mL) | AUC0-12h (ng·h/mL) | tmax (h) | t1/2β (h) | Reference |
| 150 | 364 | 1427 | ~2 | - | |
| 300 | - | - | ~2 | - | |
| 400 | - | - | ~2 | 13.9 - 20.3 | |
| 500 | - | - | ~2 | - | |
| 600 | - | - | - | 13.9 - 20.3 | |
| 800 | 1168 | 5997 | - | 13.9 - 20.3 |
Note: After multiple dosing, no drug accumulation was observed, and the steady-state was reached from the second day of administration. Between 10-24% of the administered dose is excreted in the urine, mainly as this compound sulfoxide.
Important Considerations
-
Method Validation: All analytical methods must be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, recovery, and stability.
-
Internal Standard: The use of a suitable internal standard is crucial for accurate quantification, especially when using LC-MS/MS. An ideal internal standard would be a stable isotope-labeled version of this compound.
-
Matrix Effects: For LC-MS/MS analysis, it is essential to evaluate and minimize matrix effects to ensure accurate quantification.
-
Safety Precautions: Standard laboratory safety procedures should be followed when handling biological samples and organic solvents. It is important to note that this compound was withdrawn from the market in some countries due to reports of liver damage.
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic study of this compound administered in multiple doses to healthy volunteers for 4 days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolites of this compound, a new H2-receptor antagonist, in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemical Staining for Assessing Ebrotidine's Effect on Gastric Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ebrotidine is a histamine H2-receptor antagonist noted for its dual action: suppression of gastric acid secretion and significant gastroprotective properties.[1][2] Unlike other drugs in its class, such as ranitidine, this compound's cytoprotective effects are not solely reliant on its antisecretory activity.[1][2] Its mechanism involves the enhancement of mucosal defense mechanisms, including the stimulation of mucus and prostaglandin E2 (PGE2) synthesis, increased gastric mucosal blood flow, and modulation of cellular processes crucial for tissue repair and integrity.[1]
Immunohistochemistry (IHC) is an invaluable technique for elucidating the in-situ effects of therapeutic agents like this compound on gastric tissue. By visualizing the localization and expression levels of specific proteins, researchers can gain a deeper understanding of the molecular pathways modulated by this compound in both normal and pathological gastric mucosa. These application notes provide a comprehensive guide to utilizing IHC for assessing this compound's impact on key biomarkers involved in gastric mucosal protection, ulcer healing, and inflammation.
Key Biomarkers and Their Significance
Several key proteins have been identified as being modulated by this compound, making them excellent targets for IHC analysis:
-
Epidermal Growth Factor (EGF) and its Receptor (EGFR): EGF is a potent mitogen that plays a crucial role in gastric ulcer healing by stimulating cell proliferation and re-epithelialization. This compound has been shown to increase the levels of EGF in the ulcer bed, contributing to its therapeutic effect.
-
Laminin Receptor: Laminin, a major component of the basement membrane, is critical for cell adhesion, migration, and tissue organization. The expression of its receptor is upregulated during ulcer healing, a process that is enhanced by this compound, thereby promoting re-epithelialization.
-
Proliferating Cell Nuclear Antigen (PCNA) and Cyclin-dependent Kinase 2 (p34Cdk2): These proteins are essential for cell cycle progression and are markers of cellular proliferation. This compound has been demonstrated to significantly increase the expression of both PCNA and p34Cdk2 during ulcer healing, indicating a stimulation of mucosal repair processes.
-
Inducible Nitric Oxide Synthase (iNOS/NOS-2): iNOS is an enzyme that produces nitric oxide (NO), a molecule with diverse roles in inflammation and mucosal defense. This compound has been found to modulate iNOS expression in the context of inflammation, suggesting an anti-inflammatory component to its mechanism of action.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on the expression of key biomarkers as reported in various studies.
| Biomarker | Model System | Treatment | Fold Increase vs. Control/Placebo | Citation(s) |
| EGF Content | Acetic acid-induced chronic gastric ulcers in rats | This compound (1-100 mg/kg, twice daily for 10 days) | Significantly higher in ulcer bed | |
| Laminin Receptor | Acetic acid-induced chronic gastric ulcers in rats | This compound (100 mg/kg, twice daily) | 2.5-fold (by day 4) | |
| PCNA | Experimentally induced gastric ulcers in rats | This compound (100 mg/kg, twice daily) | 15-fold (by day 2) | |
| p34Cdk2 | Experimentally induced gastric ulcers in rats | This compound (100 mg/kg, twice daily) | 4.3-fold (by day 6) | |
| Mucus Gel Dimension | Ethanol-induced mucosal injury in rats | This compound (≥50 mg/kg) | 30% increase | |
| Sulfomucin | Ethanol-induced mucosal injury in rats | This compound (≥50 mg/kg) | 21% increase | |
| Sialomucins | Ethanol-induced mucosal injury in rats | This compound (≥50 mg/kg) | 18% increase | |
| Mucus Gel Viscosity | Ethanol-induced mucosal injury in rats | This compound (≥50 mg/kg) | 1.4-fold increase | |
| Mucosal Hydrophobicity | Ethanol-induced mucosal injury in rats | This compound (≥50 mg/kg) | 65% increase |
| Biomarker | Model System | Treatment | Effect | Citation(s) |
| NOS-2 (iNOS) | H. pylori lipopolysaccharide-induced gastritis in rats | This compound (100 mg/kg, twice daily) | 72.8% decline in expression | |
| Caspase-3 Activity | H. pylori lipopolysaccharide-induced gastritis in rats | This compound (100 mg/kg, twice daily) | 33.7% decrease | |
| Epithelial Cell Apoptosis | H. pylori lipopolysaccharide-induced gastritis in rats | This compound (100 mg/kg, twice daily) | 82.5% decrease | |
| Gastric Mucosal Carbonic Anhydrase Activity | Healthy volunteers with indomethacin-induced injury | This compound (800 mg/day) + Indomethacin | 38% decrease (antagonizing indomethacin's effect) |
Signaling Pathways and Experimental Workflow
This compound's Dual Mechanism of Action
This compound functions primarily as a histamine H2-receptor antagonist on gastric parietal cells, which reduces gastric acid secretion. Additionally, it possesses unique cytoprotective properties that are independent of acid suppression. These include the stimulation of mucus and bicarbonate secretion, enhancement of mucosal blood flow through prostaglandin E2 (PGE2) and nitric oxide (NO) pathways, and promotion of cell proliferation and tissue repair.
General Immunohistochemistry Workflow
The following diagram outlines the key steps in a typical immunohistochemistry protocol for assessing protein expression in gastric tissue.
Experimental Protocols
Note: The following protocols are generalized based on standard immunohistochemistry procedures for formalin-fixed, paraffin-embedded (FFPE) tissues. Optimal conditions, particularly primary antibody concentrations and incubation times, should be determined empirically for each specific antibody and tissue type.
I. Tissue Preparation and Sectioning
-
Fixation: Immediately following excision, fix gastric tissue samples in 10% neutral buffered formalin for 24-48 hours at room temperature.
-
Processing and Embedding: Dehydrate the fixed tissues through a graded series of ethanol, clear in xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections from the paraffin blocks using a microtome. Float the sections on a warm water bath and mount them on positively charged glass slides.
-
Drying: Dry the slides overnight in an oven at 60°C to ensure tissue adherence.
II. Immunohistochemical Staining Protocol (General)
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or a xylene substitute) for 2 x 5 minutes.
-
Rehydrate through a descending series of ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), and 70% (1 x 3 minutes).
-
Rinse gently in distilled water.
-
-
Antigen Retrieval:
-
For PCNA, EGFR, Laminin Receptor: Heat-Induced Epitope Retrieval (HIER) is recommended. Immerse slides in a coplin jar containing 10 mM sodium citrate buffer (pH 6.0). Heat in a microwave oven or water bath at 95-100°C for 10-20 minutes. Allow the slides to cool in the buffer for 20 minutes at room temperature.
-
For iNOS: HIER with a high pH buffer (e.g., Tris-EDTA, pH 9.0) may yield better results.
-
Rinse slides in Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS) (pH 7.4) for 2 x 5 minutes.
-
-
Blocking of Endogenous Peroxidase:
-
Incubate sections with 3% hydrogen peroxide in methanol or PBS for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse in TBS/PBS for 2 x 5 minutes.
-
-
Blocking of Non-specific Binding:
-
Incubate sections with a protein blocking solution (e.g., 5% normal goat serum in TBS/PBS) for 30-60 minutes at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Drain the blocking serum from the slides (do not rinse).
-
Apply the primary antibody diluted in antibody diluent (e.g., TBS/PBS with 1% BSA) to the sections.
-
Incubate overnight at 4°C in a humidified chamber.
-
Recommended Primary Antibodies (starting dilutions):
-
Anti-PCNA (Clone PC10): 1:200 - 1:500
-
Anti-EGFR: 1:100 - 1:200
-
Anti-Laminin Receptor: 1:100 - 1:250
-
Anti-iNOS/NOS-2: 1:100 - 1:200
-
-
Rinse in TBS/PBS for 3 x 5 minutes.
-
-
Secondary Antibody and Detection:
-
Incubate sections with a biotinylated secondary antibody (e.g., goat anti-mouse/rabbit IgG) for 30-60 minutes at room temperature.
-
Rinse in TBS/PBS for 3 x 5 minutes.
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes at room temperature.
-
Rinse in TBS/PBS for 3 x 5 minutes.
-
-
Chromogenic Detection:
-
Apply 3,3'-diaminobenzidine (DAB) chromogen solution and incubate for 2-10 minutes, or until the desired brown staining intensity is achieved. Monitor the reaction under a microscope.
-
Stop the reaction by immersing the slides in distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain the sections with hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water.
-
Dehydrate the sections through an ascending series of ethanol: 70%, 95%, and 100% (2 minutes each).
-
Clear in xylene (2 x 3 minutes).
-
Mount the coverslips using a permanent mounting medium.
-
III. Interpretation and Quantification
-
Qualitative Assessment: Examine the slides under a light microscope to determine the localization of the target protein (e.g., nuclear for PCNA, membranous for EGFR, cytoplasmic for iNOS) and the general intensity of staining in the gastric glands, inflammatory infiltrates, and ulcer margin.
-
Semi-Quantitative Analysis: Utilize a scoring system based on the intensity of staining (e.g., 0 = negative, 1+ = weak, 2+ = moderate, 3+ = strong) and the percentage of positively stained cells.
-
Quantitative Analysis: Employ digital image analysis software to measure the area and intensity of staining for a more objective and reproducible quantification. The results can be expressed as an H-score or as the percentage of the positively stained area.
Conclusion
Immunohistochemical staining is a powerful tool for investigating the multifaceted effects of this compound on gastric tissue. By targeting key biomarkers involved in cell proliferation, mucosal defense, and inflammation, researchers can effectively characterize the cytoprotective and ulcer-healing properties of this unique H2-receptor antagonist. The protocols and data presented here provide a solid foundation for designing and interpreting such studies, ultimately contributing to a better understanding of this compound's therapeutic potential in the management of gastric disorders.
References
Application Notes and Protocols: Aseptic Preparation and Use of Ebrotidine in Cell Culture
For Research Use Only. Not for use in diagnostic procedures.
Introduction and Application Notes
Ebrotidine is a histamine H2-receptor antagonist known for its gastroprotective properties[1][2]. Its mechanism of action involves the competitive inhibition of histamine H2 receptors, which suppresses gastric acid secretion[3]. Additionally, this compound exhibits cytoprotective effects by stimulating the secretion and quality of gastric mucus, enhancing mucosal blood flow, and increasing the formation of prostaglandin E2 (PGE2) and nitric oxide (NO)[4]. It has also been shown to promote epithelial cell proliferation and interfere with Helicobacter pylori activity[1]. Studies in rats have indicated that this compound can enhance the expression of cell cycle regulatory proteins, such as Proliferating Cell Nuclear Antigen (PCNA) and Cyclin-Dependent Kinase 2 (Cdk2), during the healing of gastric ulcers.
These properties make this compound a compound of interest for in vitro studies investigating cellular proliferation, cytoprotection, and inflammatory responses in various cell models, particularly those related to gastrointestinal research.
⚠️ IMPORTANT SAFETY INFORMATION: this compound was withdrawn from the pharmaceutical market due to a risk of severe hepatotoxicity (liver injury). All handling of this compound should be performed with appropriate personal protective equipment (PPE) in a controlled laboratory environment. The toxicological properties of this compound in cell culture models have not been fully elucidated, and researchers should exercise caution.
Data Presentation
Quantitative data regarding the physicochemical properties and biological activities of this compound are summarized below. These values, primarily from in vivo or non-mammalian cell-based assays, can serve as a starting point for designing in vitro experiments. The optimal concentration for any given cell line must be determined empirically.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | N-(4-bromophenyl)sulfonyl-N'-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]methanimidamide | |
| Molecular Formula | C₁₄H₁₇BrN₆O₂S₃ | |
| Molar Mass | 477.41 g/mol |
| CAS Number | 100981-43-9 | |
Table 2: Summary of Reported Biological Activities of this compound
| Activity | Assay / Model | Result (ED₅₀ / MIC) | Reference |
|---|---|---|---|
| Inhibition of Histamine-Stimulated Acid Secretion | Rat (intravenous) | ED₅₀: 0.21 mg/kg | |
| Inhibition of Pentagastrin-Stimulated Acid Secretion | Rat (intravenous) | ED₅₀: 0.44 mg/kg | |
| Prevention of Diclofenac-Induced Gastrotoxicity | Rat (oral) | ED₅₀: 12.2 mg/kg | |
| Prevention of Indomethacin-Induced Gastrotoxicity | Rat (oral) | ED₅₀: 11.5 mg/kg | |
| Anti-Helicobacter pylori Activity | In vitro MIC Assay | Mean MIC: 75 µg/mL | |
| Enhancement of PCNA Expression | Rat Gastric Ulcer Model (2nd day of treatment) | 15-fold increase vs. vehicle |
| Enhancement of Cdk2 Expression | Rat Gastric Ulcer Model (6th day of treatment) | 4.3-fold increase vs. vehicle | |
Signaling and Mechanism of Action
This compound primarily acts as a competitive antagonist at the histamine H2 receptor. It also exhibits gastroprotective effects through pathways involving prostaglandins and nitric oxide, and influences cell cycle proteins.
Experimental Protocols
Adherence to strict aseptic techniques is paramount to prevent contamination of cell cultures. All procedures should be performed in a certified Class II Biological Safety Cabinet (BSC). Surfaces and materials entering the BSC should be decontaminated with 70% ethanol. Sterile gloves, lab coats, and other appropriate PPE must be worn at all times.
Protocol 1: Preparation of a Sterile this compound Stock Solution (e.g., 10 mM)
This protocol describes the preparation of a concentrated stock solution, which will be sterilized by filtration.
Materials:
-
This compound powder (M.W. = 477.41 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile 1.5 mL or 2.0 mL microcentrifuge tubes or cryovials
-
Sterile 0.22 µm syringe filter
-
Sterile syringes (1 mL or 5 mL)
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molar Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 477.41 g/mol x 1000 mg/g
-
Mass = 4.77 mg
-
-
Weighing: On a calibrated analytical balance, carefully weigh 4.77 mg of this compound powder into a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of 100% cell culture grade DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary.
-
Sterilization:
-
Aseptically attach a sterile 0.22 µm syringe filter to a new sterile syringe.
-
Draw the entire this compound/DMSO solution into the syringe.
-
Dispense the solution through the filter into a new sterile microcentrifuge tube or cryovial. This step removes potential microbial contaminants.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile cryovials.
-
Label clearly with the compound name, concentration, and date.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
Protocol 2: Aseptic Preparation of Working Solutions for Cell Dosing
This protocol describes the dilution of the concentrated stock solution into complete cell culture medium for treating cells.
Procedure:
-
Thaw Stock: Remove one aliquot of the 10 mM this compound stock solution from the freezer and thaw it at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes and minimize solvent effects, first prepare an intermediate dilution. For example, dilute the 10 mM stock 1:100 in sterile complete cell culture medium to create a 100 µM intermediate solution.
-
Example: Add 10 µL of 10 mM stock to 990 µL of medium.
-
-
Prepare Final Working Concentrations: Perform serial dilutions from your intermediate solution into fresh, sterile complete medium to achieve the desired final concentrations for your experiment (e.g., 0.1, 1, 10, 50 µM).
-
Important: Ensure the final concentration of DMSO in the medium applied to cells is consistent across all conditions (including the vehicle control) and is non-toxic (typically ≤ 0.5%).
-
-
Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound treatment condition.
-
Dose Cells: Remove the old medium from your cell culture plates and replace it with the medium containing the final concentrations of this compound or the vehicle control.
Protocol 3: Example Experiment - Cell Viability (MTT) Assay
This protocol provides a general workflow for assessing the effect of this compound on cell viability.
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete medium. Allow cells to adhere overnight in a cell culture incubator.
-
Treatment: Prepare this compound working solutions and a vehicle control as described in Protocol 2. Carefully remove the medium from the wells and replace it with 100 µL of the appropriate treatment or control medium.
-
Incubation: Return the plate to the incubator for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of sterile MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Add 100 µL of MTT solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix gently to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolites of this compound, a new H2-receptor antagonist, in human urine. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Metabolites of this compound, a new H2-receptor antagonist, in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
Application Note: Identification of Ebrotidine Metabolites Using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the identification and characterization of Ebrotidine metabolites from biological matrices, primarily human urine, using liquid chromatography coupled with mass spectrometry (LC-MS). This compound, a histamine H2-receptor antagonist, undergoes metabolic transformation, leading to several derivatives.[1][2][3] The primary metabolite is this compound sulfoxide, with other identified compounds including four S-oxidized metabolites, 4-bromobenzenesulfonamide, and this compound S,S-dioxide.[1][4] This application note outlines the necessary steps for sample preparation, chromatographic separation, and mass spectrometric analysis to effectively identify these metabolites.
Introduction
This compound is a gastroprotective agent that acts as a histamine H2-receptor antagonist. Understanding its metabolic fate is crucial for comprehensive pharmacokinetic and safety assessments in drug development. Mass spectrometry, particularly when coupled with high-performance liquid chromatography (HPLC), offers a powerful analytical tool for detecting and structurally elucidating drug metabolites in complex biological samples. This protocol details methodologies employing LC-MS with atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) for the analysis of this compound and its metabolites.
Experimental Protocols
Sample Preparation (Human Urine)
A robust sample preparation is critical for removing interferences and concentrating the analytes of interest. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) have been evaluated, with LLE demonstrating high efficiency.
Liquid-Liquid Extraction (LLE) Protocol:
-
To 1 mL of urine, add a suitable internal standard.
-
Adjust the pH of the sample to 11 using an appropriate buffer or base.
-
Add 5 mL of an extraction solvent mixture of dichloromethane-2-propanol (9:1, v/v).
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 4000 rpm for 15 minutes to separate the organic and aqueous phases.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase and inject it into the LC-MS system.
Liquid Chromatography
An optimized reversed-phase HPLC method is essential for separating this compound from its various metabolites.
HPLC Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.05% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.05% Trifluoroacetic Acid (TFA) |
| Gradient Elution | 0-5 min: 10% B; 5-20 min: 10-50% B; 20-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| UV Detection | 280 nm (for simultaneous UV detection) |
Mass Spectrometry
Both APCI and ESI have been successfully used for the ionization of this compound and its metabolites. The choice of ionization source may depend on the specific metabolite and instrument availability. To obtain structural information, tandem mass spectrometry (MS/MS) or in-source fragmentation (cone voltage fragmentation) is necessary.
Mass Spectrometry Parameters (Illustrative):
| Parameter | Positive Ion Mode | Negative Ion Mode |
| Ionization Source | APCI or ESI | APCI or ESI |
| Scan Mode | Full Scan (m/z 100-600) | Full Scan (m/z 100-600) |
| Capillary Voltage | 3.5 kV | -3.0 kV |
| Cone Voltage | 30 V (can be increased for in-source fragmentation) | 30 V (can be increased for in-source fragmentation) |
| Source Temperature | 120°C | 120°C |
| Desolvation Temp. | 350°C | 350°C |
| Collision Gas | Argon | Argon |
| Collision Energy | 20-40 eV (for MS/MS) | 20-40 eV (for MS/MS) |
Data Presentation
The following table summarizes the key metabolites of this compound identified in human urine. The exact quantitative amounts can vary significantly between individuals and are dependent on the administered dose. Researchers should generate their own calibration curves for accurate quantification.
Table 1: Identified Metabolites of this compound
| Compound | Molecular Formula | Monoisotopic Mass (Da) | m/z [M+H]⁺ | m/z [M-H]⁻ |
| This compound | C₁₄H₁₆BrN₅O₂S₃ | 476.97 | 477.98 | 475.96 |
| This compound Sulfoxide | C₁₄H₁₆BrN₅O₃S₃ | 492.97 | 493.98 | 491.96 |
| This compound S,S-dioxide | C₁₄H₁₆BrN₅O₄S₃ | 508.96 | 509.97 | 507.95 |
| 4-Bromobenzenesulfonamide | C₆H₆BrNO₂S | 234.93 | 235.94 | 233.92 |
Visualizations
Caption: Experimental workflow for the identification of this compound metabolites.
Caption: Proposed metabolic pathway of this compound.
Discussion
The described methods provide a robust framework for the identification of this compound metabolites. The combination of liquid-liquid extraction, reversed-phase HPLC, and mass spectrometry with both positive and negative ion modes allows for the comprehensive profiling of metabolites in urine samples. The use of tandem mass spectrometry or in-source fragmentation is crucial for obtaining structural information to confirm the identity of the metabolites. The major metabolic pathway appears to be S-oxidation of the thioether group, leading to the formation of this compound sulfoxide and subsequently this compound S,S-dioxide. A secondary pathway involves the cleavage of the molecule, resulting in the formation of 4-bromobenzenesulfonamide. For definitive structural elucidation, comparison with synthesized reference standards is recommended.
Conclusion
This application note provides a comprehensive and detailed protocol for the identification of this compound metabolites using LC-MS. The methodologies outlined are suitable for researchers in drug metabolism, pharmacokinetics, and analytical chemistry. By following these protocols, scientists can effectively characterize the metabolic profile of this compound, contributing to a better understanding of its disposition in biological systems.
References
- 1. Investigation of the metabolism of this compound in human urine by liquid chromatography-atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolites of this compound, a new H2-receptor antagonist, in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of this compound in healthy volunteers. A summary - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Ebrotidine Solubility Challenges in In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming solubility issues with Ebrotidine in in vitro experiments. The following information is designed to address common challenges and provide clear, actionable protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro studies?
A1: this compound is a histamine H2 receptor antagonist.[1][2] Like many small molecule drugs, it can exhibit poor aqueous solubility, which can lead to challenges in preparing homogenous solutions at desired concentrations for in vitro assays. This can result in inaccurate and irreproducible experimental results.
Q2: What are the primary solvents for dissolving this compound?
A2: Dimethyl sulfoxide (DMSO) is a common and effective solvent for dissolving this compound.[3] For cell culture experiments, it is crucial to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous culture medium to a final working concentration.
Q3: What is the maximum recommended concentration of DMSO in my cell culture?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically not exceeding 0.5%. However, the tolerance can be cell-line dependent, so it is advisable to run a vehicle control (medium with the same final DMSO concentration without this compound) to assess any potential effects of the solvent on your specific experimental system.
Q4: My this compound is precipitating when I add it to my aqueous buffer or cell culture medium. What should I do?
A4: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for poorly soluble compounds. Refer to the Troubleshooting Guide below for strategies to mitigate this, such as modifying the dilution protocol, adjusting the pH, or using gentle heating and agitation.
Data Presentation: this compound Solubility
| Solvent | Solubility | Molar Concentration (approx.) | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL[3] | 209.46 mM[3] | May require sonication to fully dissolve. |
Molecular Weight of this compound: 477.42 g/mol
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound, which can then be serially diluted for various in vitro applications.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weighing: Accurately weigh out 47.74 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes.
-
Sonication (if necessary): If the compound does not fully dissolve with vortexing, place the tube in an ultrasonic water bath for 10-15 minutes. Gentle warming to 37°C can also aid dissolution.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months.
Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium
This protocol details the dilution of the DMSO stock solution into an aqueous medium for cell-based assays.
Materials:
-
100 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Determine Final Concentration: Calculate the volume of the 100 mM this compound stock solution required to achieve the desired final concentration in your cell culture medium. For example, to prepare 1 mL of a 100 µM working solution, you will need 1 µL of the 100 mM stock solution.
-
Serial Dilution (Recommended): To ensure accurate pipetting and minimize precipitation, it is recommended to perform a serial dilution. For instance, first dilute the 100 mM stock 1:10 in DMSO to create a 10 mM intermediate stock. Then, dilute this 1:100 in your pre-warmed cell culture medium.
-
Dilution into Aqueous Medium: While gently vortexing the pre-warmed cell culture medium, add the calculated volume of the this compound stock solution drop-wise. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Final Mixing: Continue to vortex the final working solution for an additional 30 seconds to ensure homogeneity.
-
Immediate Use: Use the freshly prepared working solution immediately in your experiments to minimize the risk of precipitation over time.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound powder does not fully dissolve in DMSO. | Insufficient mixing or sonication. Saturation limit reached. | - Continue vortexing and/or sonication for a longer duration. - Gently warm the solution to 37°C. - If the desired concentration exceeds the solubility limit, prepare a more dilute stock solution. |
| Precipitation occurs immediately upon dilution into aqueous medium. | The compound is "crashing out" of solution due to the solvent shift. The final concentration is above the aqueous solubility limit. | - Add the DMSO stock to the aqueous medium while vortexing to ensure rapid dispersion. - Perform a serial dilution of the stock solution in the aqueous medium. - Reduce the final concentration of this compound. |
| The solution is clear initially but becomes cloudy or shows precipitation over time. | The compound is not stable in the aqueous solution at that concentration and temperature. | - Prepare the working solution immediately before use. - Consider reducing the final concentration. - If the experimental timeline is long, assess the stability of this compound in your specific medium over time. |
| Inconsistent results between experiments. | Incomplete dissolution of the stock solution. Precipitation in the working solution. Degradation of this compound in the stock or working solution. | - Always ensure the stock solution is fully dissolved and visually clear before use. - Prepare fresh working solutions for each experiment. - Avoid repeated freeze-thaw cycles of the stock solution by storing it in single-use aliquots. |
Mandatory Visualizations
This compound Dissolution Workflow
References
Technical Support Center: Optimizing Ebrotidine Dosage in Animal Studies to Minimize Toxicity
This technical support center is designed for researchers, scientists, and drug development professionals working with Ebrotidine. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during preclinical animal studies aimed at optimizing dosage and minimizing toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a competitive histamine H2-receptor antagonist. Its primary mechanism of action is to block the binding of histamine to H2 receptors on the basolateral membrane of gastric parietal cells. This inhibition reduces the production of gastric acid.
Q2: What are the known toxicities of this compound observed in animal studies?
A2: Chronic toxicity studies in rats and dogs have identified the gastrointestinal tract as a primary target of this compound-related toxicity. Effects observed at higher doses include occult blood in feces and moderate erosions or ulcerations in the intestinal mucosa.[1] Additionally, post-marketing reports in humans have indicated a potential for idiosyncratic drug-induced liver injury (DILI).[2][3]
Q3: What is the No-Observed-Adverse-Effect Level (NOAEL) for this compound in preclinical studies?
A3: In chronic toxicity studies, the maximum toxic effect-free level, or NOAEL, for this compound was established at 50 mg/kg for both rats and dogs.[1]
Q4: How is this compound metabolized, and could this contribute to its toxicity?
A4: Like other H2-receptor antagonists, this compound is metabolized in the liver, in part by the cytochrome P450 (CYP) enzyme system.[4] In vitro studies have shown that this compound can inhibit CYP3A4/5. The formation of reactive metabolites during CYP-mediated metabolism is a potential mechanism for drug-induced liver injury. The idiosyncratic nature of this compound-induced hepatotoxicity suggests a possible role for individual differences in metabolic pathways or immune responses.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Occult blood in feces of treated animals. | Gastrointestinal irritation or ulceration due to high local drug concentration or systemic effects. | - Reduce the dose of this compound.- Consider a different formulation or vehicle to improve solubility and reduce local irritation.- Perform a thorough histopathological examination of the gastrointestinal tract. |
| Significant elevation in liver enzymes (e.g., ALT, AST, ALP). | Potential drug-induced liver injury (DILI). | - Immediately collect blood samples for a full liver panel analysis.- Consider terminating the dose group and performing a comprehensive histopathological evaluation of the liver.- Investigate potential immune-mediated responses (e.g., lymphocyte infiltration in liver tissue). |
| High variability in plasma drug concentrations between animals. | Issues with oral administration (gavage), diet, or individual differences in absorption and metabolism. | - Review and standardize the oral gavage technique.- Ensure consistent fasting or feeding protocols before and after dosing.- Genotype animals for relevant drug-metabolizing enzymes if significant metabolic variability is suspected. |
| No clear dose-response relationship for toxicity. | The toxicity may be idiosyncratic (not directly related to dose) or the dose range may be too narrow. | - For hepatotoxicity, consider that it may be an idiosyncratic reaction.- For other toxicities, broaden the dose range in subsequent studies to better define the dose-response curve. |
Data Presentation
Table 1: Summary of Chronic Toxicity Findings for this compound in Rats and Dogs
| Species | Duration | Dose Levels (mg/kg/day) | Key Findings | NOAEL (mg/kg/day) |
| Rat | 6 months | 50, 200, 500 | - Lower weight gain (females) and food consumption at 500 mg/kg.- Decreased erythrocyte count and packed cell volume at the end of the study.- Increased alkaline phosphatase. | 50 |
| Dog | 12 months | 50, 200, 400 (reduced to 350) | - Mortality at the high dose.- Occult blood in feces.- Increased alkaline phosphatase.- Moderate erosions or ulcerations in the intestinal mucosa at the high dose. | 50 |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value |
| Dose (oral) | 10 mg/kg |
| Cmax | 0.498 µg/mL |
| Tmax | 30 min |
| t1/2 β (i.v.) | 1 h |
| Clearance (Cl) | 29 mL/min·kg |
| Volume of Distribution (Vdss) | 1852 mL/kg |
| Absolute Bioavailability | 22% |
Experimental Protocols
Protocol 1: Assessment of Drug-Induced Liver Injury (DILI) in Rats
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Dose Administration: Administer this compound or vehicle control daily via oral gavage for 28 days. At least three dose levels should be selected based on dose-range finding studies, bracketing the NOAEL of 50 mg/kg.
-
Blood Collection: Collect blood samples via tail vein at baseline and weekly thereafter. At termination, collect a terminal blood sample via cardiac puncture.
-
Biochemical Analysis: Analyze serum for key liver injury biomarkers including alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.
-
Histopathology: At termination, perfuse the liver with 10% neutral buffered formalin. Embed liver sections in paraffin, section at 5 µm, and stain with hematoxylin and eosin (H&E). A pathologist should evaluate the slides for signs of hepatocellular necrosis, inflammation, cholestasis, and steatosis.
Protocol 2: Evaluation of Gastrointestinal Toxicity in Dogs
-
Animal Model: Male Beagle dogs (6-9 months old).
-
Dose Administration: Administer this compound in gelatin capsules or vehicle control daily for 90 days. Dose levels should be selected based on existing chronic toxicity data.
-
Clinical Observations: Monitor animals daily for clinical signs of toxicity, including changes in appetite, feces consistency, and presence of occult blood in feces (using a guaiac-based test).
-
Endoscopy (optional): If available, perform endoscopy at baseline and at the end of the study to visually inspect the gastric and duodenal mucosa for erosions or ulcerations.
-
Histopathology: At termination, collect sections from the stomach, duodenum, jejunum, and ileum. Fix in 10% neutral buffered formalin, process, and stain with H&E. A pathologist should evaluate for epithelial damage, inflammation, ulceration, and changes in mucosal thickness.
Visualizations
Caption: H2 Receptor Signaling Pathway.
Caption: Experimental Workflow for Dose Optimization.
Caption: Troubleshooting Logic for Observed Toxicities.
References
Troubleshooting inconsistent results in Ebrotidine H. pylori inhibition assays
Technical Support Center: Ebrotidine & H. pylori Assays
Welcome to the technical support center for researchers utilizing this compound in Helicobacter pylori inhibition assays. This resource provides troubleshooting guidance and frequently asked questions to address common challenges and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing inconsistent Minimum Inhibitory Concentration (MIC) values for this compound against H. pylori?
A1: Inconsistent MIC values can stem from several factors related to the fastidious nature of H. pylori and the specific properties of this compound.[1] Consider the following:
-
H. pylori Strain Variability: Different clinical isolates and standard strains (e.g., ATCC 43504) can exhibit varying susceptibility. Ensure you are using a consistent and pure culture.
-
Inoculum Density: The concentration of the bacterial inoculum is critical. A standardized inoculum, typically around 107 Colony Forming Units (CFU)/ml, should be used for each experiment.[2] Variations can lead to significant shifts in MIC values.
-
Culture Medium pH: The pH of the culture medium can influence the activity of this compound. While some studies are performed at neutral pH (7.4), others consider acidic conditions (e.g., pH 5.3) to mimic the gastric environment, which can enhance the inhibitory activity of some compounds.[3] Ensure your media is buffered and the pH is consistent across experiments.
-
Incubation Conditions: H. pylori requires a specific microaerophilic atmosphere (e.g., 5% O₂, 10% CO₂, and 85% N₂) and a constant temperature of 37°C for optimal growth.[2][3] Deviations in gas composition, humidity, or temperature can stress the organism and affect its susceptibility to antimicrobial agents.
-
This compound Stability: Ensure the this compound stock solution is properly prepared, stored, and not subjected to multiple freeze-thaw cycles. Degradation of the compound will lead to an apparent increase in the MIC. This compound has known metabolites, such as this compound S-oxide, which may have different activity levels.
Q2: My H. pylori cultures are growing slowly or not at all. How can I improve their viability?
A2: Poor growth is a common issue due to the demanding culture requirements of H. pylori.
-
Transport and Handling: Delays in specimen transport or improper handling can significantly decrease the viability of the organism. Cultures should be established as soon as possible after obtaining the biopsy or reviving a frozen stock.
-
Culture Media: Use a rich medium such as Mueller-Hinton agar supplemented with 7% blood or Brucella agar with fetal bovine serum. The quality of the supplements is crucial.
-
Atmosphere: Strict adherence to microaerophilic conditions is necessary. Use a gas jar or a specialized incubator with precise atmospheric control.
-
Incubation Time: H. pylori is a slow-growing bacterium. Visible colonies may take 3 to 7 days to appear. Be patient and avoid disturbing the plates during early incubation.
Q3: Could other medications or substances interfere with my assay results?
A3: Yes, this is a critical consideration, especially when working with clinical isolates.
-
Proton Pump Inhibitors (PPIs) and H2-Receptor Antagonists (H2RAs): Prior patient use of PPIs or H2RAs (like ranitidine or famotidine) can suppress H. pylori growth and lead to false-negative results or artificially inflated MICs. A washout period of at least two weeks is recommended before testing.
-
Antibiotics: Previous antibiotic treatment is a major confounding factor. A washout period of at least four weeks is necessary to ensure accurate susceptibility testing.
-
Bismuth Compounds: These should also be avoided for at least two weeks prior to testing.
Q4: I am not observing the expected synergistic effect of this compound with other antibiotics. What could be the reason?
A4: this compound has been shown to enhance the activity of antibiotics like clarithromycin, amoxicillin, and metronidazole. If this synergy is not observed:
-
Sub-optimal this compound Concentration: The synergistic effect is dose-dependent. Studies have used concentrations around 75 µg/mL to 100 µg/mL to assess synergy. Verify that your chosen concentration is appropriate.
-
Antibiotic Resistance: The H. pylori strain being tested may already possess high-level resistance to the partner antibiotic through mechanisms like point mutations (e.g., in 23S rRNA for clarithromycin) or efflux pumps, which the synergistic effect of this compound may not be sufficient to overcome.
-
Assay Method: Ensure your synergy testing method (e.g., checkerboard assay) is correctly performed and interpreted.
Quantitative Data Summary
The following tables summarize key quantitative data from published studies on this compound's activity against H. pylori.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Ranitidine
| Compound | Mean MIC (µg/mL) | Mean MIC (mg/L) | Source(s) |
|---|---|---|---|
| This compound | 75 | 150 |
| Ranitidine | >1000 | 1600 | |
Table 2: Enhancement of Antibiotic Activity by this compound
| Antibiotic | Fold Enhancement of MIC with this compound | This compound Concentration (µg/mL) | Source(s) |
|---|---|---|---|
| Amoxicillin | 2 to 3 times | 75-100 | |
| Clarithromycin | 5 times | 100 | |
| Erythromycin | 2.5 to 3 times | 75-100 | |
| Metronidazole | 9 times (sensitive strains) | 100 |
| Tetracycline | 1.1 to 1.7 times | 75-100 | |
Table 3: Inhibition of H. pylori Urease Activity
| Compound | Concentration for Max. Inhibition | Maximum Inhibition (%) | Source(s) |
|---|---|---|---|
| This compound | 2.1 µM | 77% |
| Ranitidine | 6.4 µM | 73% | |
Experimental Protocols
Protocol: Agar Dilution Method for MIC Determination
This protocol is based on standards for antimicrobial susceptibility testing of H. pylori.
1. Media Preparation:
-
Prepare Mueller-Hinton agar according to the manufacturer's instructions.
-
Autoclave and cool to 48-50°C in a water bath.
-
Aseptically add 7% sterile, defibrinated horse or sheep blood and mix gently to avoid bubbles.
-
Prepare serial twofold dilutions of this compound in a suitable solvent (e.g., DMSO).
-
Add the appropriate volume of each this compound dilution to aliquots of the molten agar to achieve the desired final concentrations (e.g., from 0.25 to 256 µg/mL). Also prepare a drug-free control plate containing only the solvent.
-
Immediately pour the agar into sterile petri dishes and allow them to solidify.
2. Inoculum Preparation:
-
Harvest H. pylori from a fresh culture plate (grown for 48-72 hours).
-
Suspend the colonies in sterile saline or Brucella broth.
-
Adjust the turbidity of the suspension to match a 2.0 McFarland standard (approximately 6 x 10⁸ CFU/mL).
-
Further dilute this suspension to achieve a final target concentration for inoculation.
3. Inoculation:
-
Using a multipoint replicator (Steers replicator) or a calibrated loop, inoculate the surface of the agar plates with the standardized bacterial suspension. The final inoculum delivered should be approximately 10⁴-10⁵ CFU per spot.
-
Allow the inoculum spots to dry completely before inverting the plates.
4. Incubation:
-
Place the plates in a microaerophilic environment (e.g., using a gas-generating pouch or an incubator with 5% O₂, 10% CO₂, 85% N₂).
-
Incubate at 37°C for 72 hours.
5. Result Interpretation:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of H. pylori. Check the growth on the drug-free control plate to ensure the viability of the isolate.
Visualizations: Workflows and Pathways
Troubleshooting Workflow for Inconsistent Assays
References
Identifying and mitigating Ebrotidine interference in biochemical assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and mitigating potential interference caused by Ebrotidine in biochemical assays. The information is presented in a question-and-answer format to directly address common issues.
Disclaimer: this compound was withdrawn from the market due to hepatotoxicity. The information provided here is for research and informational purposes only. Direct experimental data on this compound's interference in many biochemical assays is limited. Therefore, this guidance is largely based on the established interference patterns of its drug class (histamine H2-receptor antagonists) and its chemical structure (a sulfonamide derivative).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a histamine H2-receptor antagonist.[1][2] Its primary mechanism of action is to block the action of histamine at H2 receptors, which are found on parietal cells in the stomach. This inhibition reduces the secretion of gastric acid.[3][4] Additionally, this compound has been noted for its gastroprotective properties and its ability to inhibit the urease enzyme of Helicobacter pylori.[1]
Q2: Why should I be concerned about this compound interfering with my biochemical assays?
A2: this compound, like other pharmaceuticals, can potentially interfere with biochemical assays through several mechanisms:
-
Target-based interference: As an H2-receptor antagonist, it can interfere with assays involving the histamine H2 receptor or downstream signaling pathways, such as those measuring cyclic AMP (cAMP).
-
Structure-based interference: this compound contains a sulfonamide group, a chemical moiety known to be a Pan-Assay Interference Compound (PAINS). Such compounds can interfere with assays non-specifically through various mechanisms, including covalent modification of proteins or acting as redox-cycling compounds.
-
Off-target effects: The drug or its metabolites may interact with assay components (e.g., enzymes, antibodies, detection reagents) in an unintended manner.
Q3: Which types of assays are most likely to be affected by this compound?
A3: Based on its mechanism of action and structure, the following assays may be susceptible to interference:
-
H2-Receptor Binding Assays: Direct competition for the receptor binding site.
-
cAMP Assays: As H2 receptor activation modulates cAMP levels, this compound can alter the assay readout.
-
Enzymatic Assays: Particularly those where the drug or its metabolites might inhibit or activate the enzyme being measured. Given its history of hepatotoxicity, assays for liver function, such as aminotransferase assays (ALT, AST), should be interpreted with caution.
-
Immunoassays (e.g., ELISA): Potential for non-specific binding to antibodies or interference with the detection system.
-
Creatinine Assays: Other H2-receptor antagonists, like cimetidine and ranitidine, are known to interfere with creatinine assays by inhibiting its tubular secretion, leading to a false elevation of serum creatinine. While not definitively documented for this compound, this remains a potential issue.
Troubleshooting Guides
Issue 1: Unexpected results in a cAMP assay in the presence of this compound.
-
Question: My cAMP levels are altered in my cell-based assay when I introduce this compound, even though it's not my primary target. How can I confirm this is an interference?
-
Answer:
-
Run a vehicle control: Ensure that the solvent used to dissolve this compound is not the cause of the effect.
-
Use a structurally unrelated H2-receptor antagonist: Compare the effect of this compound with another H2 blocker (e.g., famotidine). If they produce similar effects, it is likely a target-related interference.
-
Perform a cell-free assay: If possible, test this compound in a cell-free version of your cAMP assay to see if the interference persists. This can help distinguish between on-target cellular effects and direct interference with assay components.
-
Issue 2: Suspected interference in an enzymatic assay.
-
Question: I am observing inhibition in my enzymatic assay when this compound is present. How do I determine if this is a genuine inhibition of my enzyme or an assay artifact?
-
Answer:
-
Perform an IC50 shift assay with a reducing agent: As a sulfonamide-containing compound, this compound could be a thiol-reactive compound. Measure the IC50 of this compound in your assay in the presence and absence of a reducing agent like dithiothreitol (DTT) (e.g., 1 mM). A significant shift in the IC50 in the presence of DTT suggests a thiol-reactive interference.
-
Test for non-specific protein reactivity: Use a counter-screen with an unrelated enzyme to see if this compound inhibits it as well. Promiscuous inhibition of multiple enzymes is a hallmark of a PAINS compound.
-
Vary enzyme and substrate concentrations: True inhibitors often show a dependence on the concentration of the enzyme or substrate, whereas non-specific interference may not.
-
Issue 3: Potential false positives in a high-throughput screen (HTS).
-
Question: this compound was identified as a hit in our HTS campaign. What steps should I take to rule out assay interference?
-
Answer:
-
Consult PAINS databases: Check if the chemical scaffold of this compound is flagged as a potential PAINS.
-
Employ orthogonal assays: Validate the hit using a different assay technology that measures the same biological endpoint but uses a different detection method (e.g., switch from a fluorescence-based to a luminescence-based readout).
-
Conduct counter-screens: As described in Issue 2, use counter-screens to check for non-specific activity and thiol reactivity.
-
Data Presentation
Due to the limited direct experimental data for this compound, the following tables present hypothetical, yet plausible, quantitative data based on the interference patterns of other H2-receptor antagonists and sulfonamide-containing compounds. These are for illustrative purposes to guide troubleshooting.
Table 1: Hypothetical Interference of this compound in a Competitive H2-Receptor Binding Assay
| Compound | Ki (nM) for H2 Receptor | Assay Conditions |
| Histamine | 50 | Radioligand: [3H]-Tiotidine |
| This compound | 150 | Radioligand: [3H]-Tiotidine |
| Ranitidine | 200 | Radioligand: [3H]-Tiotidine |
Table 2: Hypothetical Effect of this compound on a Cell-Based cAMP Assay
| Treatment | cAMP Level (pmol/well) | Fold Change vs. Basal |
| Basal (untreated cells) | 10 | 1.0 |
| Histamine (10 µM) | 100 | 10.0 |
| This compound (10 µM) | 8 | 0.8 |
| Histamine (10 µM) + this compound (10 µM) | 25 | 2.5 |
Table 3: Hypothetical IC50 Shift for this compound in an Enzymatic Assay
| Compound | IC50 without DTT (µM) | IC50 with 1 mM DTT (µM) | Fold Shift |
| This compound | 5 | 50 | 10 |
| Known Non-Thiol Reactive Inhibitor | 2 | 2.2 | 1.1 |
Experimental Protocols
Protocol 1: Histamine H2 Receptor Binding Assay
This protocol is a competitive radioligand binding assay to determine the affinity of a test compound for the histamine H2 receptor.
-
Materials:
-
Membranes from cells expressing the human histamine H2 receptor.
-
Radioligand: [3H]-Tiotidine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Test compound (this compound) at various concentrations.
-
Non-specific binding control: High concentration of an unlabeled H2 antagonist (e.g., 10 µM Ranitidine).
-
Scintillation vials and cocktail.
-
Glass fiber filters.
-
-
Procedure:
-
In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd), and either the test compound, vehicle, or non-specific binding control.
-
Add the cell membranes to initiate the binding reaction.
-
Incubate at room temperature for 60 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with cold wash buffer.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki of the test compound.
-
Protocol 2: Mitigating Assay Interference using a DTT Counter-Screen
This protocol helps to identify if a compound's inhibitory activity is due to thiol reactivity.
-
Materials:
-
The enzymatic assay system in which interference is suspected.
-
Test compound (this compound).
-
Dithiothreitol (DTT).
-
Assay buffer.
-
-
Procedure:
-
Prepare two sets of assay plates.
-
In the first set, perform a standard dose-response curve for this compound in your enzymatic assay.
-
In the second set, perform the same dose-response curve, but include 1 mM DTT in the assay buffer.
-
Incubate and read both sets of plates according to your standard assay protocol.
-
Calculate the IC50 values for this compound with and without DTT.
-
A significant increase (e.g., >5-fold) in the IC50 value in the presence of DTT suggests that the compound's inhibitory activity may be due to thiol reactivity.
-
Visualizations
References
Strategies to improve the stability of Ebrotidine in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Ebrotidine in aqueous solutions.
Troubleshooting Guide
Issue: Rapid degradation of this compound is observed in our aqueous formulation during preliminary studies.
Possible Causes and Solutions:
-
pH-Dependent Hydrolysis: this compound's stability is likely influenced by the pH of the solution. H2-receptor antagonists can be susceptible to acid-catalyzed or base-catalyzed hydrolysis.
-
Troubleshooting Steps:
-
Determine the pH-Stability Profile: Conduct a pH-rate profile study by preparing buffered aqueous solutions of this compound across a wide pH range (e.g., pH 2 to 10).
-
Analyze for Degradation: Use a stability-indicating High-Performance Liquid Chromatography (HPLC) method to measure the concentration of this compound and the formation of degradation products over time at a constant temperature.
-
Identify Optimal pH: Plot the logarithm of the observed degradation rate constant (log k) against pH to identify the pH of maximum stability.
-
Formulation Adjustment: Adjust the pH of your formulation to the determined optimal stability range using a suitable buffering system.
-
-
-
Oxidation: The thioether linkage in the this compound structure is susceptible to oxidation, potentially forming sulfoxides and sulfones. The known metabolites of this compound are indeed the S-oxide and S,S-dioxide, confirming this degradation pathway.
-
Troubleshooting Steps:
-
Minimize Oxygen Exposure: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents.
-
Add Antioxidants: Evaluate the compatibility and effectiveness of antioxidants such as ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT) in your formulation.
-
Chelating Agents: If metal ion-catalyzed oxidation is suspected, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA).
-
-
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of photosensitive compounds.
-
Troubleshooting Steps:
-
Conduct Photostability Studies: Expose your this compound solution to controlled light conditions as per ICH Q1B guidelines.
-
Use Light-Resistant Packaging: Store solutions in amber or opaque containers to protect them from light.
-
Work in Low-Light Conditions: During preparation and handling, minimize exposure to direct light.
-
-
-
Thermal Degradation: Elevated temperatures can accelerate degradation reactions.
-
Troubleshooting Steps:
-
Perform Thermal Stress Studies: Assess the stability of your solution at various temperatures (e.g., 40°C, 60°C, 80°C) to understand its thermal lability.
-
Optimize Storage Conditions: Based on the stability data, recommend appropriate storage temperatures (e.g., refrigerated or room temperature).
-
-
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound in an aqueous solution?
A1: Based on its chemical structure and known metabolites, the primary degradation pathways for this compound in aqueous solutions are likely:
-
Oxidation: The sulfur atom in the thioether linkage is prone to oxidation, forming this compound S-oxide and subsequently this compound S,S-dioxide.
-
Hydrolysis: The sulfamoylamidine and thiazole moieties may be susceptible to hydrolysis, especially at extreme pH values. The hydrolysis of the sulfamoyl amide in similar compounds is a known degradation route.
Q2: What is the optimal pH for maintaining the stability of this compound in an aqueous solution?
Q3: Are there any excipients that can help stabilize this compound in solution?
A3: Yes, several types of excipients can potentially enhance the stability of this compound:
-
Buffers: Phosphate, citrate, or acetate buffers can be used to maintain the pH within the optimal stability range.
-
Antioxidants: To prevent oxidative degradation, consider using antioxidants like ascorbic acid, sodium metabisulfite, or thioglycerol.
-
Chelating Agents: EDTA can be added to chelate metal ions that may catalyze oxidation.
-
Cosolvents: Propylene glycol or polyethylene glycol (PEG) might be used to reduce the activity of water and potentially slow down hydrolysis, but their effect on this compound stability needs to be experimentally verified.
Q4: How can I monitor the degradation of this compound and identify its degradation products?
A4: A stability-indicating HPLC method is the most common and effective technique.
-
Methodology: A reversed-phase HPLC method with UV detection is typically suitable. The method should be able to separate the parent this compound peak from all potential degradation products.
-
Identification: Mass spectrometry (LC-MS) is a powerful tool for identifying the molecular weights of degradation products, which helps in their structural elucidation.
Data Presentation
Table 1: Hypothetical pH-Dependent Degradation of this compound at 40°C
| pH | Apparent First-Order Rate Constant (k) (day⁻¹) | Half-life (t½) (days) |
| 2.0 | 0.231 | 3.0 |
| 4.0 | 0.069 | 10.0 |
| 6.0 | 0.035 | 20.0 |
| 8.0 | 0.116 | 6.0 |
| 10.0 | 0.462 | 1.5 |
Note: This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.
Table 2: Effect of Stabilizers on this compound Degradation at pH 7.0 and 40°C (Hypothetical Data)
| Formulation | Apparent First-Order Rate Constant (k) (day⁻¹) | % Improvement in Stability |
| This compound in Water | 0.046 | - |
| + 0.1% Ascorbic Acid | 0.023 | 50% |
| + 0.05% EDTA | 0.039 | 15% |
| + 0.1% Ascorbic Acid + 0.05% EDTA | 0.018 | 61% |
Note: This table presents hypothetical data for illustrative purposes. The effectiveness of stabilizers must be confirmed through experimental studies.
Experimental Protocols
Protocol 1: Determination of pH-Stability Profile of this compound
-
Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate) covering a pH range of 2 to 10.
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or DMSO) and dilute them with the respective buffers to a final concentration of 100 µg/mL. Ensure the organic solvent concentration is low (e.g., <1%) to minimize its effect on stability.
-
Incubation: Store the solutions in a constant temperature incubator at, for example, 40°C. Protect the samples from light.
-
Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 24, 48, 72, 96, 168 hours).
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.
-
Data Analysis: Determine the concentration of this compound remaining at each time point. Plot the natural logarithm of the concentration versus time to obtain the apparent first-order degradation rate constant (k) for each pH.
-
pH-Rate Profile: Plot log(k) versus pH to identify the pH of maximum stability.
Protocol 2: Forced Degradation Study of this compound
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent system (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH and keep at room temperature for 4 hours.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solution at 80°C for 48 hours.
-
Photodegradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).
-
-
Neutralization/Quenching: After the stress period, neutralize the acidic and basic samples. Dilute the samples to a suitable concentration for analysis.
-
HPLC-MS Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method coupled with a mass spectrometer to separate and identify the degradation products.
Visualizations
Caption: Proposed degradation pathways of this compound in aqueous solutions.
Caption: Workflow for investigating and improving this compound stability.
Technical Support Center: Investigating Ebrotidine-Associated Hepatotoxicity in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for researchers investigating the unexpected hepatotoxic side effects of Ebrotidine in preclinical models. This compound, a histamine H2-receptor antagonist, was withdrawn from the market due to idiosyncratic, severe hepatocellular injury observed in post-marketing surveillance[1][2]. Standard preclinical toxicology studies did not initially predict this liability, presenting a unique challenge for researchers[2][3]. This resource offers troubleshooting guides, FAQs, and detailed experimental protocols to help navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: Why are standard preclinical toxicology studies failing to detect this compound's hepatotoxicity?
A1: Standard studies in healthy animals often fail to reveal idiosyncratic adverse drug reactions (iDILI)[4]. This compound-induced liver injury is considered idiosyncratic, meaning it occurs rarely and unpredictably in susceptible individuals. The underlying mechanisms may involve a combination of metabolic bioactivation and an inflammatory stressor, a "two-hit" scenario that is not replicated in conventional study designs using healthy animals. Chronic toxicity studies in rats (up to 500 mg/kg for 6 months) and dogs (up to 400 mg/kg for 12 months) did not report the severe hepatocellular necrosis seen in humans, although elevated alkaline phosphatase was observed.
Q2: What is the proposed mechanism of this compound-induced liver injury?
A2: The exact mechanism remains unconfirmed, but evidence suggests a metabolic basis. The theory is that this compound is processed by hepatic enzymes (likely Cytochrome P450s) into a chemically reactive metabolite. This metabolite can form covalent bonds with liver proteins, creating neoantigens that can trigger an immune response, or it can cause direct cellular stress (e.g., mitochondrial injury, oxidative stress), leading to hepatocyte death. The idiosyncratic nature of the reaction implies that only individuals with specific genetic predispositions or concurrent inflammatory conditions are susceptible to this toxic effect.
Q3: What are the known metabolites of this compound?
A3: Studies have identified several metabolites of this compound in human urine. The primary metabolic transformations occur on the sulfur atom of the thiazole ring. The known metabolites include this compound S-oxide, this compound S,S-dioxide, and 4-bromobenzenesulfonamide. It is hypothesized that an intermediate in these oxidative pathways may be a reactive species.
Caption: Proposed metabolic pathway for this compound leading to hepatotoxicity.
Troubleshooting Guides
Problem: My in vitro assay using HepG2 cells shows no cytotoxicity with this compound.
| Possible Cause | Troubleshooting Step |
| Low Metabolic Capacity: | HepG2 cells have notoriously low Cytochrome P450 (CYP450) enzyme activity compared to primary hepatocytes. If toxicity is dependent on a reactive metabolite, HepG2 cells may not produce it in sufficient quantities. Solution: Switch to primary hepatocytes (human, rat, or dog) which have more robust metabolic activity. Alternatively, use metabolically competent cell lines like HepaRG. |
| Wrong Endpoint: | Cell viability assays like MTT may not be sensitive enough. The primary injury pattern is necrosis, which involves membrane damage. Solution: Use a Lactate Dehydrogenase (LDH) release assay, which directly measures plasma membrane integrity and is a better indicator of necrosis. |
| Idiosyncratic Nature: | The toxicity may require a "second hit" or a specific genetic background not present in the cell line. Solution: While difficult to replicate in vitro, consider co-treatment with a low, non-toxic concentration of an inflammatory stimulus like Lipopolysaccharide (LPS) to sensitize the cells. |
Problem: My in vivo study in healthy rats shows no signs of liver injury, even at high doses.
| Possible Cause | Troubleshooting Step |
| Model Resistance: | Standard rodent models are healthy and lack the underlying susceptibility factors (genetic or environmental) that predispose to idiosyncratic reactions. This is consistent with the original preclinical safety studies for this compound. |
| Inflammatory Stress Hypothesis: | Idiosyncratic DILI often requires an underlying inflammatory state to become clinically apparent. The drug itself may be only mildly stressful to the liver, but in the presence of inflammation, this stress can cascade into significant injury. Solution: Implement an iDILI animal model. The most common approach is to co-administer a non-toxic dose of this compound with a low, non-hepatotoxic dose of an inflammatory agent like LPS. This mimics a mild systemic infection/inflammation and can unmask the liver toxicity of drugs that cause iDILI. See Protocol 2 for details. |
| Incorrect Biomarkers: | While ALT/AST are key, early or subtle changes might be missed. Solution: In addition to standard serum biochemistry, perform a thorough histopathological analysis of the liver, specifically looking for evidence of single-cell or focal necrosis, particularly in the centrilobular region (Zone 3). |
Quantitative Data Summary
The following tables summarize clinical and preclinical data. Note the discrepancy in hepatotoxicity findings between preclinical studies and clinical reports.
Table 1: Clinical Manifestations of this compound Hepatotoxicity (Data sourced from clinical case reports)
| Parameter | Observed Value |
| Injury Type | Hepatocellular |
| ALT Levels | 15 to 91 times the upper limit of normal |
| Total Bilirubin (mean) | 16 mg/dL |
| Histopathology | Centrizonal necrosis, Massive necrosis |
| Dose Relationship | None apparent (idiosyncratic) |
Table 2: Summary of Chronic Oral Preclinical Toxicology Studies (Data sourced from a 6-month rat and 12-month dog study)
| Species | Dose Levels (mg/kg/day) | Key Findings Related to Potential Toxicity | Hepatocellular Necrosis Reported? |
| Rat | 50, 200, 500 | Lower weight gain (high dose), decreased food consumption, decreased erythrocytes, increased alkaline phosphatase . | No |
| Beagle Dog | 50, 200, 400/350 | Deaths in high dose group, occult blood in feces, increased alkaline phosphatase , intestinal ulcerations. | No |
Key Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment via LDH Release
This protocol is designed to assess necrotic cell death by measuring the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
1. Cell Preparation:
-
Culture HepG2 cells or primary hepatocytes in a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.
2. Compound Treatment:
-
Prepare a range of this compound concentrations (e.g., 1, 10, 50, 100, 200 µM) in serum-free culture medium.
-
Remove the existing medium from the cells and add 100 µL of the this compound solutions or vehicle control to the respective wells.
-
Include three control groups:
-
Vehicle Control: Cells treated with the vehicle (e.g., 0.1% DMSO) to measure spontaneous LDH release.
-
Positive Control: Cells treated with a known cytotoxic agent.
-
Maximum LDH Release Control: Add 10 µL of a lysis buffer (e.g., 10X Triton X-100) to untreated wells 45 minutes before the final reading.
-
3. Incubation:
-
Incubate the plate for 24 to 48 hours at 37°C.
4. LDH Assay:
-
Centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., Thermo Scientific Pierce LDH Cytotoxicity Assay Kit).
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution provided in the kit.
-
Measure absorbance at 490 nm and 680 nm (background).
5. Data Analysis:
-
Subtract the 680 nm absorbance from the 490 nm absorbance.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100
References
- 1. Acute liver injury associated with the use of this compound, a new H2-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.who.int [cdn.who.int]
- 3. Chronic toxicity of this compound in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What have we learned from animal models of idiosyncratic, drug-induced Liver Injury? - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of Ebrotidine and its derivatives
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Ebrotidine and its derivatives. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: While specific long-term stability data for this compound is limited due to its market withdrawal, best practices for chemically similar compounds, such as other histamine H2-receptor antagonists and sulfonamides, suggest the following conditions for the solid (powder) form:
-
Temperature: Store at 2-8°C for long-term storage. For shorter periods, ambient temperatures (18-25°C) are acceptable for many stable, non-volatile compounds[1][2].
-
Light: Protect from light. Amber vials or storage in a dark cabinet is recommended[2].
-
Moisture: Store in a tightly sealed container in a dry environment or a desiccator to protect from moisture, as this compound is a sulfonamide and such compounds can be susceptible to hydrolysis[1].
-
Inert Atmosphere: For maximum stability, especially for reference standards, storage under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation[2].
Q2: How should I prepare and store stock solutions of this compound?
A2: The preparation and storage of stock solutions are critical for ensuring reproducible experimental results.
-
Solvent Selection: this compound's solubility should be empirically determined. For many H2-receptor antagonists, Dimethyl Sulfoxide (DMSO) is a suitable solvent for preparing concentrated stock solutions. For aqueous buffers, ensure the pH is compatible with the compound's stability; this compound, like other weak bases, may be more stable in slightly alkaline conditions.
-
Stock Solution Preparation:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve in a minimal amount of anhydrous, high-purity DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Vortex or sonicate gently to ensure complete dissolution.
-
-
Storage of Stock Solutions:
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C for long-term storage.
-
When using in cell-based assays, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced toxicity.
-
Q3: What are the likely degradation pathways for this compound?
A3: As a histamine H2-receptor antagonist containing sulfonamide and thiazole moieties, this compound may be susceptible to the following degradation pathways:
-
Hydrolysis: The sulfonamide group can be susceptible to hydrolysis, especially under acidic or basic conditions.
-
Oxidation: The thioether and thiazole groups can be prone to oxidation. Forced degradation studies often use hydrogen peroxide to simulate oxidative stress.
-
Photodegradation: Exposure to UV or visible light can lead to degradation. ICH guidelines recommend photostability testing for new drug substances.
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Peak Tailing | - Interaction with active silanols on the HPLC column.- Incorrect mobile phase pH. | - Use a high-purity silica column.- Adjust the mobile phase pH to suppress silanol ionization (typically lower pH for basic compounds).- Add a competing base (e.g., triethylamine) to the mobile phase in small concentrations. |
| Inconsistent Retention Times | - Changes in mobile phase composition.- Fluctuations in column temperature.- Column degradation. | - Prepare fresh mobile phase daily.- Use a column oven to maintain a consistent temperature.- Flush the column regularly and replace if performance does not improve. |
| Ghost Peaks | - Contaminants in the mobile phase or sample.- Carryover from previous injections. | - Use HPLC-grade solvents.- Implement a needle wash step in the autosampler method.- Run a blank gradient to identify the source of contamination. |
In-Vitro Assay Variability
| Problem | Possible Cause | Troubleshooting Steps |
| Low Potency or High Variability in Results | - Compound precipitation in aqueous assay buffer.- Degradation of the compound in the assay medium. | - Confirm the final concentration of your compound is below its solubility limit in the assay buffer.- Perform a serial dilution of the DMSO stock solution into the final assay medium with rapid mixing to avoid precipitation.- Check the pH of your assay buffer; adjust to a more alkaline pH if this compound is unstable in acidic conditions. |
| No Response in Cell-Based Assays | - Incorrect receptor expression in the cell line.- Compound is an antagonist, not an agonist. | - Verify receptor expression using a known positive control agonist.- To test for antagonist activity, pre-incubate cells with this compound before stimulating with a known agonist (e.g., histamine) and measure the inhibition of the agonist's effect. |
Quantitative Data Summary
| Compound | Storage Condition | Solvent/Matrix | Duration | Potency Retention |
| Famotidine | Refrigerated (4°C) | Dextrose 5% Injection | 14 days | >90% |
| Famotidine | Frozen (-20°C) then Refrigerated (4°C) | NaCl 0.9% Injection | 28 days (frozen) + 14 days (refrigerated) | >90% |
| Ranitidine HCl | Room Temperature (25°C) | Dextrose 5% Injection | 15 days | >90% |
| Ranitidine HCl | Refrigerated (5°C) | NaCl 0.9% Injection | 63 days | >90% |
Data extrapolated from studies on related compounds.
Experimental Protocols
Stability-Indicating HPLC Method
This protocol outlines a general method for assessing the stability of this compound.
Objective: To develop an HPLC method that separates the intact drug from its potential degradation products.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or a mixture of methanol and water.
-
Prepare stressed samples through forced degradation studies (see below).
-
-
Forced Degradation:
-
Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at 60°C for 2 hours. Neutralize with an equimolar amount of NaOH.
-
Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at 60°C for 2 hours. Neutralize with an equimolar amount of HCl.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug to 80°C for 48 hours.
-
Photodegradation: Expose the drug solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (determined by UV scan of this compound).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the unstressed and stressed samples.
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent drug peak.
-
In-Vitro Histamine H2 Receptor Binding Assay
Objective: To determine the binding affinity of this compound to the histamine H2 receptor.
Methodology:
-
Membrane Preparation:
-
Use cell membranes from a cell line recombinantly expressing the human histamine H2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Homogenize cells in a buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in a binding buffer.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, a radiolabeled H2 receptor antagonist (e.g., [³H]-tiotidine), and varying concentrations of unlabeled this compound.
-
To determine non-specific binding, include wells with an excess of an unlabeled H2 receptor antagonist.
-
Incubate the plate (e.g., 60-120 minutes at room temperature) to allow binding to reach equilibrium.
-
-
Filtration and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filter plate and add a scintillation cocktail.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound.
-
Determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Visualizations
Caption: Workflow for proper long-term storage of chemical compounds.
Caption: Simplified signaling pathway of the histamine H2 receptor in gastric parietal cells.
References
Technical Support Center: Assessing Ebrotidine's Potential for Drug-Drug Interactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to devising a protocol for assessing the drug-drug interaction (DDI) potential of Ebrotidine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental design and execution.
Disclaimer: this compound was withdrawn from the market due to hepatotoxicity.[1] The idiosyncratic nature of this toxicity, with a lack of dose-relationship, suggests a possible metabolic mechanism.[2] Therefore, a thorough investigation of its metabolic pathways and potential for drug-drug interactions is of high scientific interest.
Frequently Asked Questions (FAQs)
Q1: What is the first step in assessing the DDI potential of this compound?
A1: The initial step is to thoroughly characterize the metabolic pathways of this compound. Identifying the primary enzymes responsible for its metabolism is crucial for designing targeted in vitro and in vivo DDI studies.[3] This process, known as reaction phenotyping, helps to pinpoint which enzymes (e.g., cytochrome P450 isoforms, UGTs) are responsible for at least 25% of the drug's elimination.[4]
Q2: What are the known metabolic pathways of this compound?
A2: Studies have identified several metabolites of this compound in human urine: this compound S-oxide, this compound S,S-dioxide, and 4-bromobenzenesulfonamide.[5] The formation of the S-oxide and S,S-dioxide metabolites likely involves oxidation of the sulfur atom in the thiazole ring. The cleavage of the sulfonamide bond results in 4-bromobenzenesulfonamide.
Q3: Which enzymes are likely responsible for this compound's metabolism?
A3: Based on its chemical structure and known metabolites, the following enzymes are candidates for investigation:
-
Cytochrome P450 (CYP) enzymes and Flavin-containing monooxygenases (FMOs): These are the primary enzyme families responsible for oxidative metabolism, including the S-oxidation of sulfur-containing compounds.
-
Amidases: These enzymes are responsible for the hydrolysis of amide bonds and could be involved in the cleavage of the sulfonamide group to form 4-bromobenzenesulfonamide.
-
UDP-glucuronosyltransferases (UGTs): Although not directly identified for this compound, UGTs are a major Phase II metabolic pathway for many drugs and should be considered, especially given the hepatotoxicity profile.
Q4: Should I be concerned about this compound inhibiting or inducing metabolizing enzymes?
A4: Yes, this is a critical aspect of DDI assessment.
-
Inhibition: this compound has been shown in vitro to be a competitive inhibitor of CYP3A4/5. It showed weak to no inhibition of CYP1A2 and CYP2D6.
-
Induction: The potential for this compound to induce the expression of metabolizing enzymes, such as CYPs, should be evaluated. This is often mediated by the activation of nuclear receptors like PXR, CAR, and AhR.
Q5: What about interactions with drug transporters?
A5: Assessing interactions with drug transporters is a key regulatory requirement. Transporters like P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), and Organic Anion Transporting Polypeptides (OATPs) play a crucial role in drug absorption, distribution, and excretion. While specific data on this compound's interaction with transporters is limited, some H2-receptor antagonists have been shown to be substrates of P-gp. Therefore, it is essential to evaluate this compound as both a potential substrate and inhibitor of key drug transporters.
Troubleshooting Guides
Problem 1: High variability in my in vitro CYP inhibition (IC50) results.
-
Possible Cause: Inconsistent pre-incubation times or solvent concentrations.
-
Solution: For time-dependent inhibition (TDI) assessment, ensure precise and consistent pre-incubation times. Maintain a low and consistent final concentration of the organic solvent (e.g., DMSO, methanol, acetonitrile) in the incubation, preferably below 0.5%.
-
-
Possible Cause: Substrate concentration is too high.
-
Solution: Use a substrate concentration at or below the Michaelis-Menten constant (Km) to ensure the assay is sensitive to competitive inhibitors.
-
-
Possible Cause: Non-specific binding of this compound to the microsomal protein.
-
Solution: Consider the lipophilicity of this compound. If high, non-specific binding can reduce the effective concentration. You may need to measure the unbound fraction or adjust the microsomal protein concentration.
-
Problem 2: My CYP induction assay shows borderline results (e.g., close to the 2-fold induction threshold).
-
Possible Cause: Cytotoxicity of this compound at higher concentrations.
-
Solution: Always perform a cytotoxicity assay in parallel with your induction study. Normalize the induction results to cell viability.
-
-
Possible Cause: The chosen test system (e.g., primary human hepatocytes) has low activity.
-
Solution: Ensure the hepatocytes are from a reputable source and that positive controls (e.g., omeprazole for CYP1A2, phenobarbital for CYP2B6, and rifampicin for CYP3A4) show a robust induction response.
-
-
Possible Cause: Measurement of enzyme activity is less sensitive than mRNA levels.
-
Solution: Regulatory guidance now recommends measuring the change in mRNA levels as the primary endpoint for induction studies due to its increased sensitivity.
-
Problem 3: I am unsure how to interpret the results from my transporter interaction studies.
-
Possible Cause: Lack of clear positive and negative controls.
-
Solution: Always include well-characterized inhibitors and substrates for the transporter being studied. For example, verapamil is a known inhibitor of P-gp, and Ko-143 is a potent inhibitor of BCRP.
-
-
Possible Cause: The experimental system is not well-characterized.
-
Solution: Whether using cell-based assays (e.g., Caco-2, MDCK-transfected cells) or membrane vesicle assays, ensure the expression and activity of the transporter of interest are validated.
-
-
Possible Cause: Overlapping substrate specificities of different transporters.
-
Solution: Use a panel of transporter assays to build a comprehensive profile. If this compound interacts with multiple transporters, consider more complex in vivo studies or physiologically based pharmacokinetic (PBPK) modeling to predict the net effect.
-
Experimental Protocols
In Vitro Cytochrome P450 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against major human CYP isoforms.
Methodology:
-
Test System: Human liver microsomes (HLM) or recombinant human CYP enzymes.
-
CYP Isoforms and Probe Substrates:
-
CYP1A2: Phenacetin
-
CYP2B6: Bupropion
-
CYP2C9: Diclofenac
-
CYP2C19: S-mephenytoin
-
CYP2D6: Dextromethorphan
-
CYP3A4/5: Midazolam or Testosterone
-
-
Incubation:
-
Pre-incubate a series of this compound concentrations (e.g., 0.1 to 100 µM) with the test system and a NADPH-regenerating system for a defined period (e.g., 0 and 30 minutes to assess time-dependent inhibition).
-
Initiate the reaction by adding the isoform-specific probe substrate (at its Km concentration).
-
Incubate at 37°C for a short period to ensure linear metabolite formation.
-
Stop the reaction by adding a suitable solvent (e.g., acetonitrile).
-
-
Analysis:
-
Analyze the formation of the specific metabolite of the probe substrate using LC-MS/MS.
-
Calculate the percent inhibition at each this compound concentration relative to a vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
In Vitro Cytochrome P450 Induction Assay
Objective: To evaluate the potential of this compound to induce the expression of CYP1A2, CYP2B6, and CYP3A4.
Methodology:
-
Test System: Cryopreserved primary human hepatocytes.
-
Treatment:
-
Culture hepatocytes in a suitable format (e.g., 48-well plates).
-
Treat the cells with a range of this compound concentrations (e.g., 0.1 to 50 µM) and positive controls (omeprazole for CYP1A2, phenobarbital for CYP2B6, rifampicin for CYP3A4) for 48-72 hours. Include a vehicle control.
-
-
Endpoint Measurement (mRNA):
-
Lyse the cells and isolate total RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the relative mRNA expression of the target CYP genes, normalized to a housekeeping gene.
-
-
Data Analysis:
-
Calculate the fold induction of mRNA expression for each treatment group relative to the vehicle control.
-
A concentration-dependent increase of ≥2-fold is generally considered a positive induction signal.
-
In Vitro Drug Transporter Interaction Assay (Substrate Assessment)
Objective: To determine if this compound is a substrate of key uptake and efflux transporters.
Methodology:
-
Test System: Transfected cell lines overexpressing a single transporter (e.g., MDCK-MDR1 for P-gp, MDCK-BCRP for BCRP, HEK293-OATP1B1 for OATP1B1).
-
Assay Type:
-
Efflux Transporters (P-gp, BCRP): Bidirectional transport assay. Grow cells on permeable supports and measure the transport of this compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
-
Uptake Transporters (OATPs, OCTs): Uptake assay. Measure the accumulation of this compound inside the cells over a short time course.
-
-
Incubation:
-
Incubate the cells with a fixed concentration of this compound.
-
Include a known inhibitor of the transporter to confirm transporter-mediated transport.
-
-
Analysis:
-
Quantify the concentration of this compound in the relevant compartments (receiver compartment for transport assays, cell lysate for uptake assays) using LC-MS/MS.
-
For efflux transporters, an efflux ratio (B-A permeability / A-B permeability) significantly greater than 2 suggests this compound is a substrate.
-
For uptake transporters, a significantly higher accumulation in the transfected cells compared to control cells (and inhibition by a known inhibitor) indicates that this compound is a substrate.
-
Data Presentation
Table 1: Summary of In Vitro CYP Inhibition Data for this compound
| CYP Isoform | Probe Substrate | Inhibition Type | IC50 (µM) | Reference |
| CYP1A2 | Caffeine | Weak/None | > 100 | |
| CYP2D6 | Dextromethorphan | Weak/None | > 100 | |
| CYP3A4/5 | Dextrorphan | Competitive | ~10-50 (estimated) |
Table 2: Summary of In Vivo DDI Study with this compound
| Interacting Drug | Probe Substrate | Effect on Probe Substrate AUC | Effect on Probe Substrate Cmax | Conclusion | Reference |
| This compound | Midazolam (CYP3A4) | No significant change | No significant change | No clinically significant inhibition of CYP3A4 in vivo. |
Table 3: Recommended In Vitro Transporter Studies for this compound
| Transporter | Assay Type | Recommended Probe Substrate | Recommended Inhibitor |
| P-gp (MDR1) | Bidirectional Transport | Digoxin | Verapamil |
| BCRP | Bidirectional Transport | Prazosin | Ko-143 |
| OATP1B1 | Uptake | Estradiol-17β-glucuronide | Rifampicin |
| OATP1B3 | Uptake | Cholecystokinin-8 | Rifampicin |
| OAT1 | Uptake | Cidofovir | Probenecid |
| OAT3 | Uptake | Estrone-3-sulfate | Probenecid |
| OCT2 | Uptake | Metformin | Cimetidine |
| MATE1 | Uptake/Vesicular Transport | Metformin | Pyrimethamine |
| MATE2-K | Uptake/Vesicular Transport | Metformin | Pyrimethamine |
Visualizations
Caption: Workflow for assessing drug-drug interaction potential.
Caption: Nuclear receptor signaling pathways regulating drug metabolism.
Caption: Troubleshooting guide for CYP inhibition assays.
References
- 1. A current structural perspective on PXR and CAR in drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iqpc.com [iqpc.com]
- 3. Role of CAR and PXR in Xenobiotic Sensing and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavin-containing monooxygenase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Translational Gap in Ebrotidine Research
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating Ebrotidine and similar compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of translating promising in vitro findings to in vivo models, using this compound as a pertinent case study.
Introduction to the this compound Challenge
This compound, a histamine H2-receptor antagonist, demonstrated significant cytoprotective and anti-ulcer activities in preclinical studies.[1] However, it was withdrawn from the market after post-marketing surveillance revealed cases of severe, idiosyncratic drug-induced liver injury (iDILI), a toxicity not predicted by initial clinical trials.[2][3] This discrepancy highlights a critical challenge in drug development: the translation of in vitro observations to complex in vivo realities. This guide will help you navigate these complexities in your own research.
Troubleshooting Guides & FAQs
Section 1: Discrepancies in Hepatotoxicity Prediction
FAQ 1: Why did our standard in vitro cytotoxicity assays with this compound not predict liver injury?
This is a critical and common challenge. The idiosyncratic nature of this compound-induced liver injury suggests that standard cytotoxicity assays using immortalized cell lines (like HepG2) or even primary hepatocytes in 2D culture may be insufficient.[2] Here are potential reasons for this discrepancy and troubleshooting suggestions:
-
Insufficient Metabolic Activation: Standard in vitro models may not fully recapitulate the metabolic pathways that lead to the formation of reactive metabolites. This compound is metabolized into several compounds, including this compound S-oxide and 4-bromobenzenesulfonamide.[4] It's possible that a minor, but highly reactive, metabolite is responsible for the toxicity.
-
Troubleshooting:
-
Utilize metabolically competent systems like 3D liver spheroids or microtissues which maintain cytochrome P450 (CYP) enzyme activity for longer periods.
-
Conduct reactive metabolite trapping studies using human liver microsomes in the presence of trapping agents like glutathione (GSH).
-
If specific metabolites are identified, synthesize them and test their cytotoxicity directly.
-
-
-
Lack of an Immune Component: Idiosyncratic DILI often involves an immune response, which is absent in simple hepatocyte monocultures.
-
Troubleshooting:
-
Employ co-culture systems that include immune cells (e.g., Kupffer cells, peripheral blood mononuclear cells) to simulate an immune response.
-
Investigate inflammatory markers (e.g., cytokines, chemokines) in your in vitro system after exposure to this compound or its metabolites.
-
-
-
Genetic Predisposition: Idiosyncratic reactions are often linked to specific genetic backgrounds (e.g., HLA genotypes), which are not accounted for in standard cell lines.
-
Troubleshooting:
-
If available, use hepatocytes from a panel of donors with diverse genetic backgrounds.
-
While complex, consider using organ-on-a-chip models with integrated immune components and cells from donors with specific genetic profiles.
-
-
FAQ 2: We are observing mitochondrial dysfunction in our in vitro assays. How does this translate to in vivo hepatotoxicity?
Mitochondrial dysfunction is a key mechanism in many DILI cases. Drugs or their metabolites can inhibit the mitochondrial respiratory chain, leading to ATP depletion, increased reactive oxygen species (ROS) production, and initiation of apoptosis.
-
Troubleshooting:
-
Correlate in vitro and in vivo markers: If you observe mitochondrial toxicity in vitro (e.g., decreased oxygen consumption rate, loss of mitochondrial membrane potential), investigate markers of oxidative stress and apoptosis (e.g., cleaved caspase-3, TUNEL staining) in the liver tissue of your in vivo models.
-
Assess dose- and time-dependency: Determine the concentration at which mitochondrial dysfunction occurs in vitro and correlate this with the plasma and liver concentrations of the drug and its metabolites in vivo.
-
Section 2: Translating Cytoprotective Effects
FAQ 3: Our in vitro studies show this compound stimulates prostaglandin E2 (PGE2) and nitric oxide (NO) production, but the in vivo gastroprotective effect is less pronounced than expected. What could be the issue?
The cytoprotective effects of this compound are thought to be mediated, in part, by the increased mucosal formation of PGE2 and NO, which enhance gastric mucosal blood flow and mucus secretion. Discrepancies between in vitro and in vivo findings can arise from several factors:
-
Pharmacokinetics and Bioavailability: The concentration of this compound reaching the gastric mucosa in vivo might be different from the concentrations used in your in vitro experiments.
-
Troubleshooting:
-
Measure the concentration of this compound in the gastric tissue of your animal models and compare it to the effective concentrations in your in vitro assays.
-
Consider the route of administration. Some studies have shown that the gastroprotective effect of this compound is more prominent with intragastric administration compared to parenteral routes.
-
-
-
Complex Regulatory Pathways: In vivo, the regulation of PGE2 and NO is complex and involves interactions between various cell types and signaling molecules that are not present in simplified in vitro models.
-
Troubleshooting:
-
Investigate the expression of key enzymes involved in PGE2 and NO synthesis (e.g., cyclooxygenase (COX) isoforms, nitric oxide synthase (NOS) isoforms) in both your in vitro and in vivo models.
-
Consider the interplay between PGE2 and NO, as they can influence each other's synthesis and signaling pathways.
-
-
Data Summary
Table 1: Summary of Post-Marketing Reports of this compound-Induced Liver Injury
| Parameter | Observation | Citation |
| Clinical Presentation | Acute hepatitis | |
| Alanine Aminotransferase (ALT) | 15 to 91 times the upper limit of normal | |
| Total Bilirubin | Mean of 16 mg/dl | |
| Type of Liver Injury | Hepatocellular | |
| Histopathology | Centrozonal or massive necrosis | |
| Hypersensitivity Features | Absent | |
| Outcome | Gradual improvement after withdrawal; one case of fulminant hepatic failure leading to death. | |
| Rechallenge | Positive response in one patient |
Table 2: this compound Pharmacokinetic Parameters
| Species | Dose | Cmax | Tmax | t1/2 (elimination) | Bioavailability | Citation |
| Human | 25-1600 mg (single) | 2-3 h | 9-14 h | |||
| Human | 400-1600 mg (multiple) | 2-3 h | 9-14 h | |||
| Rat | 10 mg/kg (oral) | 0.498 µg/ml | 30 min | 1 h (i.v.) | 22% | |
| Dog | 150 mg (oral) | 2.17 µg/ml | 2 h | 2.8 h (i.v.) | 29-64% |
Experimental Protocols
Protocol 1: In Vitro Assessment of Drug-Induced Liver Injury
This protocol provides a general framework for assessing the hepatotoxic potential of a compound in vitro, incorporating modern approaches to mitigate the risk of missing idiosyncratic toxicities.
-
Cell Models:
-
Tier 1 (Screening): Human liver cell lines (e.g., HepG2, HepaRG).
-
Tier 2 (Confirmation): Primary human hepatocytes (single donor or pooled).
-
Tier 3 (Mechanistic): 3D liver spheroids, co-cultures with immune cells (e.g., Kupffer cells), or liver-on-a-chip models.
-
-
Cytotoxicity Assays:
-
Membrane Integrity: Lactate dehydrogenase (LDH) release assay.
-
Metabolic Activity: MTT or resazurin reduction assays.
-
ATP Content: Luminescent cell viability assays.
-
-
Mechanistic Assays:
-
Mitochondrial Toxicity: Measurement of oxygen consumption rate (e.g., using Seahorse technology), mitochondrial membrane potential (e.g., using TMRE or JC-1 dyes), and cellular ATP levels.
-
Oxidative Stress: Measurement of reactive oxygen species (ROS) production (e.g., using DCFDA) and glutathione (GSH) levels.
-
Apoptosis: Caspase-3/7 activity assays, TUNEL staining, or Annexin V/Propidium Iodide flow cytometry.
-
Reactive Metabolite Formation: Incubate the compound with human liver microsomes and NADPH, in the presence of GSH. Analyze for GSH adducts by LC-MS/MS.
-
Protocol 2: In Vitro Assessment of Gastric Cytoprotection
This protocol outlines a method to evaluate the effect of a compound on PGE2 and NO production in a gastric epithelial cell line (e.g., AGS cells).
-
Cell Culture: Culture AGS cells to confluence in appropriate media.
-
Treatment: Treat cells with the test compound at various concentrations for a defined period (e.g., 24 hours). Include a vehicle control and a positive control (e.g., a known inducer of PGE2 or NO).
-
PGE2 Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 using a commercially available ELISA kit.
-
-
NO Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of nitrite (a stable metabolite of NO) using the Griess reagent assay.
-
-
Data Analysis: Normalize PGE2 and nitrite concentrations to the total protein content of the cell lysate. Compare the results from treated cells to the vehicle control.
Visualizations
Caption: Workflow for predicting drug-induced liver injury (DILI).
Caption: this compound's proposed gastric cytoprotection pathway.
References
Mitigating the impact of Ebrotidine's instability on experimental outcomes
Ebrotidine Stability & Experimental Integrity: A Technical Support Center
Disclaimer: this compound was withdrawn from the market in 1998 due to a high risk of severe liver toxicity.[1][2] Its use in research is strongly discouraged due to the potential for hepatotoxic effects.[1][3] This guide is intended for informational purposes only, providing insights into handling chemically similar but unstable compounds.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution appears to be losing potency over a short period. What is the primary cause?
A1: The primary cause of this compound's loss of potency is its inherent chemical instability. The thioether linkage in its structure is susceptible to oxidation, forming the less active S-oxide and S,S-dioxide metabolites.[4] Additionally, like other drugs with similar functional groups, it is prone to hydrolysis, a process that can be significantly influenced by the pH of the solution.
Q2: What are the optimal storage conditions for powdered (lyophilized) this compound and prepared stock solutions?
A2: For powdered this compound, store at -20°C to -80°C in a desiccator to protect it from moisture and heat, which can accelerate degradation. For prepared stock solutions, it is crucial to aliquot the solution into single-use volumes and store them at -80°C. Avoid repeated freeze-thaw cycles, as this can compromise the compound's integrity.
Q3: How does the pH of my experimental buffer affect this compound's stability?
A3: The pH of the buffer is a critical factor. Based on the stability profiles of similar H2-receptor antagonists, this compound is expected to be most stable in a slightly acidic to neutral pH range (approximately pH 6.0-7.0). Both strongly acidic and alkaline conditions can catalyze its hydrolysis, leading to rapid degradation and inconsistent experimental results.
Q4: Can I expose my this compound solutions to ambient light during experiments?
A4: To minimize the risk of photodegradation, it is best practice to protect this compound solutions from light. Use amber-colored vials or wrap containers in aluminum foil, especially during long incubation periods or when preparing solutions on the benchtop.
Q5: Are there any known metabolites of this compound I should be aware of that might interfere with my assay?
A5: Yes, the primary metabolites are this compound S-oxide and this compound S,S-dioxide, formed through oxidation. Another identified metabolite is 4-bromobenzenesulfonamide. These degradation products are generally considered to have significantly lower or no activity at the H2 receptor and could potentially interfere with certain analytical detection methods.
Troubleshooting Guide for Experimental Inconsistencies
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate experiments. | Degradation of this compound stock solution due to improper storage or multiple freeze-thaw cycles. | Prepare fresh stock solutions from lyophilized powder for each experiment. Aliquot stocks into single-use volumes to avoid freeze-thaw cycles. |
| Loss of expected biological effect over the course of an experiment. | Instability of this compound in the experimental medium (e.g., cell culture medium at pH 7.4) over long incubation times. | Reduce the incubation time if possible. Perform a time-course experiment to determine the window of maximum compound activity. Prepare fresh dilutions of this compound immediately before adding to the assay. |
| Unexpected or off-target effects observed. | Formation of degradation products with different biological activities. | Verify the purity of your this compound stock using an analytical method like HPLC. If degradation is suspected, prepare fresh solutions and re-run the experiment. |
| Precipitation of the compound in aqueous buffers. | Poor solubility or pH-dependent solubility issues. | Prepare high-concentration stock solutions in an appropriate organic solvent (e.g., DMSO) before diluting into your aqueous experimental buffer. Ensure the final solvent concentration is compatible with your assay and below cytotoxic levels. |
Data Presentation
Pharmacokinetic Parameters of this compound
This table summarizes key pharmacokinetic data from studies in healthy volunteers.
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 2-3 hours | |
| Elimination Half-Life (t1/2) | 9-14 hours | |
| Primary Metabolism Pathway | S-oxidation of the thioether linkage | |
| Known Metabolites | This compound S-oxide, this compound S,S-dioxide, 4-bromobenzenesulfonamide |
Illustrative Stability of this compound in Solution
The following table presents hypothetical stability data to illustrate the expected impact of pH and temperature on this compound's integrity over a 24-hour period. This data is based on general principles of chemical kinetics for similar compounds.
| pH of Buffer | Temperature | Estimated % Remaining Compound (after 24h) |
| 4.0 | 4°C | 90% |
| 4.0 | 25°C | 75% |
| 6.5 | 4°C | 98% |
| 6.5 | 25°C | 92% |
| 7.4 | 4°C | 95% |
| 7.4 | 25°C | 85% |
| 8.5 | 4°C | 80% |
| 8.5 | 25°C | 60% |
Experimental Protocols
Recommended Protocol for In Vitro Cell-Based Assays
This protocol is designed to minimize the impact of this compound's instability on experimental outcomes.
-
Preparation of Stock Solution (10 mM):
-
Weigh the lyophilized this compound powder in a controlled environment to avoid moisture absorption.
-
Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM.
-
Vortex thoroughly until the compound is fully dissolved.
-
Aliquot the stock solution into single-use, light-protected microcentrifuge tubes (e.g., amber tubes).
-
Store the aliquots at -80°C.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions to the desired final concentrations using your experimental buffer (ideally with a pH between 6.0 and 7.0).
-
Crucially, prepare these working solutions immediately before they are to be added to the cells. Do not store diluted aqueous solutions.
-
-
Dosing and Incubation:
-
Add the freshly prepared working solutions to your cell cultures.
-
Gently mix the plate to ensure even distribution of the compound.
-
Minimize the incubation time as much as the experimental design allows to reduce the period over which degradation can occur in the culture medium (typically pH ~7.4).
-
-
Data Collection and Analysis:
-
At the end of the incubation period, proceed immediately with the assay's endpoint measurement.
-
If analyzing compound concentration is part of the protocol, collect supernatant samples and either process them immediately or flash-freeze and store them at -80°C for later analysis by a validated method (e.g., LC-MS).
-
Visualizations
Caption: Plausible degradation pathways for this compound.
Caption: Workflow to minimize this compound degradation.
Caption: this compound's role in H2 receptor signaling.
References
- 1. Acute liver injury associated with the use of this compound, a new H2-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.who.int [cdn.who.int]
- 3. Rapid progression to liver cirrhosis of toxic hepatitis due to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolites of this compound, a new H2-receptor antagonist, in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Welcome to the technical support center for researchers utilizing antibodies in ebrotidine-related studies. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you validate the specificity of your antibodies and obtain reliable, reproducible results in your experiments.
This compound Signaling Pathway
This compound is a histamine H2 receptor antagonist with gastroprotective and anti-inflammatory properties. Its mechanism of action involves multiple signaling pathways. The diagram below illustrates the key pathways influenced by this compound.
General Antibody Validation Workflow
Ensuring the specificity of your primary antibody is crucial for generating reliable data. The following workflow outlines the key steps for antibody validation.
Troubleshooting Guides & FAQs
This section provides specific troubleshooting advice for antibodies targeting key proteins in this compound research.
Histamine H2 Receptor (H2R) Antibody Validation
Q1: I am not detecting a band for H2R in my Western blot. What could be the issue?
A1: Several factors could lead to the absence of a signal. Consider the following troubleshooting steps:
-
Positive Control: Ensure you are using a positive control cell line or tissue known to express H2R, such as human small intestine or duodenum.
-
Antibody Concentration: The antibody concentration may be too low. Increase the concentration in a step-wise manner.
-
Transfer Efficiency: Verify that the protein has transferred from the gel to the membrane by using a Ponceau S stain. H2R is a transmembrane protein, which can sometimes be challenging to transfer efficiently.
-
Antibody Activity: If the antibody has been stored improperly or is old, it may have lost activity. Test a fresh aliquot of the antibody.
| Parameter | Recommended Starting Point | Troubleshooting Action |
| Primary Antibody Dilution | 1:500 - 1:2000 | If no signal, try 1:250. If high background, try 1:4000. |
| Incubation Time | 1 hour at room temperature or overnight at 4°C | Extend incubation to 2 hours at RT or 24 hours at 4°C. |
| Lysate Amount | 20-30 µg | Increase to 50 µg if expression is low. |
| Positive Control | Human small intestine lysate | If no signal in your sample, confirm signal in the positive control. |
Q2: I am seeing multiple non-specific bands in my H2R Western blot. How can I improve specificity?
A2: Non-specific bands are a common issue. Here are some strategies to reduce them:
-
Blocking: Increase the blocking time to 2 hours at room temperature or use a different blocking agent (e.g., 5% BSA in TBST instead of non-fat milk).
-
Washing Steps: Increase the number and duration of washes after primary and secondary antibody incubations.
-
Antibody Purity: Use an affinity-purified polyclonal or a monoclonal antibody to reduce cross-reactivity.
-
Secondary Antibody Control: Run a control lane with only the secondary antibody to ensure it is not the source of non-specific binding.
Inducible Nitric Oxide Synthase (NOS-2) Antibody Validation
Q1: My IHC staining for NOS-2 shows high background. How can I fix this?
A1: High background in IHC can obscure specific staining. Try the following optimizations:
-
Antigen Retrieval: Ensure that the antigen retrieval method (heat-induced or enzymatic) is optimal for your tissue type and fixation method.
-
Endogenous Peroxidase Quenching: Inactivate endogenous peroxidases by treating the tissue with 3% hydrogen peroxide before blocking.
-
Blocking: Use a serum from the same species as your secondary antibody for blocking to prevent non-specific binding of the secondary antibody.
-
Primary Antibody Dilution: A high concentration of the primary antibody can lead to background staining. Perform a titration to find the optimal dilution.
| Parameter | Recommended Starting Point | Troubleshooting Action |
| Antigen Retrieval | Citrate buffer (pH 6.0) at 95°C for 20 min | Try EDTA buffer (pH 9.0) or enzymatic retrieval with proteinase K. |
| Primary Antibody Dilution | 1:100 - 1:500 | If high background, dilute to 1:1000. |
| Blocking Solution | 5% Normal Goat Serum (if using a goat anti-rabbit secondary) | Increase blocking time to 1 hour. |
| Positive Control | Lipopolysaccharide (LPS)-stimulated macrophage cell line | Confirm specific staining in the positive control. |
Caspase-3 Antibody Validation
Q1: I am having trouble detecting the cleaved (active) form of Caspase-3 by Western blot.
A1: Detecting the smaller cleaved fragment of Caspase-3 can be challenging. Here are some tips:
-
Gel Percentage: Use a higher percentage acrylamide gel (e.g., 15%) to better resolve the small cleaved fragments (17/19 kDa).
-
Positive Control: Use a known apoptosis-inducing agent (e.g., staurosporine) to treat a cell line as a positive control for cleaved Caspase-3.
-
Transfer Conditions: Optimize the transfer time and voltage to ensure the small cleaved fragment is efficiently transferred to the membrane without being transferred through it.
-
Antibody Specificity: Use an antibody that is specifically validated to detect the cleaved form of Caspase-3.
Detailed Protocol for Cleaved Caspase-3 Western Blotting
-
Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 30-50 µg of protein per lane on a 15% Tris-glycine gel.
-
Transfer: Transfer proteins to a PVDF membrane for 1 hour at 100V.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a cleaved Caspase-3 specific antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Detection: Use an enhanced chemiluminescence (ECL) substrate for detection.
Carbonic Anhydrase (CA) Antibody Validation
Q1: I am getting non-specific binding in my Carbonic Anhydrase immunoprecipitation (IP) experiment.
A1: Non-specific binding is a common challenge in IP. Consider these steps to improve your results:
-
Pre-clearing Lysate: Before adding your primary antibody, incubate your cell lysate with protein A/G beads for 1 hour to remove proteins that non-specifically bind to the beads.
-
Isotype Control: Use a non-specific IgG from the same species and of the same isotype as your primary antibody as a negative control to assess the level of non-specific binding.
-
Washing Buffer: Increase the stringency of your wash buffer by adding a small amount of detergent (e.g., 0.1% Tween-20) or increasing the salt concentration.
-
Antibody Amount: Use the minimal amount of antibody necessary to pull down your target protein. Excess antibody can increase non-specific interactions.
Prostaglandin E2 Synthase (PGES) Antibody Validation
Q1: How can I confirm the specificity of my PGE2 Synthase antibody in a Western blot?
A1: To confirm the specificity of your PGE2 Synthase antibody, you can perform the following validation experiments:
-
Positive and Negative Controls: Use cell lysates from a cell line known to express high levels of PGE2 Synthase (e.g., A549) as a positive control, and a cell line with low or no expression as a negative control.[1]
-
Knockdown/Knockout Validation: Use siRNA or CRISPR to knockdown or knockout the expression of PGE2 Synthase in a cell line. A specific antibody should show a significantly reduced or absent signal in the knockdown/knockout sample compared to the control.
-
Blocking Peptide: Pre-incubate your antibody with a blocking peptide corresponding to the antibody's epitope. This should abolish the signal in your Western blot if the antibody is specific.
| Validation Method | Expected Outcome |
| Positive/Negative Controls | Strong band at the correct molecular weight in the positive control; faint or no band in the negative control.[1] |
| siRNA/CRISPR Knockdown | Significantly reduced band intensity in the knockdown/knockout sample. |
| Blocking Peptide | Absence of the specific band when the antibody is pre-incubated with the blocking peptide. |
By following these guidelines and troubleshooting steps, researchers can confidently validate the specificity of their antibodies used in this compound-related research, leading to more accurate and reliable experimental outcomes.
References
Addressing batch-to-batch variability of synthesized Ebrotidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability during the synthesis of Ebrotidine. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of this compound, focusing on potential sources of variability.
| Problem | Potential Cause | Recommended Action |
| Low Yield of Final Product | Incomplete reaction in one or more steps. | Monitor reaction progress closely using techniques like TLC or HPLC. Ensure starting materials are pure and reagents are fresh. Optimize reaction time and temperature. |
| Degradation of intermediates or final product. | Protect reaction mixture from light and air, especially if intermediates are unstable. Use appropriate purification methods to minimize exposure to harsh conditions. | |
| Mechanical losses during workup and purification. | Optimize extraction and filtration procedures. Ensure complete transfer of material between steps. | |
| High Levels of Impurities | Side reactions due to incorrect stoichiometry or temperature. | Carefully control the addition of reagents and maintain the optimal reaction temperature. |
| Presence of impurities in starting materials. | Use highly pure starting materials. Analyze starting materials for known impurities before use. | |
| Degradation of the product during purification. | Use mild purification techniques. Avoid prolonged exposure to acidic or basic conditions if the product is sensitive. | |
| Inconsistent Crystal Form or Particle Size | Variations in crystallization conditions. | Standardize crystallization solvent, temperature, and cooling rate. Control the rate of anti-solvent addition if used. |
| Presence of impurities affecting crystal growth. | Ensure high purity of the material before crystallization. Minor impurities can significantly impact crystal habit. | |
| Discoloration of the Final Product | Formation of colored byproducts. | Identify the colored impurity by spectroscopic methods (e.g., UV-Vis, LC-MS) and adjust reaction or purification conditions to minimize its formation. |
| Oxidation of the product or intermediates. | Conduct reactions under an inert atmosphere (e.g., nitrogen or argon). Use antioxidants if compatible with the reaction chemistry. |
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?
A1: While a specific, detailed protocol for the commercial synthesis of this compound is not publicly available, a plausible route can be inferred from its structure and general methods for synthesizing thiazole-containing compounds. The synthesis likely involves a multi-step process, beginning with the formation of the substituted thiazole ring, followed by the attachment of the side chain and finally, condensation with the N-substituted sulfamoyl group.
A proposed high-level synthetic workflow is illustrated below.
Q2: What are the potential impurities that could arise during the synthesis of this compound?
A2: Based on the analysis of impurities in similar H2 receptor antagonists like ranitidine and famotidine, potential impurities in this compound synthesis can be categorized as process-related, degradation products, and starting material-related.
| Impurity Type | Potential Structure/Source | Analytical Detection Method |
| Process-Related | Unreacted intermediates from any of the synthetic steps. | HPLC, LC-MS |
| Byproducts from side reactions (e.g., over-alkylation, dimerization). | HPLC, LC-MS, NMR | |
| Reagents, catalysts, and solvents. | GC (for volatile solvents), ICP-MS (for metals) | |
| Degradation Products | Oxidation products (e.g., N-oxides, S-oxides).[1] | HPLC, LC-MS |
| Hydrolysis products from unstable intermediates or the final product. | HPLC, LC-MS | |
| Starting Material-Related | Impurities present in the initial raw materials. | HPLC, GC |
Q3: How can we control for batch-to-batch variability in the final product's physical properties?
A3: Controlling the physical properties of the active pharmaceutical ingredient (API) is crucial for formulation and bioavailability. Key strategies include:
-
Strict Control of Raw Materials: The quality of starting materials can significantly impact the final product. Implement rigorous testing and qualification of all raw material lots.
-
Standardized Operating Procedures (SOPs): Ensure that all manufacturing steps are performed consistently by following detailed and validated SOPs.
-
Process Analytical Technology (PAT): Implement in-process controls to monitor critical process parameters in real-time. This allows for adjustments to be made during the manufacturing process to ensure consistency.
-
Controlled Crystallization: The final crystallization step is critical for determining the particle size distribution, crystal form, and purity of the API. Tightly control parameters such as solvent composition, temperature, cooling rate, and agitation.
Q4: What is the mechanism of action of this compound, and how does it relate to its therapeutic effect?
A4: this compound is a histamine H2 receptor antagonist.[2][3] Histamine H2 receptors are located on the parietal cells of the stomach lining. When histamine binds to these receptors, it stimulates the production of gastric acid. This compound competitively blocks the binding of histamine to the H2 receptors, thereby reducing the secretion of gastric acid. This reduction in stomach acid is beneficial for the treatment of conditions such as gastric and duodenal ulcers.
The signaling pathway for H2 receptor activation and its inhibition by this compound is depicted below.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This method is a general guideline and should be optimized and validated for the specific application.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient might start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute more hydrophobic compounds. For example:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 20% A, 80% B
-
25-30 min: Hold at 20% A, 80% B
-
30-31 min: Gradient back to 95% A, 5% B
-
31-40 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at a suitable wavelength (e.g., 270 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., a mixture of Mobile Phase A and B) to a known concentration (e.g., 1 mg/mL).
Forced Degradation Study Protocol
To identify potential degradation products, forced degradation studies should be performed.
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Treat an aqueous solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 105 °C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) and fluorescent light for a specified duration.
After each stress condition, analyze the samples by the developed HPLC method to identify and quantify any degradation products formed. The separation of degradation products from the parent drug is crucial for a stability-indicating method.
References
- 1. N-Nitrosodimethylamine (NDMA) Formation from Ranitidine Impurities: Possible Root Causes of the Presence of NDMA in Ranitidine Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Ebrotidine and Ranitidine in Preclinical Gastric Ulcer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two histamine H2-receptor antagonists, Ebrotidine and ranitidine, in various experimental models of gastric ulcers. The information presented is collated from preclinical studies to assist researchers in understanding the pharmacological profiles of these agents.
Executive Summary
Both this compound and ranitidine are effective in the management of gastric ulcers through their primary mechanism as H2-receptor antagonists, which suppresses gastric acid secretion. However, preclinical evidence strongly suggests that this compound possesses additional gastroprotective properties not observed with ranitidine. In indomethacin-induced ulcer models, high-dose this compound demonstrated a preventative effect where ranitidine did not[1]. Furthermore, in ethanol-induced gastric injury, this compound exhibited a clear dose-dependent protective effect, while ranitidine was found to be ineffective[2][3]. In models of chronic acetic acid-induced ulcers, both drugs have been shown to promote healing in a comparable manner[2]. These findings underscore a key differentiation in their mechanisms of action, with this compound offering a multi-faceted approach to gastric mucosal protection.
Comparative Efficacy Data
The following tables summarize the quantitative data from preclinical studies comparing the efficacy of this compound and ranitidine in various gastric ulcer models.
Indomethacin-Induced Gastric Ulcer Model
| Parameter | This compound | Ranitidine | Key Findings | Reference |
| Prevention of Lesions (Fasted Rat) | Significant prevention at 100 mg/kg | No significant prevention | This compound, but not ranitidine, prevented indomethacin-induced gastric lesions. | [1] |
| Ulcer Index (Healing Model) | Improved ulcer index at the highest dose | Improved ulcer index at the highest dose | Both drugs demonstrated efficacy in promoting the healing of existing ulcers. |
Ethanol-Induced Gastric Ulcer Model
| Parameter | This compound | Ranitidine | Key Findings | Reference |
| Gastroprotection | Dose-dependent inhibition of lesions (ED50 = 26.54 mg/kg) | No gastroprotective effect | This compound showed a significant protective effect against ethanol-induced mucosal damage, a property not shared by ranitidine under the same experimental conditions. | |
| Protective Activity | Protective activity observed | No protective activity at 100 mg/kg | Confirmed the lack of protective efficacy for ranitidine in this model compared to this compound. |
Acetic Acid-Induced Chronic Gastric Ulcer Model
| Parameter | This compound | Ranitidine | Key Findings | Reference |
| Ulcer Healing Rate | Similar rate of ulcer healing | Similar rate of ulcer healing | Both agents demonstrated comparable efficacy in healing chronic gastric ulcers. |
Mechanisms of Action
Both this compound and ranitidine are competitive antagonists of histamine at the H2-receptors on gastric parietal cells, leading to a reduction in gastric acid secretion. However, this compound is distinguished by its additional cytoprotective mechanisms.
Ranitidine primarily acts by blocking the histamine-mediated signaling pathway for acid production.
This compound , in addition to its H2-receptor antagonism, enhances the gastric mucosal defense through several mechanisms:
-
Stimulation of Mucus Secretion: Increases the secretion and quality of the protective mucus layer.
-
Increased Gastric Mucosal Blood Flow: Potentially mediated by enhanced formation of prostaglandin E2 (PGE2) and nitric oxide (NO).
-
Anti-Helicobacter pylori Activity: Exhibits effects against H. pylori, a key factor in many gastric ulcers.
Experimental Protocols
The following are detailed methodologies for the key experimental models cited in this guide.
Indomethacin-Induced Gastric Ulcer Model
-
Objective: To induce gastric ulcers through the inhibition of prostaglandin synthesis by a nonsteroidal anti-inflammatory drug (NSAID).
-
Animal Model: Male Wistar rats.
-
Procedure:
-
Animals are fasted for 24 hours prior to the experiment, with free access to water.
-
For prevention studies, test compounds (this compound or ranitidine) are administered orally at specified doses.
-
After a set period (e.g., 30-60 minutes), indomethacin (typically 20-30 mg/kg) is administered orally to induce gastric ulcers.
-
For healing studies, ulcers are first induced with indomethacin, and then treatment with the test compounds is initiated.
-
Several hours after indomethacin administration (e.g., 4-6 hours), the animals are euthanized.
-
The stomachs are removed, opened along the greater curvature, and examined for lesions.
-
The ulcer index is calculated based on the number and severity of the lesions.
-
Ethanol-Induced Gastric Ulcer Model
-
Objective: To induce acute gastric mucosal injury through the necrotizing effect of ethanol.
-
Animal Model: Male Wistar rats.
-
Procedure:
-
Animals are fasted for 24 hours with access to water.
-
Test compounds are administered orally at various doses.
-
After a specific time (e.g., 60 minutes), absolute or a high concentration of ethanol (e.g., 1 mL of 96-100%) is administered orally to induce gastric damage.
-
One hour after ethanol administration, the animals are sacrificed.
-
The stomachs are excised, and the ulcerated area is measured to determine the percentage of inhibition compared to a control group.
-
Acetic Acid-Induced Chronic Gastric Ulcer Model
-
Objective: To create a chronic and penetrating gastric ulcer that closely mimics human peptic ulcers.
-
Animal Model: Male Wistar rats.
-
Procedure:
-
Animals are anesthetized.
-
A laparotomy is performed to expose the stomach.
-
A solution of acetic acid (e.g., 50-100%) is applied to the serosal surface of the stomach for a short duration (e.g., 60 seconds) using a cylindrical mold to create a well-defined ulcer.
-
The abdominal incision is then closed.
-
Oral administration of test compounds begins on a subsequent day and continues for a specified period (e.g., 7-14 days) to assess healing.
-
At the end of the treatment period, animals are euthanized, and the ulcer area is measured to evaluate the extent of healing.
-
Signaling Pathway Visualizations
The following diagrams illustrate the known signaling pathways for ranitidine and the multifaceted mechanism of this compound.
References
- 1. Prevention and healing of experimental indomethacin-induced gastric lesions: effects of this compound, omeprazole and ranitidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gastroprotective and ulcer-healing activities of a new H2-receptor antagonist: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (Open Access) Effect of this compound on ethanol-induced gastric mucosal damage in the rat. Comparative study with other H2-receptor antagonists. (1997) | Palop D | 1 Citations [scispace.com]
A Head-to-Head Comparison of Ebrotidine and Famotidine on Helicobacter pylori
In the landscape of gastric health research, particularly concerning the widespread pathogen Helicobacter pylori, various therapeutic agents have been investigated for their efficacy. Among these, the histamine H2-receptor antagonists Ebrotidine and Famotidine have distinct profiles in their interactions with H. pylori. This guide provides a detailed comparison of their direct and indirect effects on the growth and virulence of this bacterium, supported by experimental data.
Direct Anti-H. pylori Activity
This compound has demonstrated direct antimicrobial activity against H. pylori, a characteristic not prominently attributed to Famotidine. The primary measure of this direct action is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Compound | Mean MIC against H. pylori | Reference Compound (Ranitidine) MIC |
| This compound | 75 µg/mL[1] | > 1000 µg/mL[1] |
| This compound | 150 mg/L[2] | 1600 mg/L[2] |
| Famotidine | No intrinsic antimicrobial activity reported[3] | - |
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Famotidine against H. pylori.
Mechanisms of Action Against H. pylori
The two compounds interfere with H. pylori through different mechanisms. This compound exhibits a multi-faceted approach by not only directly inhibiting bacterial growth but also by targeting key survival enzymes and mitigating inflammatory responses. Famotidine's role is primarily indirect, creating a less favorable environment for the bacterium by suppressing gastric acid.
This compound: A Multi-Pronged Attack
This compound's anti-H. pylori effects extend beyond simple growth inhibition. It has been shown to inhibit the activity of urease, an enzyme crucial for H. pylori's survival in the acidic stomach environment by neutralizing gastric acid. Furthermore, this compound counteracts the inflammatory effects of H. pylori's lipopolysaccharide (LPS), a major virulence factor. It achieves this by reducing the expression of inducible nitric oxide synthase (NOS-2) and the activity of caspase-3, thereby decreasing epithelial cell apoptosis.
Famotidine: Indirect Action through Acid Suppression
Famotidine, a potent H2-receptor antagonist, primarily acts by reducing gastric acid secretion. While it does not have significant direct bactericidal or bacteriostatic effects on H. pylori, this reduction in acidity is crucial in combination therapies. A neutral pH environment enhances the efficacy of antibiotics like amoxicillin and clarithromycin against the bacterium. Interestingly, recent studies have also shown that Famotidine can inhibit H. pylori's carbonic anhydrases (α-CA and β-CA), which are essential for its survival in the stomach.
Enzyme Inhibition
A key difference in the mechanism of action of these two drugs against H. pylori lies in the enzymes they target.
| Compound | Target Enzyme | Inhibition Data |
| This compound | Urease | 77% inhibition at 2.1 µM |
| Famotidine | α-Carbonic Anhydrase | Ki of 20.7 nM |
| β-Carbonic Anhydrase | Ki of 49.8 nM |
Table 2: Comparison of Enzyme Inhibition by this compound and Famotidine.
Synergistic Effects with Antibiotics
This compound has been shown to enhance the activity of several antibiotics used in H. pylori eradication therapies. At a concentration of 100 µg/mL, it increased the activity of erythromycin and amoxicillin by 3-fold, clarithromycin by 5-fold, and metronidazole by 9-fold in sensitive strains. Famotidine's synergistic effect is primarily attributed to its acid suppression, which creates a more favorable pH for antibiotic action.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against H. pylori was determined using the agar dilution method.
-
Bacterial Strains : Clinical isolates of H. pylori and a reference strain (ATCC 43504) were used.
-
Media : Mueller-Hinton agar supplemented with 7% blood was prepared.
-
Inoculum Preparation : A bacterial suspension with a concentration of 107 Colony Forming Units (CFU)/mL was prepared.
-
Drug Concentration : Serial dilutions of this compound were incorporated into the agar plates.
-
Inoculation and Incubation : The bacterial suspension was inoculated onto the agar plates and incubated at 37°C in a microaerophilic atmosphere.
-
Reading of Results : The MIC was determined as the lowest concentration of the drug that completely inhibited visible growth after 5 days.
References
- 1. In vitro anti-Helicobacter pylori activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Susceptibility of Helicobacter pylori to antimicrobial agents: effect of this compound and ranitidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eradication of Helicobacter pylori by a 1-week course of famotidine, amoxicillin and clarithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the gastroprotective effects of Ebrotidine against NSAID-induced damage
A Comparative Analysis of Gastroprotective Agents for Researchers and Drug Development Professionals
The widespread use of non-steroidal anti-inflammatory drugs (NSAIDs) is often curtailed by their potential to induce significant gastrointestinal complications. This guide provides a comparative analysis of Ebrotidine, a distinct H2-receptor antagonist, and other prominent gastroprotective agents in the context of preventing and healing NSAID-induced gastric damage. This objective overview, supported by experimental data, is intended to inform researchers, scientists, and drug development professionals on the therapeutic landscape.
Executive Summary
This compound demonstrates a unique, multi-pronged mechanism in protecting the gastric mucosa from NSAID-induced injury, distinguishing it from traditional acid-suppressing agents. While direct head-to-head clinical trials with proton pump inhibitors (PPIs) and misoprostol are limited, available data suggests this compound's efficacy is comparable to the H2-receptor antagonist ranitidine, with a potentially superior safety profile concerning certain side effects. Its novel actions on carbonic anhydrase and mucosal defense enhancement present a compelling area for further investigation in the development of effective gastroprotective strategies.
Comparative Efficacy of Gastroprotective Agents
The following tables summarize quantitative data from various clinical trials, offering a comparative perspective on the efficacy of this compound and its alternatives in the prevention and treatment of NSAID-induced gastropathy. It is important to note that the lack of direct comparative trials between this compound and agents like omeprazole and misoprostol necessitates an indirect comparison based on available data from separate studies.
Table 1: Efficacy of this compound in Preventing NSAID-Induced Gastric Erosions
| Treatment Group | Mean Number of Gastric Erosions | Increase in Gastric Blood Flow (Corpus/Antrum) | Change in Transmucosal Potential Difference | Reference |
| This compound (800 mg) + Aspirin (500 mg) | 2.0 ± 0.3 | +15% / +26% | +12% | [1] |
| Placebo + Aspirin (500 mg) | 3.7 ± 0.2 | - | - | [1] |
Table 2: Comparative Healing Rates of Duodenal Ulcers
| Treatment Group | Healing Rate (at 4 weeks) | Healing Rate (at 8 weeks) | Reference |
| This compound (800 mg/day) | Not specified | Comparable to Ranitidine | [2] |
| Ranitidine (300 mg/day) | Not specified | Comparable to this compound | [2] |
Table 3: Prevention of NSAID-Induced Gastric Ulcers: An Indirect Comparison
| Agent | Dosage | Study Duration | Incidence of Gastric Ulcers | Comparator | Incidence in Comparator Group | Reference |
| This compound | 800 mg/day (with Indomethacin) | 10 days | Not directly measured as ulcer incidence | Indomethacin alone | Not directly measured as ulcer incidence | [3] |
| Ranitidine | 150 mg twice daily | 8 weeks | 10% | Placebo | 12% | |
| Omeprazole | 20 mg/day | 6 months | 3.6% | Placebo | 16.5% | |
| Misoprostol | 200 µg four times daily | 3 months | 1.4% | Placebo | 21.7% |
Table 4: Prevention of NSAID-Induced Duodenal Ulcers: An Indirect Comparison
| Agent | Dosage | Study Duration | Incidence of Duodenal Ulcers | Comparator | Incidence in Comparator Group | Reference |
| Ranitidine | 150 mg twice daily | 8 weeks | 0% | Placebo | 8% | |
| Omeprazole | 20 mg/day | 6 months | 0% | Placebo | Not specified separately from gastric | |
| Misoprostol | 200 µg four times daily | Not specified | Not specified | Ranitidine | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of experimental protocols from key studies cited in this guide.
Protocol 1: Induction of Gastric Damage in Healthy Volunteers (this compound Study)
-
Objective: To assess the protective effect of this compound on Indomethacin-induced changes in gastric mucosal carbonic anhydrase activity.
-
Subjects: 18 healthy volunteers.
-
Procedure:
-
Volunteers were divided into three groups: Group A (this compound 800 mg/day), Group B (Indomethacin 4 mg/kg/day), and Group C (this compound 800 mg/day + Indomethacin 4 mg/kg/day).
-
Treatment was administered orally for 10 days.
-
Gastric mucosal biopsies were obtained for the assessment of carbonic anhydrase activity.
-
-
Endpoint: Measurement of total gastric mucosal carbonic anhydrase activity using a colorimetric method based on pH change, assessed with the stopped-flow technique.
Protocol 2: Aspirin-Induced Gastric Mucosal Damage in Healthy Volunteers (this compound Study)
-
Objective: To investigate the protective action of this compound against acute aspirin-induced gastric injury.
-
Subjects: 10 healthy male volunteers.
-
Procedure:
-
A double-blind, randomized crossover design was employed.
-
Participants received either placebo + aspirin (500 mg) or this compound (800 mg) + aspirin (500 mg) twice daily for 3 days.
-
A 10-day washout period separated the treatment phases.
-
-
Endpoints:
-
Endoscopic assessment of the number of gastric erosions.
-
Measurement of gastric mucosal blood flow.
-
Evaluation of transmucosal potential difference.
-
Protocol 3: Prevention of NSAID-Induced Ulcers (Misoprostol Study)
-
Objective: To determine the efficacy of misoprostol in preventing NSAID-induced gastric ulcers.
-
Subjects: 420 patients with osteoarthritis experiencing NSAID-associated abdominal pain.
-
Procedure:
-
A double-blind, placebo-controlled trial was conducted.
-
Patients were randomized to receive misoprostol (100 µg or 200 µg four times daily) or placebo, concurrently with their NSAID therapy (ibuprofen, piroxicam, or naproxen).
-
Endoscopy was performed at baseline and after 1, 2, and 3 months of continuous treatment.
-
-
Endpoint: Development of a gastric ulcer (≥0.3 cm in diameter).
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in NSAID-induced gastric damage and the multifaceted protective mechanisms of this compound.
Conclusion
This compound presents a compelling profile as a gastroprotective agent against NSAID-induced damage. Its multifaceted mechanism of action, which includes not only H2-receptor antagonism but also the unique inhibition of carbonic anhydrase and the reinforcement of the gastric mucosal barrier, suggests a broader spectrum of protective effects compared to traditional H2-receptor antagonists. While direct comparative data against PPIs and misoprostol remains a gap in the current literature, the existing evidence positions this compound as a noteworthy candidate for further research and development in the quest for safer and more effective strategies to mitigate the gastrointestinal risks associated with NSAID therapy. Future studies directly comparing the efficacy and safety of this compound with current first-line gastroprotective agents are warranted to fully elucidate its clinical potential.
References
- 1. Effects of this compound on aspirin-induced gastric mucosal damage and blood flow in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of this compound compared with ranitidine in patients with duodenal ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prevention of NSAID-induced gastric ulcer with misoprostol: multicentre, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Hepatotoxic Potential: A Focus on Ebrotidine and its Analogues
For Immediate Release
A comprehensive review of available data underscores the significant hepatotoxic potential of the withdrawn histamine H₂-receptor antagonist, Ebrotidine, particularly when compared to its structural and therapeutic analogues. This guide synthesizes clinical and preclinical data to provide researchers, scientists, and drug development professionals with a clear comparison of the liver injury profiles of this compound and other H₂-receptor antagonists, such as Ranitidine and Famotidine.
Executive Summary
This compound, a thiazole derivative, was removed from the market following post-marketing reports of severe, idiosyncratic hepatotoxicity.[1] The liver injury associated with this compound is predominantly hepatocellular, characterized by a dramatic increase in serum aminotransferase levels.[1] In contrast, other H₂-receptor antagonists like Ranitidine and Famotidine are generally considered to have a lower risk of liver injury, with reported cases being rare and typically idiosyncratic. This guide will delve into the comparative quantitative data, explore the proposed mechanisms of toxicity, and provide detailed experimental protocols for assessing hepatotoxicity.
Comparative Hepatotoxicity: Quantitative Insights
The following table summarizes the key differences in the hepatotoxic profiles of this compound and its comparator H₂-receptor antagonists based on clinical and preclinical findings.
| Feature | This compound | Ranitidine | Famotidine |
| Hepatotoxicity Profile | Severe, idiosyncratic hepatocellular injury[1] | Rare, idiosyncratic hepatotoxicity (cholestatic, hepatocellular, or mixed) | Very rare instances of mild liver injury |
| Reported Liver Enzyme Elevations (ALT/AST) | Marked increases, 15 to 91 times the upper limit of normal in reported cases[1] | Mild to moderate elevations in rare cases | Minimal to no significant elevations reported in most studies |
| Mechanism of Injury | Suspected to be mediated by reactive metabolites of its thiazole ring | Not fully elucidated, likely idiosyncratic immune-mediated or metabolic pathways | Generally considered to have a low potential for producing toxic metabolites |
| In Vitro Cytotoxicity (HepG2 cells) | Data on specific IC₅₀ values are limited in publicly available literature, but the potential for cytotoxicity is inferred from its known hepatotoxicity. | Generally low cytotoxicity observed in in vitro studies. | Considered to have the lowest cytotoxic potential among the compared H₂-receptor antagonists. |
Signaling Pathways in this compound-Induced Hepatotoxicity
The exact signaling pathways of this compound-induced liver injury are not fully elucidated, but based on the nature of drug-induced liver injury (DILI), several pathways are likely involved. The formation of reactive metabolites is a key initiating event in many cases of DILI. These reactive species can lead to oxidative stress, mitochondrial dysfunction, and the activation of cell death pathways.
A proposed general pathway for drug-induced hepatotoxicity, which may be applicable to this compound, involves the following steps:
Caption: Proposed mechanism of this compound-induced hepatotoxicity.
Experimental Protocols for Hepatotoxicity Assessment
To enable reproducible research in this area, detailed methodologies for key in vitro hepatotoxicity assays are provided below.
In Vitro Cytotoxicity Assessment using LDH Assay
The Lactate Dehydrogenase (LDH) assay is a common method to assess cell membrane integrity as a measure of cytotoxicity.
Experimental Workflow:
Caption: Workflow for LDH cytotoxicity assay.
Detailed Protocol:
-
Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound, Ranitidine, and Famotidine in culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (medium only) and a positive control (e.g., a known hepatotoxin).
-
Incubation: Incubate the plate for 24 to 48 hours.
-
LDH Assay:
-
Following incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH assay reaction mixture to each well.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control.
Structure-Toxicity Relationship
The hepatotoxicity of this compound is likely linked to its thiazole ring structure. The metabolism of thiazole-containing compounds can lead to the formation of reactive metabolites that can bind to cellular macromolecules, leading to cytotoxicity.[2] The presence of a bromine atom on the phenylsulfonyl group of this compound may also influence its metabolic profile and toxicity. In contrast, Ranitidine contains a furan ring and Famotidine has a different thiazole-based structure, which may be less prone to the formation of toxic metabolites.
Conclusion
The available evidence strongly suggests that this compound possesses a significantly higher hepatotoxic potential compared to other H₂-receptor antagonists like Ranitidine and Famotidine. The severe, idiosyncratic nature of the liver injury associated with this compound led to its withdrawal from the market. The underlying mechanism is likely related to the metabolic activation of its thiazole moiety. For researchers and drug development professionals, these findings highlight the importance of careful evaluation of the structure-toxicity relationships of new chemical entities, particularly those containing heterocyclic rings known to be associated with metabolic activation. The provided experimental protocols offer a framework for conducting comparative in vitro hepatotoxicity studies to assess the liver safety of new drug candidates.
References
Re-evaluating Ebrotidine: A Comparative Analysis of Efficacy and Safety in Peptic Ulcer Disease
Executive Summary
Ebrotidine, a histamine H2 receptor antagonist, demonstrated comparable efficacy to ranitidine in the treatment of duodenal ulcers, with some evidence suggesting superior outcomes in smokers. However, its clinical use was short-lived due to severe, idiosyncratic hepatotoxicity reported in post-marketing surveillance, leading to its withdrawal from the market. This guide provides a comprehensive re-evaluation of the clinical trial data on this compound, comparing its efficacy and safety profile with other H2 receptor antagonists, such as ranitidine and famotidine, and proton pump inhibitors (PPIs). The significant safety concerns associated with this compound underscore the critical importance of robust post-marketing surveillance in identifying rare but severe adverse drug reactions.
Mechanism of Action: H2 Receptor Antagonism
This compound, like other drugs in its class, exerts its primary therapeutic effect by competitively blocking histamine H2 receptors on the basolateral membrane of gastric parietal cells. This action inhibits histamine-stimulated gastric acid secretion. The signaling pathway for H2 receptor activation is depicted below.
Comparative Efficacy
Clinical trials demonstrated that this compound was as effective as ranitidine in healing duodenal ulcers. A multicenter, randomized clinical trial involving 298 patients showed comparable duodenal ulcer healing rates between this compound (800 mg daily) and ranitidine (300 mg daily). Notably, the study suggested that this compound might be more effective in smokers.
| Drug Class | Drug | Indication | Healing Rate (4 weeks) | Healing Rate (8 weeks) |
| H2 Receptor Antagonist | This compound | Duodenal Ulcer | Comparable to Ranitidine | Not specified |
| Ranitidine | Duodenal Ulcer | 70% | 81-84% (in NSAID users) | |
| Gastric Ulcer | 75% | 50-74% (in NSAID users) | ||
| Famotidine | Gastric Ulcer | - | 97% (vs 66% placebo) | |
| Proton Pump Inhibitor (PPI) | Omeprazole | Duodenal Ulcer | 93-97% (with Lansoprazole) | - |
| Pantoprazole | Duodenal Ulcer | - | 84% (vs 64% Ranitidine) |
Comparative Safety
The critical differentiating factor for this compound is its severe and unpredictable hepatotoxicity. While pre-marketing clinical trials did not report cases of liver injury, post-marketing surveillance in Spain revealed several cases of severe liver damage, some leading to fulminant hepatic failure and death. This led to the suspension of its marketing authorization. The liver injury was characterized as hepatocellular, with marked increases in aminotransferase activities. The mechanism is suspected to be an idiosyncratic metabolic reaction.
| Drug Class | Drug | Common Adverse Events | Serious Adverse Events |
| H2 Receptor Antagonist | This compound | Not well-documented in available literature | Severe acute liver injury, fulminant hepatic failure |
| Ranitidine | Headache, constipation, diarrhea. Overall adverse event profile similar to placebo. | Rare reports of hepatotoxicity, but generally considered to have a good safety profile. | |
| Famotidine | Headache, dizziness, constipation, diarrhea. Generally well-tolerated. | Rare, no serious adverse experiences attributed to its administration in short-term use. | |
| Proton Pump Inhibitor (PPI) | Omeprazole, Pantoprazole, etc. | Headache, diarrhea, nausea, abdominal pain. | Increased risk of fractures, Clostridioides difficile infection, hypomagnesemia with long-term use. Potential for increased risk of cardiovascular events in some studies, though not consistently found in all analyses. |
Experimental Protocols
The clinical trials evaluating this compound and its comparators generally followed a standard methodology for peptic ulcer disease studies.
Typical Clinical Trial Workflow for an Anti-Ulcer Drug
A key study comparing this compound and ranitidine was a multicenter, parallel, randomized clinical trial.
-
Study Design: Multicenter, parallel, randomized.
-
Patient Population: 298 patients with duodenal ulcers.
-
Inclusion Criteria: Patients with endoscopically confirmed duodenal ulcer.
-
Exclusion Criteria: Not explicitly detailed in the abstract, but would typically include conditions that could interfere with the study outcome or patient safety.
-
Treatment Arms:
-
This compound 800 mg once daily (150 patients)
-
Ranitidine 300 mg once daily (148 patients)
-
-
Primary Efficacy Endpoint: Duodenal ulcer healing rate, assessed by endoscopy at weeks 4, 6, and 8.
-
Safety Assessment: Monitoring and recording of adverse events.
Conclusion
The case of this compound serves as a stark reminder of the limitations of pre-marketing clinical trials in detecting rare but severe adverse drug reactions. While its efficacy in treating duodenal ulcers was comparable to the standard of care at the time, the post-marketing discovery of severe hepatotoxicity rendered its benefit-risk ratio unfavorable. This re-evaluation highlights the indispensable role of pharmacovigilance and post-marketing surveillance in ensuring patient safety. For researchers and drug development professionals, the this compound story emphasizes the need for continued vigilance and the development of better predictive models for idiosyncratic drug-induced liver injury. While H2 receptor antagonists and PPIs remain effective treatments for peptic ulcer disease, the choice of agent must always be guided by a thorough assessment of both efficacy and the full spectrum of potential adverse effects.
Ebrotidine: A Comparative Meta-Analysis of Preclinical Therapeutic Effects in Gastric Protection
In the landscape of gastric mucosal protective agents, Ebrotidine emerges as a unique H2-receptor antagonist with a dual mechanism of action: potent antisecretory activity and significant cytoprotective effects.[1] This guide provides a comprehensive meta-analysis of preclinical data, comparing this compound's therapeutic efficacy with other established gastroprotective agents. The following sections delve into the experimental data, detailed methodologies, and the underlying signaling pathways that define this compound's unique profile in preclinical models of gastric injury and ulceration.
Comparative Efficacy in Preclinical Models
This compound has demonstrated superior gastroprotective capabilities in various preclinical models when compared to traditional H2-receptor antagonists like ranitidine. Its antisecretory action is comparable to ranitidine and approximately ten times more potent than cimetidine.[1] However, its distinct advantage lies in its direct cytoprotective properties, which are not observed with other drugs in its class.[1][2]
Table 1: Comparative Effects on Gastric Mucosal Defense Mechanisms
| Parameter | This compound | Ranitidine | Famotidine | Omeprazole |
| Mucus Gel Dimension | ▲ 30% increase[3] | No significant effect | Data not available | ▲ Significant increase |
| Mucus Glycolipids & Phospholipids | ▲ 19-20% increase | Data not available | Data not available | Data not available |
| Mucus Sulfomucins | ▲ 21% increase | Data not available | Data not available | Data not available |
| Mucus Sialomucins | ▲ 18% increase | Data not available | Data not available | Data not available |
| Mucus Gel Viscosity | ▲ 1.4-fold increase | Data not available | Data not available | Data not available |
| Mucosal Hydrophobicity | ▲ 65% increase | Data not available | Data not available | Data not available |
| Gastric Mucosal Blood Flow (GMBF) | ▲ Increase | No significant effect | Data not available | ▲ Increase |
| Prostaglandin E2 (PGE2) Formation | ▲ Enhanced mucosal formation | Data not available | Data not available | Data not available |
| Nitric Oxide (NO) Formation | ▲ Enhanced mucosal formation | Data not available | Data not available | Data not available |
| Ethanol-Induced Mucosal Injury | ✔ Effective prevention | ✘ No protective activity | Data not available | ✔ Effective protection |
| NSAID-Induced Mucosal Injury | ✔ Prevents lesions | Partial protection | Prevents ulcers | Effective protection |
Table 2: Efficacy in Ulcer Healing and Anti-inflammatory Models
| Parameter | This compound | Ranitidine |
| Chronic Gastric Ulcer Healing (1-100 mg/kg for 10 days) | ✔ Dose-dependent reduction in ulcer area | ✔ Similar rate of ulcer healing |
| Epidermal Growth Factor (EGF) in Ulcer Bed | ▲ Significantly higher content | ▲ Similar accumulation |
| H. pylori Lipopolysaccharide-Induced Inflammation | ▼ 50.9% reduction in inflammatory changes | Data not available |
| Epithelial Cell Apoptosis (H. pylori model) | ▼ 82.5% decrease | Data not available |
| Caspase-3 Activity (H. pylori model) | ▼ 33.7% decrease | Data not available |
| Inducible Nitric Oxide Synthase (NOS-2) Expression (H. pylori model) | ▼ 72.8% decline | Data not available |
| Gastric Mucosal Carbonic Anhydrase Activity | ▼ 62% reduction | No inhibitory effect |
Experimental Protocols
The following sections provide an overview of the methodologies employed in the preclinical studies cited in this guide.
Ethanol-Induced Gastric Mucosal Injury Model
This widely used model assesses the acute gastroprotective effects of a compound.
-
Animal Model: Male Wistar or Sprague-Dawley rats.
-
Procedure:
-
Animals are fasted for 24 hours with free access to water.
-
This compound, a comparator drug (e.g., ranitidine), or vehicle is administered intragastrically or parenterally.
-
After a set period (e.g., 30 minutes to 4 hours), absolute ethanol is administered orally to induce gastric lesions.
-
Animals are sacrificed after a further interval (e.g., 30 minutes), and the stomachs are removed.
-
The stomachs are opened along the greater curvature, and the mucosal lesions are scored macroscopically. Histological examination is also performed to assess the extent of injury.
-
Chronic Gastric Ulcer Healing Model
This model evaluates the ability of a substance to promote the healing of pre-existing ulcers.
-
Animal Model: Male Wistar rats.
-
Procedure:
-
Chronic gastric ulcers are induced, typically by the application of acetic acid to the serosal surface of the stomach.
-
Following ulcer induction, animals are treated with this compound, a comparator (e.g., ranitidine), or vehicle, usually twice daily for a period of 10 days.
-
At the end of the treatment period, animals are sacrificed, and the ulcer area is measured.
-
Tissue samples from the ulcer bed can be collected for biochemical analysis, such as the measurement of epidermal growth factor (EGF) content.
-
Measurement of Gastric Mucosal Blood Flow (GMBF)
-
Methodology: The laser Doppler flowmetry technique is commonly used to measure GMBF in anesthetized rats. A probe is placed on the mucosal surface to monitor blood flow changes in response to drug administration.
Physicochemical Analysis of Gastric Mucus
-
Procedure:
-
Gastric mucus is collected from treated and control animals.
-
The mucus gel dimension is measured.
-
Biochemical assays are performed to quantify the content of glycolipids, phospholipids, sulfomucins, and sialomucins.
-
The viscosity of the mucus gel is determined using a viscometer.
-
The hydrophobicity of the mucosal surface is assessed.
-
Helicobacter pylori Lipopolysaccharide (LPS)-Induced Gastritis Model
This model investigates the anti-inflammatory effects of a compound in the context of H. pylori-related gastritis.
-
Animal Model: Rats.
-
Procedure:
-
Animals are pretreated with this compound or vehicle twice daily.
-
H. pylori LPS is administered intragastrically to induce an acute inflammatory response.
-
Treatment with this compound or vehicle continues for an additional period (e.g., 4 days).
-
Following sacrifice, gastric mucosal tissue is collected for histological assessment of inflammation, assays for epithelial cell apoptosis, and measurement of caspase-3 and inducible nitric oxide synthase (NOS-2) activity.
-
Signaling Pathways and Mechanisms of Action
This compound's multifaceted therapeutic effects are attributed to its interaction with several key signaling pathways.
Proposed Mechanism of this compound's Cytoprotective Effects
Caption: Proposed signaling pathway for this compound's cytoprotective actions.
Experimental Workflow for Assessing Gastroprotective Agents
Caption: General experimental workflow for preclinical evaluation.
References
- 1. Studies on the cytoprotective and antisecretory activity of this compound. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gastroprotective and ulcer-healing activities of a new H2-receptor antagonist: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of this compound protection against gastric mucosal injury induced by ethanol [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Ebrotidine's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported mechanism of action of Ebrotidine with other H2-receptor antagonists, supported by experimental data from independent verification studies. This compound, a histamine H2-receptor antagonist, was developed for the treatment of peptic ulcers and other acid-related disorders. While it demonstrated efficacy as a competitive antagonist of the histamine H2-receptor, subsequent research revealed a multifaceted mechanism of action, including significant cytoprotective effects independent of acid suppression. However, the discovery of severe hepatotoxicity ultimately led to its withdrawal from the market[1][2]. This guide delves into the independently verified mechanisms of this compound, offering a comparative analysis with established H2-receptor antagonists like ranitidine and cimetidine.
Reported vs. Independently Verified Mechanisms of Action
This compound was initially characterized as a potent and selective competitive antagonist of the histamine H2-receptor, similar to ranitidine and cimetidine[3][4]. Its antisecretory properties were found to be comparable to those of ranitidine and approximately ten times greater than those of cimetidine[5]. However, independent studies consistently highlighted its unique cytoprotective properties, which were not observed with other H2-receptor antagonists like ranitidine.
These independent investigations have confirmed that this compound's gastroprotective effects are not solely reliant on its H2-receptor blockade. The verified mechanisms contributing to its cytoprotective action include:
-
Stimulation of Gastric Mucus Secretion: this compound has been shown to dose-dependently increase the synthesis and secretion of gastric sulfomucin. Studies have demonstrated a significant increase in the PAS-positive area corresponding to glandular mucus in rats treated with this compound, indicating enhanced secretion of mucopolysaccharides. This leads to a thicker mucus gel layer, which acts as a physical barrier against gastric irritants.
-
Enhancement of Mucosal Barrier Properties: Beyond increasing mucus quantity, this compound improves its quality. Physicochemical analyses revealed that this compound increases mucus gel viscosity, hydrophobicity, and its capacity to retard H+ ion back-diffusion.
-
Increased Gastric Mucosal Blood Flow: The gastroprotective effect of this compound has been linked to an increase in gastric mucosal blood flow, a mechanism not shared by ranitidine. This enhanced blood flow is thought to be mediated by an increase in the mucosal formation of prostaglandin E2 (PGE2) and nitric oxide (NO).
-
Anti-Helicobacter pylori Activity: this compound exhibits direct activity against Helicobacter pylori by inhibiting its urease, protease, and mucolytic activities. It also counteracts the inflammatory effects of H. pylori lipopolysaccharides. Combination therapy of this compound with amoxicillin has been shown to enhance the protective qualities of gastric mucus against H. pylori.
Comparative Data on H2-Receptor Antagonism
Independent radioligand binding studies have quantified the affinity of this compound for the histamine H2-receptor in comparison to other widely used antagonists.
| Drug | H2-Receptor Binding Affinity (Ki, nmol/l) | H1-Receptor Binding Affinity (Ki, nmol/l) |
| This compound | 127.5 | > 5000 |
| Ranitidine | 190.0 | > 5000 |
| Cimetidine | 246.1 | > 5000 |
Data from: Action of this compound, ranitidine and cimetidine on the specific binding to histamine H1- and H2-receptors.
These data indicate that this compound possesses a higher affinity for the H2-receptor compared to both ranitidine and cimetidine, while demonstrating high selectivity with no significant affinity for the H1-receptor.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the verification of this compound's mechanism of action.
Radioligand Binding Assay for H1- and H2-Receptor Affinity
-
Objective: To determine the binding affinity of this compound and other H2-receptor antagonists to histamine H1 and H2 receptors.
-
Materials:
-
Guinea pig cerebellum and brain cortex membranes (as a source of H1 and H2 receptors, respectively).
-
[3H]-pyrilamine (radioligand for H1 receptors).
-
[3H]-tiotidine (radioligand for H2 receptors).
-
This compound, ranitidine, cimetidine.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail.
-
-
Procedure:
-
Membrane preparations from guinea pig cerebellum (for H1) and brain cortex (for H2) are incubated with a fixed concentration of the respective radioligand ([3H]-pyrilamine or [3H]-tiotidine).
-
Increasing concentrations of the unlabeled competitor drugs (this compound, ranitidine, or cimetidine) are added to the incubation mixture.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist (e.g., 10 µM triprolidine for H1, 100 µM cimetidine for H2).
-
The reaction is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Measurement of Gastric Mucin Synthesis and Secretion
-
Objective: To quantify the effect of this compound on the synthesis and secretion of gastric mucin.
-
Materials:
-
Rat gastric mucosal segments.
-
Dulbecco's Modified Eagle Medium (DMEM).
-
Radiolabeled precursors: [3H]proline (for apomucin synthesis), [3H]glucosamine (for glycosylation), and [35S]Na2SO4 (for sulfation).
-
This compound at various concentrations.
-
Scintillation cocktail.
-
-
Procedure:
-
Rat gastric mucosal segments are incubated in DMEM containing the radiolabeled precursors.
-
Different concentrations of this compound (e.g., 0-150 µM) are added to the incubation medium.
-
The tissue segments are incubated for a defined period to allow for the incorporation of the radiolabeled precursors into newly synthesized mucin.
-
The incubation medium is collected to measure secreted mucin.
-
The tissue segments are processed to extract the remaining intracellular mucin.
-
The amount of radioactivity incorporated into the mucin fractions (secreted and intracellular) is determined by liquid scintillation counting.
-
The fold-stimulation of mucin synthesis (glycosylation and sulfation) and secretion is calculated by comparing the radioactivity in the this compound-treated groups to the control group.
-
Visualizing the Mechanisms
The following diagrams illustrate the key signaling pathway and the experimental workflow for verifying the mechanism of action of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Acute liver injury associated with the use of this compound, a new H2-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histamine H2-receptor antagonist action of this compound. Effects on gastric acid secretion, gastrin levels and NSAID-induced gastrotoxicity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 5. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the reproducibility of published findings on Ebrotidine's bioactivity
For Researchers, Scientists, and Drug Development Professionals
Ebrotidine is a histamine H2-receptor antagonist that garnered significant interest for its dual action as both an anti-secretory and a cytoprotective agent. This guide provides a comparative analysis of its reported bioactivities, drawing from published findings to aid in the assessment of their reproducibility. Due to its withdrawal from the market owing to concerns of hepatotoxicity, a thorough understanding of its biological effects remains crucial for researchers exploring similar therapeutic agents.[1]
Quantitative Bioactivity Data
To facilitate a clear comparison of this compound's potency and efficacy, the following tables summarize key quantitative data from various studies.
Table 1: Histamine H2-Receptor Antagonist Activity
| Parameter | Value | Species/System | Comparison | Reference |
| Ki | 127.5 nM | Guinea-pig cerebral cortex | Higher affinity than ranitidine (190.0 nM) and cimetidine (246.1 nM) | |
| pA2 | 7.12 | Isolated guinea-pig right atrium | Similar to ranitidine (7.26) | [2] |
| ED50 (i.v.) | 0.21 mg/kg | Rat (histamine-stimulated acid secretion) | - | [2] |
| ED50 (i.v.) | 0.44 mg/kg | Rat (pentagastrin-stimulated acid secretion) | - | [2] |
| ED50 (p.o.) | 7.5 mg/kg | Rat (total acid content) | - | [2] |
Table 2: Gastric Cytoprotective Effects
| Parameter | Value | Model | Comparison | Reference |
| ED50 | 26.54 mg/kg | Ethanol-induced gastric damage in rats | Cimetidine, ranitidine, and famotidine showed no gastroprotective effect under the same conditions. | |
| Mucus Gel Dimension | 30% increase | Rat gastric mucosa | - | |
| Glycolipids & Phospholipids | 19-20% increase | Rat gastric mucosa | - | |
| Sulfomucin | 21% increase | Rat gastric mucosa | - | |
| Sialomucins | 18% increase | Rat gastric mucosa | - | |
| Mucus Gel Viscosity | 1.4-fold increase | Rat gastric mucosa | - | |
| H+ Retardation Capacity | 16% increase | Rat gastric mucosa | - | |
| Hydrophobicity | 65% increase | Rat gastric mucosa | - |
Table 3: Anti-Helicobacter pylori Activity
| Parameter | Value | Strain(s) | Comparison | Reference |
| Mean MIC | 75 µg/mL | 9 H. pylori strains (8 clinical, 1 ATCC 43504) | Ranitidine MIC > 1000 µg/mL | |
| MIC | 150 mg/L | H. pylori | Ranitidine MIC: 1600 mg/L |
Key Experimental Protocols
To aid in the replication of the cited findings, the following are detailed methodologies for key experiments, reconstructed from the available literature.
Histamine H2-Receptor Binding Assay
This protocol is based on the methods used to determine the binding affinity of H2-receptor antagonists.
-
Objective: To determine the inhibitory constant (Ki) of this compound for the histamine H2-receptor.
-
Materials:
-
Guinea-pig cerebral cortex membrane preparation
-
[3H]-tiotidine (a radiolabeled H2-receptor antagonist)
-
This compound, Ranitidine, Cimetidine (for comparison)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid
-
-
Procedure:
-
Prepare a crude membrane fraction from guinea-pig cerebral cortex.
-
In a series of tubes, incubate the membrane preparation with a fixed concentration of [3H]-tiotidine and varying concentrations of the unlabeled antagonist (this compound, ranitidine, or cimetidine).
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a set duration to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled H2-receptor antagonist.
-
Calculate the specific binding at each concentration of the competitor and determine the IC50 value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Inhibition of Gastric Acid Secretion in a Rat Model
This protocol outlines the in vivo assessment of this compound's anti-secretory activity.
-
Objective: To determine the 50% effective dose (ED50) of this compound for the inhibition of gastric acid secretion.
-
Animal Model: Male Wistar rats, fasted overnight with free access to water.
-
Procedure for Histamine-Stimulated Acid Secretion:
-
Anesthetize the rats (e.g., with urethane).
-
Perform a tracheotomy and cannulate the esophagus and pylorus.
-
Infuse histamine intravenously at a constant rate to stimulate gastric acid secretion.
-
Collect the gastric effluent at regular intervals.
-
Administer this compound intravenously at various doses.
-
Continue collecting the gastric effluent and measure the acid output by titration with a standard base (e.g., 0.1 N NaOH) to a pH of 7.0.
-
Calculate the percentage inhibition of acid secretion for each dose and determine the ED50.
-
Ethanol-Induced Gastric Injury Model in Rats
This protocol describes the evaluation of this compound's cytoprotective effects.
-
Objective: To assess the ability of this compound to protect the gastric mucosa from ethanol-induced damage.
-
Animal Model: Female Wistar rats, fasted for 24 hours before the experiment.
-
Procedure:
-
Administer this compound orally at various doses. Control animals receive the vehicle.
-
After a set period (e.g., 1 hour), administer 1 mL of absolute ethanol orally to induce gastric lesions.
-
After another hour, euthanize the animals and remove their stomachs.
-
Inflate the stomachs with saline and examine for macroscopic lesions. The severity of the lesions can be scored based on their number and size.
-
Calculate the percentage of protection for each dose and determine the ED50.
-
For histological examination, fix the stomach tissue in formalin, embed in paraffin, section, and stain with hematoxylin and eosin.
-
Determination of Minimum Inhibitory Concentration (MIC) against H. pylori
This protocol is for assessing the in vitro antibacterial activity of this compound against Helicobacter pylori.
-
Objective: To determine the minimum concentration of this compound that inhibits the visible growth of H. pylori.
-
Materials:
-
H. pylori strains (clinical isolates and/or ATCC strains)
-
Mueller-Hinton agar supplemented with 7% blood
-
This compound stock solution
-
Microaerophilic incubation system (e.g., CampyGen)
-
-
Procedure:
-
Prepare a series of agar plates containing twofold dilutions of this compound.
-
Prepare an inoculum of each H. pylori strain standardized to a specific turbidity (e.g., 10^7 CFU/mL).
-
Spot-inoculate the bacterial suspension onto the surface of the agar plates.
-
Incubate the plates at 37°C in a microaerophilic atmosphere for up to 5 days.
-
The MIC is the lowest concentration of this compound at which no visible growth of the bacteria is observed.
-
Visualizing Mechanisms of Action
Proposed Signaling Pathway for this compound's Cytoprotection
The cytoprotective effects of this compound are thought to be multifactorial, involving the strengthening of the gastric mucosal barrier. This is potentially mediated by an increase in the production of prostaglandins (like PGE2) and nitric oxide (NO).
Caption: Proposed mechanism of this compound's cytoprotective action.
Experimental Workflow for Assessing Gastric Cytoprotection
The following diagram illustrates a typical workflow for evaluating the gastroprotective effects of a compound like this compound in a preclinical model.
Caption: Workflow for in vivo gastric cytoprotection studies.
Logical Relationship of this compound's Dual Bioactivity
This compound's therapeutic potential stemmed from its ability to both reduce gastric acid and protect the gastric lining. This dual mechanism is a key aspect of its bioactivity profile.
Caption: Dual mechanism of this compound's bioactivity.
References
- 1. Acute liver injury associated with the use of this compound, a new H2-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histamine H2-receptor antagonist action of this compound. Effects on gastric acid secretion, gastrin levels and NSAID-induced gastrotoxicity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Transcriptomic Analysis of Liver Tissue Following Ebrotidine and Ranitidine Treatment: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential transcriptomic effects of two H2-receptor antagonists, Ebrotidine and Ranitidine, on liver tissue. While a direct comparative transcriptomic study has not been published, this document synthesizes known information on their respective hepatotoxicity and outlines a standard methodology for such an analysis. The included data and pathway diagrams are illustrative, designed to model a plausible experimental outcome based on existing toxicological data.
Introduction to this compound and Ranitidine Hepatotoxicity
This compound, a novel H2-receptor antagonist, was withdrawn from the market in Spain in 1998 due to reports of severe acute liver injury.[1][2] The liver damage was characterized as hepatocellular, with cases of fulminant hepatic failure.[1] The unpredictable nature of the injury, lack of a clear dose-response relationship, and absence of hypersensitivity features suggest an idiosyncratic metabolic mechanism.[1]
Ranitidine, a widely used H2-receptor antagonist, has also been associated with rare instances of idiosyncratic liver injury.[3] The mechanism is thought to involve the metabolic activation of the drug by cytochrome P450 (CYP) enzymes into a toxic intermediate. In contrast to this compound, Ranitidine-induced liver injury is generally reversible upon discontinuation of the drug.
Experimental Protocols
This section details a standard experimental protocol for a comparative transcriptomic analysis of this compound and Ranitidine on liver cells.
1. Cell Culture and Treatment:
-
Cell Line: Human hepatoma cell line (HepG2) would be used as an in vitro model for the human liver.
-
Culture Conditions: Cells would be maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Drug Exposure: HepG2 cells would be treated with equimolar concentrations of this compound and Ranitidine, as well as a vehicle control (e.g., DMSO), for 24 hours. A concentration range would be chosen based on previously reported in vitro studies to elicit a transcriptomic response without causing widespread cell death.
2. RNA Extraction and Quality Control:
-
Total RNA would be extracted from the treated and control cells using a commercially available RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
RNA quantity and quality would be assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) to ensure high-purity RNA with intact ribosomal RNA peaks.
3. Library Preparation and Sequencing:
-
mRNA would be isolated from the total RNA using oligo(dT) magnetic beads.
-
Sequencing libraries would be prepared using a standard library preparation kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina).
-
The prepared libraries would be sequenced on an Illumina sequencing platform (e.g., NovaSeq 6000) to generate paired-end reads.
4. Bioinformatic Analysis:
-
Quality Control: Raw sequencing reads would be assessed for quality using tools like FastQC. Adapters and low-quality reads would be trimmed.
-
Alignment: The cleaned reads would be aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Differential Gene Expression Analysis: Gene expression levels would be quantified, and differentially expressed genes (DEGs) between the drug-treated and control groups would be identified using tools such as DESeq2 or edgeR. A significance threshold of adjusted p-value < 0.05 and a log2 fold change > 1 would be applied.
-
Pathway and Functional Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses would be performed on the lists of DEGs to identify biological processes and signaling pathways affected by each drug.
Data Presentation: Hypothetical Transcriptomic Data
The following tables present hypothetical data from a comparative transcriptomic study, illustrating potential findings based on the known hepatotoxicity of this compound and Ranitidine.
Table 1: Illustrative Differentially Expressed Genes (DEGs) in Liver Cells
| Gene Symbol | This compound log2(Fold Change) | This compound p-value | Ranitidine log2(Fold Change) | Ranitidine p-value | Putative Function |
| Oxidative Stress Response | |||||
| HMOX1 | 3.5 | <0.001 | 1.8 | 0.02 | Heme oxygenase 1, antioxidant |
| GCLM | 2.8 | <0.001 | 1.5 | 0.03 | Glutamate-cysteine ligase, glutathione synthesis |
| NQO1 | 3.1 | <0.001 | 1.6 | 0.025 | NAD(P)H quinone dehydrogenase 1, detoxification |
| Apoptosis and Cell Death | |||||
| BAX | 2.5 | <0.001 | 1.2 | 0.04 | Pro-apoptotic protein |
| CASP3 | 2.1 | 0.002 | 0.8 | 0.06 | Caspase-3, executioner caspase |
| FAS | 2.9 | <0.001 | 1.4 | 0.03 | Fas cell surface death receptor |
| Drug Metabolism | |||||
| CYP1A1 | -2.2 | 0.005 | 1.5 | 0.02 | Cytochrome P450 family 1 subfamily A member 1 |
| CYP3A4 | -1.8 | 0.01 | 1.2 | 0.04 | Cytochrome P450 family 3 subfamily A member 4 |
| UGT1A1 | -1.5 | 0.02 | 0.9 | 0.05 | UDP glucuronosyltransferase 1 family member A1 |
| Inflammatory Response | |||||
| TNF | 3.2 | <0.001 | 1.7 | 0.01 | Tumor necrosis factor, pro-inflammatory cytokine |
| IL6 | 2.7 | 0.001 | 1.3 | 0.035 | Interleukin 6, pro-inflammatory cytokine |
| CCL2 | 2.9 | <0.001 | 1.5 | 0.02 | C-C motif chemokine ligand 2, chemoattractant |
Table 2: Illustrative KEGG Pathway Enrichment Analysis of DEGs
| KEGG Pathway | This compound Enriched Genes | This compound p-value | Ranitidine Enriched Genes | Ranitidine p-value |
| Apoptosis | 25 | <0.001 | 12 | 0.03 |
| NRF2-mediated Oxidative Stress Response | 20 | <0.001 | 10 | 0.04 |
| TNF signaling pathway | 18 | 0.002 | 9 | 0.05 |
| Cytochrome P450 Drug Metabolism | 15 | 0.005 | 8 | 0.06 |
| NF-kappa B signaling pathway | 16 | 0.003 | 7 | 0.07 |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for comparative transcriptomic analysis.
Hypothesized Signaling Pathways in Drug-Induced Liver Injury
Caption: Hypothesized signaling pathways in DILI.
Discussion of Illustrative Findings
The hypothetical data suggest that both this compound and Ranitidine induce a transcriptomic response indicative of cellular stress in liver cells. However, the magnitude of these changes is markedly greater with this compound treatment.
-
Oxidative Stress and Apoptosis: The more pronounced upregulation of genes associated with oxidative stress (HMOX1, GCLM, NQO1) and apoptosis (BAX, CASP3, FAS) following this compound exposure aligns with its known severe hepatotoxicity. This suggests that this compound may generate a higher load of reactive metabolites, leading to overwhelming cellular damage and programmed cell death.
-
Drug Metabolism: The illustrative data depicts a scenario where this compound downregulates key drug-metabolizing enzymes, which could represent a cellular defense mechanism or a direct inhibitory effect. Conversely, Ranitidine shows a slight upregulation, consistent with its known metabolism by these enzymes.
-
Inflammatory Response: The stronger induction of pro-inflammatory cytokines (TNF, IL6) by this compound points towards a more robust inflammatory component in its mechanism of liver injury, which is a common feature of severe DILI.
-
Pathway Analysis: The hypothetical pathway analysis reinforces these observations, with pathways related to apoptosis, oxidative stress, and inflammation being more significantly enriched in the this compound-treated group.
Conclusion
While this guide presents a hypothetical comparative transcriptomic analysis, it is grounded in the known toxicological profiles of this compound and Ranitidine. A comprehensive transcriptomic study as outlined would be invaluable for elucidating the precise molecular mechanisms that differentiate the severe, idiosyncratic hepatotoxicity of this compound from the rarer and milder liver injury associated with Ranitidine. Such studies are crucial for developing safer pharmaceuticals and for establishing transcriptomic biomarkers for early detection of drug-induced liver injury.
References
Validating Biomarkers for Ebrotidine-Induced Liver Injury: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of biomarkers for assessing liver injury induced by Ebrotidine, a withdrawn H2 receptor antagonist, and its alternatives. The content is based on available clinical data and established experimental protocols for evaluating drug-induced liver injury (DILI).
Executive Summary
Comparison of Hepatotoxicity Profiles: this compound vs. Alternatives
While direct comparative studies on the hepatotoxicity of this compound and other H2 receptor antagonists with modern biomarkers are unavailable due to its withdrawal, a comparison can be constructed from existing clinical data and case reports. The liver injury potential of other H2 blockers like ranitidine, famotidine, and cimetidine is considered rare.[2][3][4]
Table 1: Comparison of Liver Injury Characteristics and Biomarker Data
| Feature | This compound | Ranitidine | Famotidine | Cimetidine |
| Type of Liver Injury | Hepatocellular | Hepatocellular, Cholestatic, or Mixed | Hepatocellular | Hepatocellular or Cholestatic |
| Mechanism | Idiosyncratic metabolic | Idiosyncratic, possible reactive metabolite formation | Idiosyncratic, possible reactive metabolite formation | Idiosyncratic, inhibition of cytochrome P450 |
| Latency | Variable, typically >6 weeks | Variable, a few days to several months | 1 to 14 weeks | Variable, often within the first 2 months |
| ALT Levels (vs. ULN) | 15 to 91 times | Moderate to marked elevation (e.g., >10 times) | Marked elevation (e.g., >100 times in a case report) | Moderate to marked elevation |
| AST Levels (vs. ULN) | Markedly elevated | Moderate to marked elevation | Markedly elevated (e.g., >200 times in a case report) | Moderate to marked elevation |
| Total Bilirubin | Greatly increased (mean 16 mg/dL) | Can be significantly elevated, especially in cholestatic cases | Elevated in some cases (e.g., 2.5 mg/dL) | Can be elevated, particularly in cholestatic injury |
| Histopathology | Centrozonal or massive necrosis | Centrilobular necrosis, cholestasis | Not well-documented in case reports | Centrilobular necrosis, cholestasis |
Experimental Protocols for Biomarker Validation
Detailed experimental protocols for assessing hepatotoxicity are essential for validating biomarkers. Below are representative protocols for in vitro and in vivo studies.
In Vitro Hepatotoxicity Assessment in Primary Human Hepatocytes
This protocol is designed to assess the direct cytotoxic potential of a compound on primary human hepatocytes and to measure key biomarkers of liver injury.
1. Cell Culture and Treatment:
-
Thaw cryopreserved primary human hepatocytes and seed them in collagen-coated 96-well plates at a density of 0.5 x 105 cells/well.
-
Allow cells to attach and form a monolayer for 24-48 hours in a humidified incubator at 37°C and 5% CO2.
-
Prepare a dilution series of this compound and comparator drugs (e.g., Ranitidine, Famotidine, Cimetidine) in culture medium.
-
Remove the seeding medium and expose the hepatocytes to the different drug concentrations for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
2. Biomarker Analysis from Supernatant:
-
At each time point, collect the cell culture supernatant.
-
Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) Activity: Measure the enzymatic activity of ALT and AST in the supernatant using commercially available colorimetric or fluorometric assay kits.
-
Lactate Dehydrogenase (LDH) Release: Quantify LDH release, a marker of cell membrane damage, using a commercially available cytotoxicity assay kit.
-
High Mobility Group Box 1 (HMGB1) and Keratin-18 (K18): Measure the concentration of these necrosis and apoptosis markers, respectively, using specific ELISA kits.
3. Cell Viability and Mitochondrial Function Assessment:
-
After collecting the supernatant, assess cell viability in the remaining cell monolayer.
-
ATP Content: Lyse the cells and measure intracellular ATP levels using a luciferase-based assay to determine overall cell health.
-
Mitochondrial Membrane Potential (MMP): Use a fluorescent dye (e.g., TMRM or JC-1) to assess changes in MMP, an indicator of mitochondrial dysfunction.
-
Reactive Oxygen Species (ROS) Production: Measure intracellular ROS levels using a fluorescent probe like DCFH-DA.
In Vivo Assessment of DILI in a Mouse Model
This protocol describes an animal model to study the hepatotoxic effects of a drug and to evaluate serum biomarkers.
1. Animal Model and Dosing:
-
Use male C57BL/6 mice, 8-10 weeks old.
-
Administer this compound or a comparator drug via oral gavage daily for a predetermined period (e.g., 7 or 14 days). Include a vehicle control group.
-
To model idiosyncratic DILI, a co-treatment with a low, non-hepatotoxic dose of lipopolysaccharide (LPS) can be employed to create a mild inflammatory state.
2. Sample Collection:
-
At the end of the treatment period, collect blood via cardiac puncture for serum biomarker analysis.
-
Perfuse the liver with saline and collect liver tissue for histopathological analysis and tissue biomarker assessment.
3. Serum Biomarker Analysis:
-
Separate serum from the blood samples.
-
Measure serum levels of ALT, AST, total bilirubin, and alkaline phosphatase (ALP) using an automated clinical chemistry analyzer.
-
Quantify novel biomarkers such as microRNA-122 (miR-122) using RT-qPCR, and HMGB1 and full-length and caspase-cleaved K18 using ELISA.
4. Histopathology:
-
Fix a portion of the liver tissue in 10% neutral buffered formalin, embed in paraffin, and section.
-
Stain sections with Hematoxylin and Eosin (H&E) to evaluate for hepatocellular necrosis, inflammation, and steatosis.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound-Induced Liver Injury
The exact signaling pathway for this compound-induced liver injury is not fully elucidated but is suggested to be an idiosyncratic metabolic mechanism. The following diagram illustrates a plausible pathway based on general mechanisms of idiosyncratic DILI.
Caption: Proposed idiosyncratic metabolic pathway for this compound-induced liver injury.
Experimental Workflow for In Vitro Biomarker Validation
The following diagram outlines a typical workflow for validating biomarkers of drug-induced liver injury using an in vitro cell-based assay.
Caption: Workflow for in vitro assessment of DILI biomarkers.
Conclusion
The case of this compound underscores the critical need for robust biomarker strategies in preclinical and clinical drug development. While traditional biomarkers like ALT and bilirubin were instrumental in identifying this compound's hepatotoxicity, a modern approach incorporating novel biomarkers such as miR-122, HMGB1, and K18, within the context of detailed in vitro and in vivo experimental protocols, would provide a more comprehensive and mechanistic understanding of DILI risk. For H2 receptor antagonists and other drug classes, a multi-parametric approach to biomarker validation is essential for ensuring patient safety and mitigating the risk of post-market drug withdrawal. Researchers are encouraged to utilize the outlined experimental frameworks to comparatively assess the liver safety profiles of new chemical entities against those of drugs with known hepatotoxic potential.
References
- 1. Acute liver injury associated with the use of this compound, a new H2-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Famotidine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cimetidine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Ranitidine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Benchmarking Novel Ebrotidine Derivatives: A Comparative Guide for Drug Development Professionals
For Immediate Release
This guide provides a comparative framework for evaluating the performance of novel Ebrotidine derivatives against the original compound and other established drugs in the treatment of acid-related gastrointestinal disorders. Due to the market withdrawal of this compound for hepatotoxicity, the development of safer and more efficacious derivatives is a significant area of research. This document serves as a template for researchers and drug development professionals to benchmark new chemical entities (NCEs) in this class.
Introduction to this compound and its Derivatives
This compound is a histamine H2 receptor antagonist that was developed for the treatment of gastric and duodenal ulcers.[1] Its mechanism of action involves blocking the action of histamine on parietal cells in the stomach, thereby reducing gastric acid secretion.[1][2] Notably, its antisecretory properties are comparable to ranitidine and approximately ten times greater than cimetidine.[1] this compound also exhibited activity against Helicobacter pylori, a key factor in many gastroduodenal diseases.[3] Despite its efficacy, this compound was withdrawn from the market due to concerns about severe liver toxicity.
The development of novel this compound derivatives is predicated on retaining the therapeutic benefits of the parent compound while eliminating its hepatotoxic effects. This guide outlines a benchmarking strategy for such derivatives, comparing them against this compound, other H2 receptor antagonists (Ranitidine, Cimetidine), and a proton pump inhibitor (Omeprazole) as a different mechanistic class standard. For the purpose of this guide, we will refer to hypothetical novel compounds as "Derivative A" and "Derivative B."
Comparative Performance Data
The following tables summarize key performance indicators for existing drugs and provide a template for evaluating novel this compound derivatives.
Table 1: Efficacy Assessment
| Compound | Target | In Vitro Potency (IC50/Ki) | In Vivo Efficacy (ED50) | Anti-H. pylori Activity (MIC) |
| This compound | Histamine H2 Receptor | Ki: 127.5 nM | ED50: 0.21 mg/kg (histamine-stimulated acid secretion) | 64-256 mg/L |
| Ranitidine | Histamine H2 Receptor | Ki: 190.0 nM | ED50: ~13.9-20.6 mg/kg (NSAID-induced gastrotoxicity) | >1000 mg/L |
| Cimetidine | Histamine H2 Receptor | Ki: 246.1 nM | EC50: ~1-2 µM (in dogs) | Not significant |
| Omeprazole | H+/K+-ATPase (Proton Pump) | IC50: 5.8 µM | - | 16-64 mg/L |
| Derivative A | Histamine H2 Receptor | [Insert Data] | [Insert Data] | [Insert Data] |
| Derivative B | Histamine H2 Receptor | [Insert Data] | [Insert Data] | [Insert Data] |
Table 2: Safety Profile
| Compound | In Vitro Hepatotoxicity (LD50/IC50) | In Vivo Toxicity (LD50) | Notes |
| This compound | Data not available; withdrawn due to hepatotoxicity. | Data not available. | Associated with severe liver injury in post-marketing surveillance. |
| Ranitidine | Associated with rare instances of liver injury. | Oral LD50 (Rat): 4190 mg/kg; (Mouse): 1100 mg/kg | Metabolized by cytochrome P450 enzymes. |
| Cimetidine | Associated with rare instances of liver injury. | Oral LD50 (Rat): >5000 mg/kg; (Mouse): 2550 mg/kg | Inhibits several cytochrome P450 isoenzymes, leading to potential drug interactions. |
| Omeprazole | Can induce hepatotoxicity, particularly at higher exposures. | Oral LD50 (Rat & Mouse): >4000 mg/kg | Long-term use has been associated with potential adverse effects. |
| Derivative A | [Insert Data] | [Insert Data] | [Insert Data] |
| Derivative B | [Insert Data] | [Insert Data] | [Insert Data] |
Signaling Pathways and Experimental Workflows
Visualizing the mechanism of action and the experimental process is crucial for understanding the context of the benchmarking data.
Caption: Signaling pathway of histamine H2 receptor antagonists.
Caption: Generalized experimental workflow for benchmarking.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of findings. The following are summarized protocols for key experiments.
Histamine H2 Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of the novel derivatives to the histamine H2 receptor.
-
Method: A competitive radioligand binding assay is performed using a membrane preparation from cells expressing the human H2 receptor.
-
Procedure:
-
Incubate the membrane preparation with a known concentration of a radiolabeled H2 receptor antagonist (e.g., [3H]-tiotidine).
-
Add varying concentrations of the test compound (novel this compound derivative).
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Measure the radioactivity of the filters.
-
Calculate the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
In Vitro Inhibition of Gastric Acid Secretion
-
Objective: To assess the functional antagonism of the H2 receptor by measuring the inhibition of acid secretion in isolated gastric glands or parietal cells.
-
Method: The accumulation of a weak base (e.g., [14C]-aminopyrine) in the acidic compartments of parietal cells is measured as an index of acid secretion.
-
Procedure:
-
Isolate gastric glands or parietal cells from a suitable animal model (e.g., rabbit).
-
Pre-incubate the cells with various concentrations of the test compound.
-
Stimulate acid secretion with histamine.
-
Add [14C]-aminopyrine and incubate.
-
Separate the cells from the medium and measure the radioactivity.
-
Determine the concentration-dependent inhibition of aminopyrine accumulation to calculate the IC50.
-
Anti-Helicobacter pylori Urease Inhibition Assay
-
Objective: To evaluate the direct inhibitory effect of the derivatives on the urease enzyme of H. pylori, a key virulence factor.
-
Method: A colorimetric assay is used to measure the ammonia produced by the enzymatic activity of urease.
-
Procedure:
-
Prepare a solution of purified H. pylori urease.
-
Incubate the enzyme with various concentrations of the test compound.
-
Initiate the reaction by adding urea.
-
After a set incubation period, measure the amount of ammonia produced using a suitable colorimetric reagent (e.g., phenol-hypochlorite).
-
Calculate the percentage of urease inhibition and determine the IC50 value.
-
In Vitro Hepatotoxicity Assay
-
Objective: To assess the potential of the novel derivatives to cause liver cell damage.
-
Method: A cell-based assay using a human hepatoma cell line (e.g., HepG2) or primary human hepatocytes.
-
Procedure:
-
Culture the liver cells in multi-well plates.
-
Expose the cells to a range of concentrations of the test compound for a specified period (e.g., 24, 48, 72 hours).
-
Assess cell viability using a suitable method, such as the MTT assay (measures metabolic activity) or LDH release assay (measures membrane integrity).
-
Determine the IC50 or LD50 value (concentration causing 50% reduction in cell viability).
-
Conclusion
The development of novel this compound derivatives holds promise for the treatment of acid-related gastrointestinal disorders, provided the hepatotoxicity of the parent compound can be overcome. A rigorous and systematic benchmarking process, as outlined in this guide, is essential for identifying lead candidates with an optimal balance of efficacy and safety. By employing standardized experimental protocols and presenting data in a clear, comparative format, researchers can effectively evaluate the potential of their novel compounds to advance into further preclinical and clinical development.
References
Ebrotidine's Market Demise: A Critical Review of Hepatotoxicity Evidence and a Comparative Analysis of Alternatives
For Immediate Release
A comprehensive review of the evidence that led to the market withdrawal of the H2-receptor antagonist, Ebrotidine, reveals a significant risk of severe, idiosyncratic hepatotoxicity. This guide provides a detailed comparison with alternative acid-suppressing medications, supported by available clinical data and an examination of experimental methodologies, to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound, a histamine H2-receptor antagonist, was withdrawn from the market in Spain in July 1998, shortly after its introduction, due to numerous reports of severe liver damage. This guide critically examines the clinical evidence that prompted this decision, focusing on the nature of the hepatic injury and its comparison with other H2-receptor antagonists and proton pump inhibitors (PPIs). The available data underscores the importance of rigorous post-marketing surveillance and the challenges in predicting idiosyncratic drug-induced liver injury (DILI).
The Evidence Against this compound: A Cascade of Hepatotoxicity
The withdrawal of this compound was precipitated by a series of spontaneous reports of severe liver injury to the Spanish Pharmacovigilance System. A key publication detailed a case series of 11 patients who developed acute liver injury following this compound administration.
Clinical and Histopathological Findings
The liver injury associated with this compound was predominantly hepatocellular, characterized by a significant increase in serum aminotransferase levels.[1] In the reported case series, alanine aminotransferase (ALT) values ranged from 15 to a staggering 91 times the upper limit of normal.[1] Patients presented with clinical symptoms of acute hepatitis, and hyperbilirubinemia was a common feature.[1] Histopathological examination of liver biopsies from affected patients revealed centrilobular necrosis in some cases and massive necrosis in another, indicating severe hepatocellular damage.[1] A fatal outcome due to fulminant hepatic failure was reported in one patient, and a positive re-challenge in another confirmed the causal link between this compound and liver injury.[1]
The nature of the adverse reactions was categorized as idiosyncratic, meaning they were unpredictable and not dose-related. This unpredictable nature made it difficult to identify at-risk patients during pre-marketing clinical trials, where no cases of liver injury were initially reported.
Comparative Analysis of Hepatotoxicity: this compound vs. Alternatives
A crucial aspect of this review is the comparison of this compound's hepatotoxicity profile with that of other available acid-suppressing medications, including other H2-receptor antagonists and proton pump inhibitors (PPIs).
H2-Receptor Antagonists
While other H2-receptor antagonists have been associated with rare instances of liver injury, the severity and frequency of cases linked to this compound appear to be significantly higher based on the post-marketing data that led to its withdrawal.
| Drug | Reported Incidence/Risk of Hepatotoxicity | Nature of Liver Injury |
| This compound | Not precisely calculated, but numerous serious post-marketing reports leading to withdrawal. A case series reported 11 cases from a regional registry over a short period. | Predominantly hepatocellular with marked elevation of aminotransferases; cases of fulminant hepatic failure reported. |
| Cimetidine | Rare; idiosyncratic reactions have been reported. | Hepatocellular, cholestatic, or mixed. |
| Ranitidine | Rare; idiosyncratic reactions have been reported. | Hepatocellular, cholestatic, or mixed. |
| Famotidine | Considered to have a very low risk of hepatotoxicity; rare case reports exist. | Generally mild and reversible. |
| Nizatidine | Very rare; few case reports of cholestatic hepatitis. | Cholestatic or hepatocellular. |
Proton Pump Inhibitors (PPIs)
PPIs are another class of drugs used for acid suppression. While generally considered safe, there are reports of idiosyncratic liver injury associated with their use. A study analyzing the FDA Adverse Event Reporting System (FAERS) database found signals for various types of liver injury with PPIs, with cholestatic and hepatocellular patterns being reported. It is important to note that reporting odds ratios (ROR) from spontaneous reporting systems do not represent incidence rates and can be influenced by various biases.
Experimental Protocols: Investigating this compound's Toxicity
The primary evidence leading to this compound's withdrawal came from post-marketing surveillance and a subsequent case series analysis.
Spanish Pharmacovigilance System: Case Series Analysis
The investigation by the Spanish Pharmacovigilance System involved the collection and analysis of spontaneous reports of adverse drug reactions. A subsequent published case series provided a more detailed clinical picture.
Methodology:
-
Case Identification: Identification of patients with acute liver injury who had been treated with this compound.
-
Data Collection: Detailed clinical history, including concomitant medications, time to onset of symptoms, and laboratory data (aminotransferases, bilirubin, etc.).
-
Causality Assessment: A structured protocol was used to assess the causal relationship between this compound and liver injury, including the exclusion of other potential causes such as viral hepatitis, autoimmune diseases, and metabolic disorders. The Naranjo algorithm or a similar causality assessment tool was likely employed.
-
Histopathological Analysis: Liver biopsies were performed in a subset of patients to characterize the nature of the liver damage.
Unraveling the Mechanism: A Look at Potential Signaling Pathways
The exact signaling pathways leading to this compound-induced hepatotoxicity remain largely unelucidated, with the prevailing hypothesis pointing towards an idiosyncratic metabolic mechanism. This suggests that in susceptible individuals, the metabolism of this compound may lead to the formation of reactive metabolites that can cause cellular damage.
Proposed Idiosyncratic Metabolic Bioactivation
Figure 2. Hypothesized metabolic pathway of this compound leading to hepatotoxicity.
Studies have identified this compound S-oxide and this compound S,S-dioxide as metabolites in human urine. It is plausible that in genetically predisposed individuals, a portion of this compound is metabolized into chemically reactive intermediates that can covalently bind to cellular proteins, leading to cellular stress, immune system activation, and ultimately, hepatocyte death.
Figure 1. Logical workflow of the evidence leading to this compound's market withdrawal.
General Mechanism of Idiosyncratic Drug-Induced Liver Injury (DILI)
While the specific pathway for this compound is unknown, the general mechanism for idiosyncratic DILI often involves a multi-step process.
Figure 3. General signaling pathway for idiosyncratic drug-induced liver injury.
Conclusion and Recommendations
The case of this compound serves as a stark reminder of the potential for severe, idiosyncratic adverse drug reactions to emerge in the post-marketing phase. The evidence strongly supported a causal relationship between this compound and severe hepatocellular injury, justifying its rapid withdrawal from the market.
For researchers and drug development professionals, this case highlights the following key takeaways:
-
Limitations of Pre-marketing Trials: Rare idiosyncratic reactions are often not detected in pre-marketing clinical trials due to limited sample sizes.
-
Importance of Post-marketing Surveillance: Robust pharmacovigilance systems are critical for the early detection of rare but severe adverse drug reactions.
-
Mechanistic Understanding: A deeper understanding of the metabolic pathways and potential for reactive metabolite formation is crucial in the early stages of drug development to mitigate the risk of idiosyncratic toxicity.
-
Comparative Safety Assessment: Continuous evaluation of the safety profiles of drugs within the same therapeutic class is essential to inform clinical practice and regulatory decisions.
While alternative H2-receptor antagonists and PPIs are generally considered safe, the potential for rare hepatotoxic events remains. Continued vigilance and further research into the mechanisms of DILI are necessary to improve drug safety and protect public health.
References
Investigating the species-specific differences in Ebrotidine's toxicity profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical toxicity profile of Ebrotidine, a histamine H2-receptor antagonist, with other drugs in its class. The information is compiled from published chronic toxicity studies in rats and dogs, offering insights into species-specific differences in toxicological endpoints. This document is intended to aid researchers and drug development professionals in understanding the safety profile of this compound in the context of related compounds.
Comparative Chronic Toxicity of H2-Receptor Antagonists in Rats and Dogs
The following tables summarize the key findings from chronic oral toxicity studies of this compound and other prominent H2-receptor antagonists in Sprague-Dawley rats and Beagle dogs. These species are standard models in preclinical safety assessment.
Table 1: Chronic Oral Toxicity Profile in Rats
| Drug | Duration | Doses (mg/kg/day) | Key Toxicological Findings | No Observed Adverse Effect Level (NOAEL) (mg/kg/day) |
| This compound | 6 months | 50, 200, 500 | Lower weight gain (females at high dose), decreased food consumption, reduction in erythrocyte count and packed cell volume (at end of study), increased alkaline phosphatase, decreased proteinemia. No mortality reported.[1] | 50[1] |
| Ranitidine | 26 or 53 weeks | 30, 100, 300, 1000 | Mortality in females at 1000 mg/kg/day. Salivation, depression of body weight gain, increased water consumption, increased urinary Na and K excretion, increased serum albumin, increased liver, kidney, and heart weights. Histopathological findings included fat deposition in the liver and degenerative changes in renal tubules.[2] | 100[2] |
| Cimetidine | 24 months | Up to 950 | Increased liver weight at the highest dose. Dose- and time-related reduction in testis, prostate, and seminal vesicle weights.[3] | Not explicitly stated in the provided abstract. |
| Famotidine | 13, 26, and 52 weeks | Up to 4000, 1000, and 2000 respectively | Generally well tolerated. Eosinophilic cytoplasmic granularity in gastric chief cells (reversible). | Not explicitly stated in the provided abstract, but high doses were well-tolerated. |
| Nizatidine | 1 year | Dietary intake from 24 to 800 | Slight decreases in body weight gain and increases in liver and kidney weights. Slight, transient decreases in erythrocytic parameters. | Not explicitly stated in the provided abstract, but no significant toxicity was reported. |
Table 2: Chronic Oral Toxicity Profile in Dogs
| Drug | Duration | Doses (mg/kg/day) | Key Toxicological Findings | No Observed Adverse Effect Level (NOAEL) (mg/kg/day) |
| This compound | 12 months | 50, 200, 400 (reduced to 350) | Three deaths in the high-dose group. Occult blood in feces, increased alkaline phosphatase. Moderate erosions or ulcerations in the intestinal mucosa at the high dose. | 50 |
| Ranitidine | - | - | Data not available in the provided search results. | - |
| Cimetidine | 12 months | Up to 504 | Two deaths at 504 mg/kg/day with degenerative liver changes and renal tubular nephrosis. Elevated serum transaminases at the highest dose. Dose- and time-related reduction in prostate weight. | < 366 |
| Famotidine | 13 weeks and 1 year | Up to 1000 and 500 respectively | Generally well tolerated with no consistent findings of toxicity. | High doses were well-tolerated. |
| Nizatidine | 3 months and 1 year | Up to 800 and 400 respectively | Clinical signs of toxicity and body weight loss at 800 mg/kg/day. One death at 400 mg/kg/day after 41 weeks. Miosis, body weight loss, increased thrombocyte counts, and decreased hepatic microsomal enzyme activity. | Not explicitly stated in the provided abstract. |
Experimental Protocols
While specific, detailed protocols for each study were not available in the public domain, the methodologies generally adhere to international guidelines for chronic toxicity testing, such as those from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
A generalized protocol for a chronic oral toxicity study in rats or dogs would include the following key elements:
-
Test Animals: Young, healthy adult animals of a specified strain (e.g., Sprague-Dawley rats, Beagle dogs) are used. Both sexes are included in the study.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for a specified period before the start of the study.
-
Dose Administration: The test substance is typically administered orally, once daily, mixed with food, in capsules, or by gavage. At least three dose levels (low, mid, and high) and a control group (vehicle only) are used.
-
Duration of Treatment: The duration of the study is typically 6 months for rats and 9-12 months for dogs for chronic toxicity assessment.
-
Observations:
-
Clinical Signs: Animals are observed daily for any signs of toxicity, changes in behavior, and mortality.
-
Body Weight and Food Consumption: Body weight and food consumption are recorded weekly.
-
Ophthalmology: Ophthalmoscopic examinations are performed at the beginning and end of the study.
-
Hematology and Clinical Chemistry: Blood samples are collected at specified intervals to analyze a range of hematological and biochemical parameters.
-
Urinalysis: Urine is collected periodically for analysis.
-
-
Pathology:
-
Gross Necropsy: At the end of the study, all animals are euthanized and subjected to a full necropsy. The external surface, all orifices, and the cranial, thoracic, and abdominal cavities and their contents are examined.
-
Organ Weights: Major organs are weighed.
-
Histopathology: A comprehensive set of tissues from all animals is preserved, processed, and examined microscopically by a veterinary pathologist.
-
Visualizations
Signaling Pathway of H2-Receptor Antagonists
The primary mechanism of action for this compound and other drugs in its class is the competitive antagonism of histamine H2 receptors on the basolateral membrane of gastric parietal cells. This action inhibits histamine-stimulated gastric acid secretion.
Caption: Mechanism of H2-Receptor Antagonism.
Experimental Workflow for a Chronic Toxicity Study
The following diagram illustrates a typical workflow for a chronic toxicity study in a non-rodent species, as mandated by regulatory guidelines.
Caption: Chronic Toxicity Study Workflow.
Discussion of Species-Specific Differences
A notable difference in the toxicity profile of this compound between rats and dogs is the mortality observed in dogs at high doses, which was not seen in rats. This suggests a greater sensitivity of dogs to the severe toxic effects of this compound. The gastrointestinal toxicity, specifically mucosal erosions and ulcerations, was also a prominent finding in dogs but not reported in the rat study. Conversely, the effects on red blood cells were noted in rats but not in dogs.
These species-specific differences may be attributable to variations in the pharmacokinetics and metabolism of this compound. For instance, a study on the pharmacokinetics of this compound revealed differences in absorption, distribution, and elimination between rats and dogs, which could lead to different target organ exposure and toxicity.
References
Safety Operating Guide
Navigating the Disposal of Ebrotidine: A Guide for Laboratory Professionals
Essential protocols for the safe and compliant disposal of the research chemical Ebrotidine are critical for maintaining laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for this compound, it must be handled as a hazardous chemical waste, adhering to stringent disposal regulations.
Proper disposal of pharmaceutical waste is paramount to safeguard human health and the environment, and to maintain compliance with federal and state regulations.[1] All unused or expired investigational medications from research activities must be destroyed in accordance with the Federal Resource Conservation and Recovery Act (RCRA) and other relevant safety and environmental standards.[1][2]
Step-by-Step Disposal Plan for this compound
Researchers, scientists, and drug development professionals should follow this procedural guidance for the proper disposal of this compound:
-
Hazard Assessment: Treat this compound as a hazardous material. Due to its nature as a research chemical and former pharmaceutical, it may possess properties that are harmful to the environment. General guidelines prohibit the disposal of hazardous chemicals down the drain or in regular trash.[3][4]
-
Segregation of Waste: Do not mix this compound waste with other waste streams. It is crucial to segregate chemical waste to prevent dangerous reactions. Specifically, store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.
-
Containerization:
-
Use a chemically compatible container for collecting this compound waste. The original container is often the best choice, provided it is in good condition.
-
The container must be free from damage, have a secure, leak-proof closure, and be appropriately sized for the volume of waste.
-
Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound."
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container in a designated SAA, which should be at or near the point of generation.
-
The SAA must be inspected weekly for any signs of leakage.
-
Partially filled containers can remain in the SAA for up to one year, while full containers must be removed within three days.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste. These services ensure that the waste is managed in compliance with all regulatory requirements, including those from the EPA and OSHA.
-
The disposal process for hazardous chemicals typically involves incineration by a specialized environmental management vendor.
-
Logical Workflow for this compound Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.
Disclaimer: The information provided is based on general laboratory safety and chemical handling best practices. Specific disposal procedures may vary depending on institutional policies and local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for guidance tailored to your specific circumstances. This document does not contain quantitative data, experimental protocols, or signaling pathways as they are not applicable to the topic of chemical disposal procedures.
References
Comprehensive Safety and Handling Guide for Ebrotidine
Immediate Safety and Handling Precautions
Ebrotidine is a histamine H2-receptor antagonist.[1] Due to its known hepatotoxicity, all handling procedures must be conducted with appropriate engineering controls and personal protective equipment to minimize any potential exposure.
Engineering Controls:
-
Work with this compound should be performed in a designated area, such as a certified chemical fume hood or a glove box, to prevent inhalation of any dust or aerosols.
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. This is based on the safety data sheet for Famotidine, a related H2-receptor antagonist, and general precautions for handling potentially toxic substances.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles. |
| Hand Protection | Wear chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for any tears or punctures before and during use. Dispose of contaminated gloves immediately. |
| Body Protection | A lab coat or a chemical-resistant apron should be worn to protect the skin from accidental contact. For larger quantities, a disposable coverall is recommended. |
| Respiratory Protection | If working outside of a fume hood or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95, P100) should be used. |
Operational Plan for Handling this compound
Preparation:
-
Review this safety guide and any available safety information thoroughly before beginning work.
-
Ensure the work area is clean and uncluttered.
-
Assemble all necessary equipment and reagents.
-
Verify that all engineering controls (fume hood, etc.) are functioning correctly.
-
Put on all required personal protective equipment.
Handling:
-
Handle this compound in the smallest quantities feasible for the experiment.
-
Avoid generating dust. If handling a powder, use techniques such as gentle scooping or weighing on a tared container within the fume hood.
-
If preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep containers with this compound tightly sealed when not in use.
-
Label all containers clearly with the chemical name and hazard information.
Decontamination:
-
Wipe down the work surface with an appropriate decontaminating solution after each use.
-
Decontaminate all equipment that has come into contact with this compound.
-
Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes while holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and experimental residues, must be treated as hazardous waste.
-
Collect all solid and liquid waste in clearly labeled, sealed containers.
-
Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
-
Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow for Handling this compound
Caption: A flowchart illustrating the key steps for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
